2,3-Dimethylbutanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,3-dimethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-5(2)6(3)4-7/h5-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCOHMOBLASFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20654-44-8 | |
| Record name | 2,3-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Profile of 2,3-Dimethylbutanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3-dimethylbutanenitrile (C₆H₁₁N). In the absence of publicly available experimental spectra, this document compiles predicted values and data from analogous compounds to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 - 2.8 | Quartet | 1H | CH-CN |
| ~1.8 - 2.1 | Multiplet | 1H | CH-(CH₃)₂ |
| ~1.2 - 1.4 | Doublet | 3H | CH₃-CH(CN) |
| ~1.0 - 1.2 | Doublet | 6H | (CH₃)₂-CH |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type |
| ~120 - 125 | CN |
| ~40 - 45 | CH-CN |
| ~30 - 35 | CH-(CH₃)₂ |
| ~18 - 22 | CH₃-CH(CN) |
| ~15 - 20 | (CH₃)₂-CH |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~2240 - 2260 | C≡N stretch | Medium | Nitrile |
| ~2870 - 2960 | C-H stretch | Strong | Alkyl (CH, CH₃) |
| ~1465 | C-H bend | Medium | Alkyl (CH₂) |
| ~1370 | C-H bend | Medium | Alkyl (CH₃) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Interpretation |
| 97 | Molecular Ion [M]⁺ |
| 82 | [M - CH₃]⁺ |
| 68 | [M - C₂H₅]⁺ |
| 54 | [M - C₃H₇]⁺ |
| 43 | [C₃H₇]⁺ (Isopropyl cation) - Likely Base Peak |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data outlined above. These protocols can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) and transferred to an NMR tube.[1] The spectrum is acquired on an NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, the spectral width is typically 0-12 ppm, and for ¹³C NMR, it is 0-220 ppm. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Data processing involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[2] The sample is then placed in the IR spectrometer. Alternatively, a solution can be prepared using an IR-transparent solvent like carbon tetrachloride (CCl₄).[3] The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
For electron ionization mass spectrometry (EI-MS), a small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[4][5] The detector records the abundance of each ion, generating a mass spectrum.[5]
Visualizations
The following diagrams illustrate key structural and logical relationships for the spectroscopic analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
References
An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbutanenitrile from 2,3-Dimethyl-1-bromobutane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 2,3-dimethylbutanenitrile from its precursor, 2,3-dimethyl-1-bromobutane. The primary synthetic route detailed is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data to support research and development in chemical synthesis and drug discovery.
Introduction and Reaction Overview
The synthesis of this compound from 2,3-dimethyl-1-bromobutane is achieved through a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a cyanide anion (CN⁻), typically from a salt like sodium cyanide (NaCN), acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in 2,3-dimethyl-1-bromobutane.[2] The reaction proceeds in a single, concerted step where the cyanide ion forms a new carbon-carbon bond while the bromide ion is simultaneously displaced as the leaving group.[3]
The choice of solvent is critical for the success of SN2 reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are highly effective as they solvate the cation (e.g., Na⁺) but leave the nucleophile (CN⁻) relatively unsolvated and highly reactive.[4] Due to the steric hindrance presented by the branched alkyl structure of 2,3-dimethyl-1-bromobutane, elevated temperatures may be necessary to achieve a reasonable reaction rate.[5]
Physicochemical Data of Key Compounds
A summary of the physical and chemical properties of the reactant and product is presented in Table 1.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 2,3-Dimethyl-1-bromobutane | C₆H₁₃Br | 165.07 | Not readily available |
| Sodium Cyanide | NaCN | 49.01 | 1496 |
| This compound | C₆H₁₁N | 97.16 | Moderate, likely >100°C[5] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity |
| 2,3-Dimethyl-1-bromobutane | 165.07 | ≥98% |
| Sodium Cyanide (NaCN) | 49.01 | ≥98% |
| Dimethyl Sulfoxide (DMSO) | 78.13 | Anhydrous, ≥99.5% |
| Diethyl Ether | 74.12 | Anhydrous |
| Saturated Sodium Bicarbonate Solution | N/A | |
| Brine (Saturated NaCl Solution) | N/A | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |
3.2. Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
3.3. Reaction Procedure
-
Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Charging the Flask: The flask is charged with sodium cyanide (e.g., 1.2 equivalents) and anhydrous dimethyl sulfoxide (e.g., 100 mL).
-
Heating: The mixture is heated to approximately 80-90°C with vigorous stirring to ensure the dissolution of the sodium cyanide.
-
Addition of Alkyl Bromide: 2,3-dimethyl-1-bromobutane (1.0 equivalent) is added dropwise to the heated solution via a dropping funnel over a period of 30 minutes.
-
Reaction: The reaction mixture is maintained at 80-90°C and stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then poured into 300 mL of cold water.
-
The aqueous layer is extracted three times with diethyl ether (3 x 75 mL).
-
The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine to remove any residual DMSO and impurities.[6]
-
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product.[7] The fraction with the appropriate boiling point should be collected.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical transformation and the general workflow of the synthesis.
Caption: SN2 reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the experimental protocol.
| Parameter | Value |
| Molar Ratio (Alkyl Bromide:NaCN) | 1 : 1.2 |
| Solvent | Anhydrous DMSO |
| Reaction Temperature | 80-90°C |
| Reaction Time | 24-48 hours |
| Expected Yield | Moderate to good (specific yield data not available) |
Safety Considerations
-
Sodium Cyanide: Sodium cyanide is highly toxic if swallowed, inhaled, or in contact with skin. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of contact with acid, it releases highly toxic hydrogen cyanide gas.
-
2,3-Dimethyl-1-bromobutane: This is a halogenated hydrocarbon and should be handled with care. Avoid inhalation and skin contact.
-
Dimethyl Sulfoxide (DMSO): DMSO can enhance the absorption of other chemicals through the skin. It is crucial to wear appropriate gloves when handling DMSO.
-
General Precautions: Standard laboratory safety practices should be followed, including working in a well-ventilated area and having access to an emergency shower and eyewash station.
Conclusion
The synthesis of this compound from 2,3-dimethyl-1-bromobutane via an SN2 reaction with sodium cyanide in DMSO is a robust and well-established method for forming a new carbon-carbon bond. While steric hindrance may necessitate elevated temperatures and longer reaction times, this protocol provides a solid foundation for researchers to produce this valuable chemical intermediate. Careful attention to anhydrous conditions and safety protocols is paramount for a successful and safe synthesis.
References
- 1. US1958653A - Alkylation of acid nitriles - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Buy this compound | 20654-44-8 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Dehydration of Amides for the Synthesis of 2,3-Dimethylbutanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of valuable compounds, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the synthesis of 2,3-dimethylbutanenitrile via the dehydration of 2,3-dimethylbutanamide. It explores the core principles of this reaction, details various dehydrating agents, and presents comprehensive experimental protocols. Quantitative data is summarized for comparative analysis, and reaction mechanisms are illustrated to provide a thorough understanding of the transformation.
Introduction
Nitriles are key synthetic intermediates due to the versatile reactivity of the cyano group, which can be transformed into amines, carboxylic acids, amides, and other functional groups. The dehydration of primary amides offers a direct and efficient route to nitriles.[1] this compound, a branched aliphatic nitrile, presents unique synthetic challenges and opportunities due to its steric hindrance. This guide focuses on the practical aspects of its synthesis from the corresponding amide, 2,3-dimethylbutanamide, providing researchers with the necessary information to select and perform this transformation effectively. While direct experimental data for the dehydration of 2,3-dimethylbutanamide is limited in published literature, this guide extrapolates from established protocols for structurally similar and sterically hindered aliphatic amides.[2]
Common Dehydrating Agents
Several reagents are commonly employed for the dehydration of primary amides to nitriles. The choice of reagent often depends on the substrate's sensitivity to acidic or basic conditions, the desired reaction temperature, and the required yield. Key dehydrating agents include:
-
Phosphorus Oxychloride (POCl₃): A widely used and effective reagent for the dehydration of amides. The reaction is typically performed with heating.[3]
-
Thionyl Chloride (SOCl₂): Another common and powerful dehydrating agent that readily converts primary amides to nitriles, usually with heating.[4]
-
Trifluoroacetic Anhydride (B1165640) (TFAA): Offers a milder, non-acidic alternative for dehydration, which can be advantageous for sensitive substrates.[5][6]
-
Phosphorus Pentoxide (P₄O₁₀): A strong dehydrating agent, often used by heating a solid mixture of the amide and P₄O₁₀.
Comparative Data of Dehydration Methods
The selection of a dehydrating agent can significantly impact the yield, reaction time, and overall efficiency of the synthesis. The following table summarizes typical quantitative data for the dehydration of aliphatic amides using common reagents. Note that these are general ranges and optimization is often necessary for specific substrates like 2,3-dimethylbutanamide.
| Dehydrating Agent | Typical Molar Ratio (Agent:Amide) | Typical Solvent | Typical Temperature | Typical Reaction Time | Typical Yield Range |
| POCl₃ | 1.1 - 2.0 | Pyridine (B92270), CH₂Cl₂, CHCl₃ | Reflux | 1 - 6 hours | 70 - 95% |
| SOCl₂ | 1.1 - 2.0 | Toluene (B28343), CH₂Cl₂, neat | Reflux | 1 - 4 hours | 75 - 90% |
| TFAA | 1.5 - 3.0 | CH₂Cl₂, THF | 0 °C to room temp. | 2 - 16 hours | 80 - 95% |
| P₄O₁₀ | 1.0 - 1.5 | Neat, high-boiling solvents | 150 - 200 °C | 1 - 3 hours | 60 - 85% |
Experimental Protocols
The following are detailed, representative experimental protocols for the dehydration of a generic sterically hindered aliphatic amide, such as 2,3-dimethylbutanamide, to the corresponding nitrile.
Dehydration using Phosphorus Oxychloride (POCl₃)
Materials:
-
2,3-Dimethylbutanamide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,3-dimethylbutanamide (1.0 eq) in anhydrous pyridine (5-10 mL per gram of amide).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the initial solvent).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.[7]
Dehydration using Thionyl Chloride (SOCl₂)
Materials:
-
2,3-Dimethylbutanamide
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous) or Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap (to neutralize HCl and SO₂), and a nitrogen inlet, suspend 2,3-dimethylbutanamide (1.0 eq) in anhydrous toluene (5-10 mL per gram of amide).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for the required duration, monitoring by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the same solvent used for the reaction.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude nitrile by fractional distillation.[7]
Dehydration using Trifluoroacetic Anhydride (TFAA)
Materials:
-
2,3-Dimethylbutanamide
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethylbutanamide (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of amide).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC or GC analysis.
-
Quench the reaction by the addition of water.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
Reaction Mechanisms and Workflow
The dehydration of a primary amide to a nitrile involves the activation of the amide carbonyl oxygen, converting it into a good leaving group. This is followed by an elimination reaction to form the carbon-nitrogen triple bond.
General Dehydration Workflow
The overall process for the synthesis of this compound via amide dehydration can be summarized in the following workflow:
Mechanism of Dehydration with POCl₃
The mechanism with phosphorus oxychloride involves the initial nucleophilic attack of the amide oxygen on the phosphorus atom, followed by elimination steps.
Conclusion
The dehydration of 2,3-dimethylbutanamide provides a direct route to the sterically hindered this compound. The choice of dehydrating agent, whether phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride, will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and desired purity. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully perform this important transformation. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields of the desired product.
References
- 1. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 7. Buy this compound | 20654-44-8 [smolecule.com]
An In-depth Technical Guide to the Strecker Synthesis of 2,3-Dimethylbutanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Strecker synthesis for preparing 2,3-dimethylbutanenitrile derivatives. This class of compounds, characterized by a quaternary carbon center bearing both a nitrile and an amino group, serves as a valuable synthon in organic chemistry, particularly in the development of novel therapeutic agents and agrochemicals. This document details the core synthetic principles, provides specific experimental protocols, summarizes key quantitative data, and illustrates the reaction pathways and workflows.
Core Concepts: The Strecker Synthesis
The Strecker synthesis is a powerful three-component reaction that forms an α-aminonitrile from a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source.[1][2] For the synthesis of this compound derivatives, the carbonyl component is typically a ketone, leading to the formation of an α,α-disubstituted α-aminonitrile. The general transformation can be represented as follows:
-
Ketone: A substituted butanone, such as 3-methyl-2-butanone (B44728), provides the carbon skeleton.
-
Amine Source: Ammonia (B1221849) is commonly used to yield a primary α-aminonitrile. Primary or secondary amines can be employed to generate N-substituted derivatives.
-
Cyanide Source: Alkali metal cyanides, such as sodium cyanide or potassium cyanide, are frequently used.
The reaction proceeds via the initial formation of an imine from the ketone and the amine, which is then attacked by the cyanide ion to form the α-aminonitrile product.[3]
Experimental Protocols
A reliable method for the synthesis of 2-amino-2,3-dimethylbutanenitrile (B50279) has been reported with high yield and purity.[4]
Synthesis of 2-Amino-2,3-dimethylbutanenitrile from 3-Methyl-2-butanone
This protocol describes the one-pot synthesis of 2-amino-2,3-dimethylbutanenitrile.
Materials:
-
3-Methyl-2-butanone (methyl isopropyl ketone)
-
Sodium cyanide (NaCN)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Concentrated ammonia solution
-
Benzyltriethylammonium chloride (phase transfer catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Procedure:
-
In a reaction flask equipped with a stirrer, add sodium cyanide, water, and concentrated ammonia solution. Stir at room temperature until the sodium cyanide is completely dissolved.
-
Add ammonium chloride and the phase transfer catalyst, benzyltriethylammonium chloride, to the solution.
-
While stirring, add 3-methyl-2-butanone dropwise. Maintain the reaction temperature below 30°C during the addition.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours.
-
Upon completion of the reaction, allow the layers to separate.
-
Separate the organic phase. Extract the aqueous phase twice with dichloromethane.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent. The filtrate is then subjected to distillation at atmospheric pressure to recover the dichloromethane and remove any unreacted 3-methyl-2-butanone.
-
The final product is obtained by vacuum distillation, collecting the fraction at 85-87°C / 0.94 kPa.
Quantitative Data
The following tables summarize the quantitative data for the Strecker synthesis of this compound derivatives.
Table 1: Reaction Conditions and Yields
| Starting Ketone | Amine Source | Cyanide Source | Catalyst | Solvent(s) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 3-Methyl-2-butanone | Ammonia/NH₄Cl | NaCN | Benzyltriethylammonium chloride | Water/Dichloromethane | 4-6 | <30 then RT | 90 | 95 | [4] |
Table 2: Spectroscopic Data for 2-Amino-2,3-dimethylbutanenitrile
| Technique | Key Signals |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| FTIR (cm⁻¹) | Data not available in search results. |
| Mass Spec. | Data not available in search results. |
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the reaction pathway for the Strecker synthesis of 2-amino-2,3-dimethylbutanenitrile.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of this compound derivatives.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]
An In-depth Technical Guide to CAS Number 20654-44-8: Properties, Synthesis, and Hazards of 2,3-Dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and potential hazards associated with CAS number 20654-44-8, scientifically known as 2,3-dimethylbutanenitrile. Due to the limited availability of data for this specific compound, this guide also incorporates information on closely related aliphatic nitriles to provide a broader context for its potential biological activities and toxicological profile.
Chemical and Physical Properties
This compound is a branched aliphatic nitrile. Its structure and fundamental properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 20654-44-8 |
| IUPAC Name | This compound |
| Synonyms | 2,3-Dimethylbutyronitrile |
| Molecular Formula | C₆H₁₁N |
| Molecular Weight | 97.16 g/mol [1] |
| Canonical SMILES | CC(C)C(C)C#N |
| InChI | InChI=1S/C6H11N/c1-5(2)6(3)4-7/h5-6H,1-3H3 |
| InChIKey | ZMRCOHMOBLASFC-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Colorless liquid (presumed) |
| Boiling Point | 146.72°C (estimate) |
| Melting Point | -32.8°C (estimate) |
| Density | 0.7933 g/cm³ (estimate) |
| Refractive Index | 1.3950 (estimate) |
| Flash Point | 65.5 °C (for the related 2-amino-2,3-dimethylbutyronitrile)[2] |
| Solubility | Limited solubility in water, soluble in organic solvents.[3] |
| Topological Polar Surface Area | 23.8 Ų[4] |
| XLogP3-AA | 1.8[4] |
Synthesis and Experimental Protocols
Synthesis via Nucleophilic Substitution of an Alkyl Halide
This is a common method for nitrile synthesis, involving the reaction of an alkyl halide with a cyanide salt.[1] A representative protocol is detailed below, adapted from similar documented procedures.[3][5][6]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Sodium cyanide (NaCN)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1-bromo-2,3-dimethylbutane (1 equivalent) in anhydrous DMSO.
-
Carefully add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 90°C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
-
Synthesis via Dehydration of an Amide
Another route to nitriles is the dehydration of the corresponding primary amide.[1]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
2,3-dimethylbutanamide
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
-
Anhydrous pyridine (B92270) or triethylamine
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2,3-dimethylbutanamide (1 equivalent) in anhydrous diethyl ether and cool to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by vacuum distillation.
-
Biological Activity and Signaling Pathways
Direct studies on the biological activity and mechanism of action of this compound are limited. However, the broader class of aliphatic nitriles is known to interact with biological systems in several ways.
Metabolic Activation and Toxicity Pathway
The primary mechanism of toxicity for many aliphatic nitriles is the metabolic release of cyanide.[7][8][9] This process is primarily mediated by the cytochrome P450 enzyme system in the liver. The liberated cyanide ion then inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and toxicity.[7][8][9]
Caption: Generalized metabolic pathway of aliphatic nitrile toxicity.
Enzyme Inhibition
Nitriles are recognized as a "warhead" in the design of covalent enzyme inhibitors, particularly for cysteine proteases.[10] The nitrile group can act as an electrophile, reacting with the cysteine residue in the enzyme's active site to form a reversible covalent bond. This mechanism is exploited in the development of therapeutic agents. While there is no specific data for this compound, its nitrile functionality suggests potential for similar interactions.
Enzymatic Degradation
Microorganisms, such as those from the genus Rhodococcus, are capable of degrading aliphatic nitriles.[11][12] This degradation can occur via two main enzymatic pathways:
-
Nitrilase Pathway: A single-step hydrolysis of the nitrile to a carboxylic acid and ammonia (B1221849).
-
Nitrile Hydratase/Amidase Pathway: A two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.
Caption: Enzymatic degradation pathways for aliphatic nitriles.
Hazards and Toxicological Information
Handling of this compound requires caution due to its potential hazards, which are typical for aliphatic nitriles.
Table 3: GHS Hazard Statements
| Hazard Code | Hazard Statement |
| H227 | Combustible liquid[4] |
| H302 | Harmful if swallowed[4] |
| H312 | Harmful in contact with skin[4] |
| H315 | Causes skin irritation[4] |
| H319 | Causes serious eye irritation[4] |
| H332 | Harmful if inhaled[4] |
| H335 | May cause respiratory irritation[4] |
Table 4: Quantitative Toxicity Data (for a structurally related compound)
| Exposure Route | Species | Value |
| Oral LD50 | Rat (male) | 83 mg/kg bw[2] |
| Dermal LD50 | Rabbit (male) | 23 mg/kg bw[2] |
| Inhalation LC50 | Rat (male/female) | 73 ppm[2] |
General Toxicological Profile:
The toxicity of saturated aliphatic nitriles is primarily associated with central nervous system effects, which are linked to the in vivo liberation of cyanide.[7] Signs of toxicity can include tremors, convulsions, and respiratory distress. It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or fume hood.
Conclusion
This compound (CAS 20654-44-8) is a branched aliphatic nitrile with potential applications as a synthetic intermediate in organic chemistry. While specific data on its biological activity and toxicology are scarce, its chemical properties and hazards can be inferred from the broader class of aliphatic nitriles. The primary hazard is associated with its flammability and toxicity upon ingestion, inhalation, or skin contact, likely due to the metabolic release of cyanide. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider its potential for enzyme inhibition and as a substrate for metabolic studies. Further research is needed to fully characterize its biological and toxicological profile.
References
- 1. Buy this compound | 20654-44-8 [smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. This compound | C6H11N | CID 13158036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. brainly.com [brainly.com]
- 7. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic degradation of aliphatic nitriles by Rhodococcus rhodochrous BX2, a versatile nitrile-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Isomers of 2,3-Dimethylbutanenitrile and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dimethylbutanenitrile and its structural isomers. The document details their chemical and physical properties, spectroscopic data, and established synthesis protocols. Furthermore, it explores the significance of the nitrile functional group in medicinal chemistry, offering insights for professionals in drug discovery and development.
Introduction to C₆H₁₁N Nitrile Isomers
This compound, with the chemical formula C₆H₁₁N, belongs to the class of aliphatic nitriles.[1] Structural isomers of this compound share the same molecular formula but differ in the arrangement of their carbon skeleton. These differences in structure lead to distinct physical, chemical, and spectroscopic properties, which are crucial for their identification, synthesis, and potential applications. The nitrile functional group (-C≡N) is a key feature, imparting polarity and specific reactivity to the molecules.[2] In the pharmaceutical industry, the nitrile group is a valuable pharmacophore, often introduced into lead compounds to enhance binding affinity, improve pharmacokinetic profiles, and reduce drug resistance.[3][4]
Physicochemical Properties of Structural Isomers
The structural isomers of this compound are primarily derived from the various isomers of hexane. The branching of the carbon chain significantly influences properties such as boiling point, melting point, and density. The quantitative data for the primary isomers are summarized in the tables below for ease of comparison.
Table 1: Physical and Chemical Properties of C₆H₁₁N Nitrile Isomers
| Isomer Name | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | This compound | 20654-44-8 | 97.16 | - | - | - |
| Hexanenitrile | Hexanenitrile | 628-73-9 | 97.16 | 161-164 | -80 | 0.809 |
| 2-Methylpentanenitrile | 2-Methylpentanenitrile | 6339-13-5 | 97.16 | 147.15 | -32.8 (est.) | 0.789 |
| 3-Methylpentanenitrile | 3-Methylpentanenitrile | 21101-88-2 | 97.16 | - | - | - |
| 4-Methylpentanenitrile | 4-Methylpentanenitrile | 542-54-1 | 97.16 | 154 | -51 | 0.801 |
| 2,2-Dimethylbutanenitrile | 2,2-Dimethylbutanenitrile | 20654-46-0 | 97.16 | - | - | - |
| 3,3-Dimethylbutanenitrile | 3,3-Dimethylbutanenitrile | 3302-16-7 | 97.16 | - | 32.55 | - |
| 2-Ethylbutanenitrile | 2-Ethylbutanenitrile | 617-80-1 | 97.16 | 141-145.5 | -32.8 (est.) | 0.8 |
Spectroscopic Data for Isomer Identification
Spectroscopic analysis is fundamental for the structural elucidation and differentiation of these isomers. The key spectroscopic features for nitriles include a characteristic C≡N stretching vibration in the infrared (IR) spectrum, distinct signals in nuclear magnetic resonance (NMR) spectra, and predictable fragmentation patterns in mass spectrometry (MS).
Table 2: Key Spectroscopic Data of C₆H₁₁N Nitrile Isomers
| Isomer Name | Key IR Peaks (cm⁻¹) (C≡N stretch) | Mass Spec Key Fragments (m/z) (Molecular Ion [M]⁺ = 97) |
| This compound | ~2240 | M-15, M-27, M-43 |
| Hexanenitrile | ~2247 | 96 (M-1), 70 (M-27), 41 |
| 2-Methylpentanenitrile | ~2245 | M-15, M-29, M-43 |
| 3-Methylpentanenitrile | ~2245 | M-15, M-29, M-43 |
| 4-Methylpentanenitrile | ~2248 | 55, 43, 27 |
| 2,2-Dimethylbutanenitrile | ~2240 | M-15, M-29, M-57 |
| 3,3-Dimethylbutanenitrile | ~2250 | M-15, M-57 |
| 2-Ethylbutanenitrile | 2260-2210 | 96 (M-1), 70 (M-27) |
Note: Spectroscopic data can vary slightly based on experimental conditions. The mass spectrometry fragments listed are common but not exhaustive.
Infrared (IR) Spectroscopy: The most diagnostic feature for all these isomers is the sharp, medium-intensity absorption band corresponding to the C≡N triple bond stretch, which typically appears in the 2210-2260 cm⁻¹ region.[3][5] Aliphatic C-H stretching vibrations are also observed between 3000-2850 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between the isomers by revealing the unique electronic environment of each proton and carbon atom. The chemical shifts and splitting patterns are directly related to the molecular structure, particularly the branching of the alkyl chain and the proximity of protons and carbons to the electron-withdrawing cyano group.
Mass Spectrometry (MS): Upon electron ionization, these isomers typically show a molecular ion peak ([M]⁺) at an m/z of 97. The fragmentation patterns are highly dependent on the carbon skeleton.[4] Common fragmentation pathways include the loss of small alkyl radicals (e.g., •CH₃, •C₂H₅) and α-cleavage adjacent to the nitrile group, which often leads to stable carbocations.[3][6]
Experimental Protocols for Synthesis
Several general methods are employed for the synthesis of aliphatic nitriles. The choice of method depends on the availability of starting materials, desired scale, and tolerance of other functional groups.
Logical Relationship of Synthesis Methods
Caption: Common synthetic pathways to aliphatic nitriles.
Protocol 1: Synthesis from Alkyl Halides (SN2 Substitution)
This is a common and effective method for preparing nitriles by reacting a primary or secondary alkyl halide with an alkali metal cyanide.
-
Reaction: R-X + NaCN → R-CN + NaX (where X = Br, Cl, I)
-
General Procedure for Hexanenitrile from 1-Bromopentane (B41390):
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Add 1-bromopentane (1.0 equivalent) to the stirred solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure hexanenitrile.
-
Protocol 2: Synthesis from Primary Amides (Dehydration)
Primary amides can be dehydrated to form nitriles using strong dehydrating agents.
-
Reaction: R-CONH₂ → R-CN + H₂O
-
General Procedure for Hexanenitrile from Hexanamide (B146200):
-
In a dry round-bottom flask, place hexanamide (1.0 equivalent).
-
Add a dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) (1.5-2.0 equivalents) carefully, as the reaction can be exothermic.
-
Heat the mixture gently under a distillation setup.
-
The product nitrile will distill as it is formed. Collect the distillate.
-
The collected product can be further purified by redistillation if necessary. Safety Note: Thionyl chloride is corrosive and reacts violently with water. This procedure should be performed in a well-ventilated fume hood.
-
Protocol 3: Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a three-component reaction between an aldehyde or ketone, ammonia, and cyanide to produce an α-aminonitrile. While not a direct route to the simple alkyl nitriles discussed, it is a critical method in medicinal chemistry for synthesizing precursors to amino acids.
-
Reaction: R₂C=O + NH₃ + HCN → R₂C(NH₂)CN + H₂O
-
General One-Pot Procedure:
-
To a solution of an aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., water or methanol), add ammonium (B1175870) chloride (NH₄Cl) (1.5 equivalents).
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) portion-wise while stirring at room temperature.
-
Continue stirring for several hours to overnight, monitoring the reaction by TLC.
-
Upon completion, extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be purified by chromatography or crystallization.
-
Role in Drug Development and Medicinal Chemistry
The nitrile group is far more than a simple functional group; it is a strategic element in modern drug design. Its unique electronic properties and geometry allow it to serve multiple roles in modulating the activity and properties of a drug molecule.
Key Roles of the Nitrile Group in Pharmaceuticals:
-
Bioisostere: The linear and polar nature of the nitrile group allows it to act as a bioisostere for carbonyl groups, hydroxyl groups, and even halogens. This substitution can maintain or improve binding to a biological target while altering other properties like metabolism.[7][8]
-
Hydrogen Bond Acceptor: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of enzymes or receptors.[7]
-
Metabolic Stability: Incorporating a nitrile group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[9]
-
Improved Pharmacokinetics: Nitrile-containing compounds often exhibit improved pharmacokinetic profiles, including enhanced solubility and bioavailability.[3]
-
Covalent Inhibition: The electrophilic carbon of the nitrile can act as a "warhead" for covalent inhibitors, reacting with nucleophilic residues (like cysteine) in an enzyme's active site to form a stable, often reversible, covalent bond. This is a key mechanism for drugs like dipeptidyl peptidase-4 (DPP-4) inhibitors used in diabetes treatment.[8][10]
Signaling Pathway Interaction Workflow
Caption: General workflow of a nitrile-containing drug inhibiting an enzyme.
While specific biological activities for simple aliphatic nitriles like this compound and its isomers are not extensively documented in public literature, their potential as fragments or building blocks in the synthesis of more complex, biologically active molecules is significant. Their diverse structures provide a range of scaffolds for medicinal chemists to explore in developing new therapeutics. The principles governing the role of the nitrile group are broadly applicable and provide a strong rationale for the inclusion of such moieties in drug discovery programs.
References
- 1. This compound | C6H11N | CID 13158036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 2-Ethylbutanenitrile | 617-80-1 | Benchchem [benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Natural Products Containing the Nitrile Functional Group and Their Biological Activities | Semantic Scholar [semanticscholar.org]
- 8. 4-Methylpentanenitrile | C6H11N | CID 10956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Landscape of 2,3-Dimethylbutanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the stereochemical aspects of 2,3-dimethylbutanenitrile. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide leverages established methodologies for structurally analogous compounds, such as 2-amino-2,3-dimethylbutanenitrile (B50279) and 2,3-dimethylbutanoic acid, to present a comprehensive overview of potential synthetic and analytical strategies. The document details stereoselective synthetic routes, protocols for chiral separation, and methods for the determination of stereochemical purity, serving as a valuable resource for researchers in organic synthesis and drug development.
Introduction to the Stereochemistry of this compound
This compound possesses two chiral centers at the C2 and C3 positions. This structural feature gives rise to four possible stereoisomers: two pairs of enantiomers, (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R). These stereoisomers can be classified into two diastereomeric pairs: the syn (or meso-like, if the substituents were identical) and anti isomers. The spatial arrangement of the methyl and isopropyl groups significantly influences the molecule's physical, chemical, and biological properties, making stereocontrol in its synthesis and analysis a critical consideration.
Stereoselective Synthesis Strategies
While direct stereoselective synthesis of this compound is not extensively documented, established methods for related chiral nitriles and their precursors can be adapted.
Asymmetric Strecker Synthesis for a Chiral Precursor
An asymmetric Strecker synthesis of 2-amino-2,3-dimethylbutanenitrile offers a viable route to a chiral precursor, which could potentially be converted to the target nitrile. This approach involves the condensation of methyl isopropyl ketone with an amine and a cyanide source in the presence of a chiral catalyst.
Table 1: Representative Data for Asymmetric Strecker Synthesis of 2-Amino-2,3-dimethylbutanenitrile
| Entry | Chiral Catalyst | Amine | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| 1 | (R)-Phenylglycinol | Benzylamine (B48309) | TMSCN | Methanol (B129727) | -20 | 85 | 90:10 | 92 (for syn) |
| 2 | Chiral Thiourea | Ammonia | KCN | Toluene | 0 | 78 | 85:15 | 88 (for syn) |
| 3 | Jacobsen's Catalyst | Ammonium Chloride | NaCN | Dichloromethane | -10 | 82 | 92:8 | 95 (for syn) |
Note: The data in this table are hypothetical and based on typical results for asymmetric Strecker reactions.
Experimental Protocol: Asymmetric Strecker Synthesis of (2R,3S)-2-amino-2,3-dimethylbutanenitrile (Hypothetical)
-
To a solution of (R)-phenylglycinol (0.1 mmol) in methanol (5 mL) at -20 °C is added methyl isopropyl ketone (1.0 mmol).
-
After stirring for 10 minutes, benzylamine (1.1 mmol) is added, followed by trimethylsilyl (B98337) cyanide (TMSCN, 1.2 mmol).
-
The reaction mixture is stirred at -20 °C for 24 hours.
-
The reaction is quenched by the addition of water (10 mL) and the mixture is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aminonitrile.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or GC analysis.
Chiral Resolution and Separation
For racemic mixtures of this compound or its precursors, chiral chromatography is the most effective method for separating the stereoisomers.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For a non-polar compound like this compound, cyclodextrin-based chiral stationary phases are often effective.
Table 2: Representative Chiral GC Separation Parameters
| Parameter | Value |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |
| Injection Temperature | 220 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Expected Elution Order | (2S,3R), (2R,3S), (2S,3S), (2R,3R) |
Note: This is a hypothetical set of parameters and would require optimization.
Experimental Protocol: Chiral GC Analysis
-
Prepare a dilute solution of the this compound stereoisomeric mixture in a suitable solvent (e.g., hexane).
-
Inject 1 µL of the sample into the GC equipped with a chiral column.
-
Run the analysis using the optimized temperature program and carrier gas flow rate.
-
Identify the peaks corresponding to each stereoisomer based on their retention times (requires standards if absolute configuration is to be assigned).
-
Calculate the enantiomeric excess (ee) and diastereomeric ratio (dr) from the peak areas.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another versatile technique for enantioseparation. Polysaccharide-based chiral stationary phases are widely used for a broad range of compounds.
Table 3: Representative Chiral HPLC Separation Parameters
| Parameter | Value |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Note: This is a hypothetical set of parameters and would require optimization.
Experimental Protocol: Chiral HPLC Analysis
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Elute with the specified mobile phase at a constant flow rate.
-
Monitor the eluent using a UV detector.
-
Determine the retention times for each stereoisomer and calculate the ee and dr from the peak areas.
Determination of Stereochemical Purity
Enantiomeric Excess (ee)
Enantiomeric excess is determined from the peak areas of the enantiomers obtained from chiral GC or HPLC analysis using the following formula:
ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
Diastereomeric Ratio (dr)
The diastereomeric ratio can be determined by integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum.[1][2] The distinct chemical environments of the diastereomers lead to different chemical shifts for their respective protons.
Experimental Protocol: Diastereomeric Ratio Determination by ¹H NMR
-
Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify well-resolved signals corresponding to each diastereomer.
-
Integrate these signals.
-
The diastereomeric ratio is the ratio of the integration values.
Specific Rotation
The specific rotation of an enantiomerically enriched sample can be measured using a polarimeter.[3][4][5] This value is a physical constant for a given compound under specific conditions (temperature, solvent, concentration, and wavelength).
Table 4: Hypothetical Specific Rotation Data
| Stereoisomer | Specific Rotation [α]²⁰_D (c=1, CHCl₃) |
| (2R,3R)-2,3-Dimethylbutanenitrile | +15.2° |
| (2S,3S)-2,3-Dimethylbutanenitrile | -15.2° |
| (2R,3S)-2,3-Dimethylbutanenitrile | +8.5° |
| (2S,3R)-2,3-Dimethylbutanenitrile | -8.5° |
Note: These values are purely hypothetical for illustrative purposes.
Conclusion
The stereochemical considerations of this compound are crucial for its potential applications in fields requiring stereochemically pure compounds. While direct experimental data is sparse, this guide provides a comprehensive framework based on established principles and methodologies for analogous compounds. The detailed protocols for stereoselective synthesis, chiral separation, and purity determination serve as a valuable starting point for researchers and professionals working with this and related chiral molecules. Further experimental work is necessary to establish the specific parameters and quantitative data for the stereoisomers of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 5. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
Reactivity Profile of Branched-Chain Nitriles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain nitriles, organic compounds featuring a cyano group (-C≡N) attached to a secondary or tertiary carbon atom, are pivotal intermediates in modern organic synthesis and drug discovery. Their unique structural features, characterized by steric hindrance around the reactive nitrile functionality, impart a distinct reactivity profile compared to their linear counterparts. This technical guide provides a comprehensive overview of the synthesis, reactions, and applications of branched-chain nitriles, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic principles. Understanding the nuanced reactivity of these molecules is crucial for their effective utilization in the development of novel therapeutics and complex molecular architectures.
Synthesis of Branched-Chain Nitriles
The synthesis of branched-chain nitriles can be achieved through several strategic approaches, primarily involving nucleophilic substitution reactions or the dehydration of corresponding amides.
Table 1: Selected Synthetic Methods for Branched-Chain Nitriles
| Branched-Chain Nitrile | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |
| 2-Phenylpropanenitrile | Benzyl (B1604629) cyanide, Methylating agent | Phase-transfer catalyst, 50% NaOH, Toluene, 30-40°C, 2-10 h | High | [1] |
| 2-Ethyl-2-methylbutanenitrile | Ethyl 2-ethylbutyrate, Iodomethane | Lithium diisopropylamide (LDA), THF, -78°C to rt | Not specified | [2] |
| 2,2-Diphenylglutaronitrile | Diphenylacetonitrile, 1,3-Dihalopropane | Strong base (e.g., NaNH2) | High | [3] |
| Verapamil Intermediate | 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile, N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine | Sodium amide, Toluene, reflux | Not specified | [4] |
Experimental Protocol: Synthesis of 2-Phenylpropanenitrile via Phase-Transfer Catalysis[1]
This protocol describes a general method for the α-alkylation of a nitrile, exemplified by the synthesis of 2-phenylpropanenitrile.
Materials:
-
Benzyl cyanide
-
Methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
50% aqueous sodium hydroxide (B78521)
-
Toluene
-
Dilute hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermocouple, and a controlled addition funnel, charge benzyl cyanide, toluene, and the phase-transfer catalyst.
-
Begin stirring and cool the mixture to 5-10 °C.
-
Slowly add the 50% sodium hydroxide solution via the addition funnel, maintaining the temperature between 30-40 °C.
-
After the addition is complete, continue stirring for 2-10 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture and quench by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation.
References
Methodological & Application
Applications of 2,3-Dimethylbutanenitrile in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanenitrile, a branched aliphatic nitrile, serves as a versatile intermediate in organic synthesis. Its sterically hindered nature influences its reactivity, offering unique opportunities for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including its hydrolysis to carboxylic acids, reduction to primary amines, and its utilization in the synthesis of more complex molecules. The protocols provided are based on established chemical transformations and are intended to serve as a guide for laboratory practice.
Key Synthetic Applications
This compound is a valuable precursor for the synthesis of various functional groups and molecular scaffolds. Its primary applications lie in its conversion to 2,3-dimethylbutanoic acid and 2,3-dimethylbutylamine, which are building blocks in medicinal chemistry and materials science.
Hydrolysis to 2,3-Dimethylbutanoic Acid
The nitrile group of this compound can be hydrolyzed under acidic conditions to yield 2,3-dimethylbutanoic acid. This transformation is a standard method for the synthesis of carboxylic acids from nitriles.[1][2] Due to the steric hindrance of the substrate, forcing conditions are often necessary to achieve a reasonable reaction rate.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol describes the hydrolysis of this compound to 2,3-dimethylbutanoic acid using concentrated hydrochloric acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, place this compound (1.0 eq).
-
Carefully add an excess of concentrated hydrochloric acid (e.g., 5-10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 2 volumes).
-
Combine the organic layers and wash with brine (1 x 2 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,3-dimethylbutanoic acid.
-
The crude product can be further purified by distillation under reduced pressure.[3]
Quantitative Data Summary
| Reactant | Reagents | Conditions | Product | Yield | Reference |
| This compound | Conc. HCl | Reflux, several hours | 2,3-Dimethylbutanoic acid | N/A | [1][3] |
Reaction Workflow
Reduction to 2,3-Dimethylbutylamine
The nitrile functionality can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4][5][6] This provides a direct route to 2,3-dimethylbutylamine, a useful building block.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol outlines the reduction of this compound to 2,3-dimethylbutylamine using LiAlH₄. Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Deionized water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Ice bath
-
Stirring apparatus
Procedure:
-
Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.
-
In the flask, suspend LiAlH₄ (e.g., 1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours, or gently reflux until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture again in an ice bath.
-
Work-up (Fieser method): Cautiously and slowly add deionized water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄.
-
Add 15% aqueous NaOH solution (x mL) dropwise.
-
Add deionized water (3x mL) dropwise and stir the mixture vigorously until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings. Dry the combined organic solution over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by distillation to obtain the crude 2,3-dimethylbutylamine.
-
The product can be purified by distillation.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of this compound using Raney Nickel as a catalyst.[4][5] Caution: Raney Nickel is pyrophoric and should be handled with care. Hydrogen gas is flammable and explosive.
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol (solvent)
-
Ammonia (B1221849) (optional, to suppress secondary amine formation)[6]
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, place this compound (1.0 eq) and the solvent (e.g., ethanol).
-
If desired, add ammonia to the reaction mixture.
-
Carefully add the Raney Nickel catalyst (typically 5-10% by weight of the nitrile).
-
Seal the hydrogenation apparatus and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 1-5 atm) and heat to 50-100 °C with vigorous stirring.[4]
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it may ignite. Keep the filter cake wet with solvent.
-
Remove the solvent from the filtrate by distillation to obtain the crude 2,3-dimethylbutylamine.
-
Purify the product by distillation.
Quantitative Data Summary
| Reactant | Reagents/Catalyst | Conditions | Product | Yield | Reference |
| This compound | LiAlH₄, Ether | 0 °C to reflux | 2,3-Dimethylbutylamine | N/A | [4][5] |
| This compound | Raney Ni, H₂ | 50-100 °C, 1-5 atm | 2,3-Dimethylbutylamine | N/A | [4] |
Reaction Workflow
Synthesis of Acylamino Acid Derivatives
2-Amino-2,3-dimethylbutanenitrile, a derivative of the title compound, can be used in the synthesis of acylamino acids. This involves the acylation of the amino group followed by hydrolysis of the nitrile.[7][8][9]
Logical Relationship
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. The protocols provided herein for its hydrolysis and reduction offer pathways to important building blocks. The sterically hindered nature of this nitrile may require optimization of the presented general procedures to achieve high yields. These application notes serve as a foundational guide for researchers exploring the synthetic utility of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 20654-44-8 [smolecule.com]
- 5. This compound | 20654-44-8 | Benchchem [benchchem.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals - [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes: 2,3-Dimethylbutanenitrile as a Versatile Intermediate in the Synthesis of Complex Molecules
Introduction
2,3-Dimethylbutanenitrile, a branched aliphatic nitrile, serves as a valuable and versatile intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, including the sterically hindered nitrile group, provide access to key synthons for the pharmaceutical, agrochemical, and fine chemical industries. The nitrile functionality can be readily transformed into primary amines, carboxylic acids, and other functional groups, making it a crucial building block for creating diverse molecular architectures.[1][2] This document outlines key applications of this compound and provides detailed protocols for its conversion into valuable downstream products.
Key Applications
-
Agrochemicals: The amino derivative, 2-amino-2,3-dimethylbutanenitrile, is a critical precursor in the synthesis of imidazolinone herbicides.[3] This class of herbicides is known for its high efficacy against a broad spectrum of weeds.
-
Pharmaceuticals and Chiral Ligands: The chiral amine, 2-amino-2,3-dimethylbutanenitrile, serves as a precursor for the development of novel chiral ligands.[4][5] These ligands are instrumental in asymmetric catalysis, a key technology for producing enantiomerically pure pharmaceuticals. Chiral primary amines are valuable building blocks for a wide range of biologically active compounds and are used in the synthesis of drugs and natural products.[4][5]
-
Fine Chemicals: The hydrolysis of this compound yields 2,3-dimethylbutanoic acid, a useful building block for the synthesis of various fine chemicals and materials.[1][2]
Experimental Protocols
Reduction of this compound to 2,3-Dimethylbutylamine
The reduction of the nitrile group to a primary amine is a fundamental transformation that unlocks the potential of this compound as a precursor for agrochemicals and chiral ligands. This can be achieved through catalytic hydrogenation or with chemical reducing agents.
Method 1: Catalytic Hydrogenation
This method utilizes hydrogen gas and a metal catalyst for the reduction.
-
Materials:
-
This compound
-
Raney Nickel (or Platinum oxide, Palladium on carbon)
-
Anhydrous Ethanol (or Methanol)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound in anhydrous ethanol.
-
Carefully add a catalytic amount of Raney Nickel as a slurry in the solvent.
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen.
-
Pressurize the vessel with hydrogen gas to 50-100 atm.
-
Heat the mixture to 100-150 °C with vigorous stirring.
-
Maintain these conditions for 24-72 hours, monitoring the reaction progress by GC-MS.
-
After cooling and carefully venting the hydrogen, filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dimethylbutylamine.
-
Purify the product by distillation.
-
Method 2: Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful reducing agent capable of converting nitriles to primary amines.
-
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Distilled water
-
15% aqueous Sodium Hydroxide
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a stirred suspension of an excess of LAH (4-6 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 24-72 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethylbutylamine.
-
Purify the product by distillation.
-
| Parameter | Catalytic Hydrogenation | LAH Reduction |
| Reagents | H₂, Raney Ni (or PtO₂, Pd/C) | LiAlH₄ |
| Solvent | Ethanol or Methanol | Diethyl ether or THF |
| Temperature | 100-150 °C | Reflux |
| Pressure | 50-100 atm | Atmospheric |
| Reaction Time | 24-72 hours | 24-72 hours |
| Typical Yield | Moderate to High | High |
| Workup | Filtration | Quenching and Filtration |
Table 1: Comparison of Reduction Methods for this compound.
Hydrolysis of this compound to 2,3-Dimethylbutanoic Acid
The hydrolysis of the nitrile provides access to the corresponding carboxylic acid, a valuable building block. Due to steric hindrance, this transformation requires forcing conditions.[6]
Method 1: Acidic Hydrolysis
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Water
-
Diethyl ether
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Carefully add this compound to a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 48-96 hours.
-
Monitor the reaction by observing the disappearance of the nitrile signal in ¹H NMR of quenched aliquots.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2,3-dimethylbutanoic acid by recrystallization or distillation.[7][8]
-
Method 2: Basic Hydrolysis
-
Materials:
-
This compound
-
Aqueous Sodium or Potassium Hydroxide (20-40%)
-
Ethylene (B1197577) glycol
-
Concentrated Hydrochloric Acid
-
A non-polar organic solvent (e.g., hexane)
-
-
Procedure:
-
Dissolve this compound in a solution of a strong base (e.g., 20-40% aqueous NaOH) in ethylene glycol.[6]
-
Heat the mixture to 150-180 °C under reflux for 48-96 hours.[6]
-
Cool the reaction mixture and dilute it with water.
-
Wash the aqueous solution with a non-polar organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer to a low pH with concentrated hydrochloric acid to precipitate the 2,3-dimethylbutanoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize for further purification.
-
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Concentrated H₂SO₄ | 20-40% NaOH or KOH |
| Solvent | Water | Ethylene Glycol/Water |
| Temperature | Reflux | 150-180 °C |
| Reaction Time | 48-96 hours | 48-96 hours |
| Product Isolation | Extraction | Precipitation |
| Typical Yield | Moderate to High | High |
Table 2: Comparison of Hydrolysis Methods for this compound.
Application in Agrochemical Synthesis: Imidazolinone Herbicides
2-Amino-2,3-dimethylbutanenitrile, derived from the reduction of the corresponding aminonitrile, is a key structural component analogous to the α-methylvaline fragment used in the synthesis of imidazolinone herbicides.[9] These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[10][11]
Mechanism of Action: Inhibition of Acetolactate Synthase
Imidazolinone herbicides are potent inhibitors of ALS, a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][9][10] The inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell growth, ultimately causing plant death.[12]
Application in Chiral Ligand Synthesis
Chiral primary amines are highly valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis.[4][5] 2-Amino-2,3-dimethylbutanenitrile, being a chiral amine, can be utilized to synthesize various classes of chiral ligands, such as Schiff base and bisoxazoline ligands. These ligands, when complexed with a metal center, can catalyze a wide range of enantioselective transformations.[13][14]
General Workflow for Chiral Ligand Synthesis
The following diagram illustrates a general workflow for the synthesis of a chiral Schiff base ligand from a chiral primary amine like 2-amino-2,3-dimethylbutylamine and its application in asymmetric catalysis.
References
- 1. [PDF] Imidazolinone herbicides: Synthesis and novel chemistry† | Semantic Scholar [semanticscholar.org]
- 2. New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.rit.edu [repository.rit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 10. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,3-Dimethylbutanenitrile in Enzyme Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrile compounds are integral to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The cyano (-C≡N) group is a versatile functional group that can be transformed into amides, carboxylic acids, and amines.[1] In medicinal chemistry, the inclusion of a nitrile group can enhance a drug's pharmacokinetic profile and its binding affinity to biological targets.[1][3]
Enzymatic conversion of nitriles offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions.[2][4] Two primary classes of enzymes are involved in nitrile metabolism:
-
Nitrilases (EC 3.5.5.1): These enzymes catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849).[4][5]
-
Nitrile Hydratases (NHases, EC 4.2.1.84): NHases catalyze the hydration of nitriles to their corresponding amides. These amides can be further hydrolyzed to carboxylic acids by amidases.[6][7]
2,3-Dimethylbutanenitrile, a branched-chain alkyl nitrile, can serve as a substrate to probe the activity and substrate specificity of these enzymes. Its sterically hindered structure, due to the methyl groups at the 2 and 3 positions, makes it a valuable tool for investigating the topology of enzyme active sites and for screening novel biocatalysts.[1] Derivatives of dimethylbutanenitrile have been used in studies with microorganisms like Rhodococcus qingshengii, which possess nitrile-metabolizing enzymes.[1][8]
These notes provide a framework for utilizing this compound to characterize nitrile-metabolizing enzymes, with a focus on a hypothetical nitrilase enzyme.
Application: Characterization of Nitrilase Activity
This protocol outlines the use of this compound to determine the kinetic parameters of a purified nitrilase or a cell lysate containing the enzyme. The assay is based on the quantification of ammonia produced during the hydrolysis of the nitrile.[9][10]
Principle of the Assay
The nitrilase-catalyzed hydrolysis of this compound produces 2,3-dimethylbutanoic acid and ammonia. The rate of reaction can be determined by measuring the formation of ammonia over time. A common method for ammonia quantification is the indophenol (B113434) blue assay, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) to form a colored product that can be measured spectrophotometrically.[9][10]
Signaling Pathway Diagram
Caption: Enzymatic hydrolysis of this compound by a nitrilase.
Experimental Protocol: Nitrilase Activity Assay
This protocol provides a method for determining the specific activity and kinetic parameters of a nitrilase enzyme using this compound as the substrate.
Materials and Reagents
-
Substrate: this compound (CAS 20654-44-8)[11]
-
Enzyme: Purified nitrilase or cell-free extract
-
Buffer: 0.1 M Potassium phosphate (B84403) buffer (pH 7.5)
-
Ammonia Quantification Reagents:
-
Ammonia Standard: Ammonium (B1175870) chloride (NH₄Cl) solution (for standard curve)
-
Equipment:
-
Spectrophotometer
-
Thermostatic water bath
-
Microcentrifuge tubes
-
Pipettes
-
Experimental Workflow Diagram
Caption: Workflow for the nitrilase activity assay.
Procedure
-
Prepare Ammonia Standard Curve:
-
Prepare a series of ammonium chloride standards (e.g., 0, 0.1, 0.2, 0.5, 1.0 mM) in the assay buffer.
-
Process these standards in the same way as the enzyme reaction samples (Step 5 onwards) to generate a standard curve of absorbance vs. ammonia concentration.
-
-
Enzyme Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
170 µL of 0.1 M Potassium phosphate buffer (pH 7.5)
-
10 µL of this compound stock solution (to achieve desired final concentrations, e.g., 0.5 - 20 mM).
-
-
Prepare a control reaction without the enzyme (add 20 µL of buffer instead).
-
-
Initiate Reaction:
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
-
Incubation:
-
Incubate the reaction at 37°C for a fixed time (e.g., 20 minutes). Ensure the reaction is in the linear range.
-
-
Quench and Color Development:
-
Measurement:
-
Measure the absorbance of the solution at 630 nm using a spectrophotometer.
-
Calculation of Enzyme Activity
-
Determine the concentration of ammonia produced in the reaction using the standard curve.
-
Calculate the specific activity using the following formula:
Specific Activity (U/mg) = (µmol of NH₃ produced) / (Time (min) × mg of enzyme)
One unit (U) of nitrilase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified assay conditions.[10]
Data Presentation: Hypothetical Kinetic Data
The following tables represent hypothetical data for a novel nitrilase enzyme (Nitrilase-XYZ) characterized using this compound.
Table 1: Substrate Specificity of Nitrilase-XYZ
| Substrate | Relative Activity (%) |
| Benzonitrile | 100 |
| Acetonitrile | 65 |
| Propionitrile | 80 |
| This compound | 45 |
| Phenylacetonitrile | 110 |
This table illustrates how the branched structure of this compound may result in lower activity compared to less sterically hindered nitriles.
Table 2: Kinetic Parameters of Nitrilase-XYZ for this compound
| Parameter | Value |
| Michaelis-Menten Constant (Kₘ) | 5.2 mM |
| Maximum Velocity (Vₘₐₓ) | 15.8 U/mg |
| Catalytic Efficiency (k꜀ₐₜ/Kₘ) | 3.0 x 10³ M⁻¹s⁻¹ |
This data provides quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.
Conclusion
This compound serves as a useful, albeit potentially challenging, substrate for studying the function of nitrile-metabolizing enzymes. Its branched structure can be leveraged to investigate the steric constraints of an enzyme's active site, aiding in the discovery and engineering of novel biocatalysts for industrial applications. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments to characterize enzyme function using this and other nitrile compounds.
References
- 1. This compound | 20654-44-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring Nitrilase Sequence Space for Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications [frontiersin.org]
- 7. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 8. Buy this compound | 20654-44-8 [smolecule.com]
- 9. From sequence to function: a new workflow for nitrilase identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbiotech.com [ijbiotech.com]
- 11. (RS)-2,3-dimethylbutanenitrile [webbook.nist.gov]
Application Notes and Protocols for the Quantification of 2,3-Dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanenitrile is a branched aliphatic nitrile that can serve as a building block in organic synthesis and may be of interest in pharmaceutical and other chemical industries.[1] Accurate and reliable quantification of this compound is essential for process monitoring, quality control, and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent sensitivity and selectivity.[2]
These application notes provide a detailed framework for the quantitative analysis of this compound using GC-MS, including sample preparation, instrument parameters, and method validation considerations. While specific quantitative data for this compound is not widely published, this document presents a protocol based on established methods for similar analytes, along with illustrative performance data.
Analytical Workflow Overview
The overall workflow for the quantification of this compound involves sample preparation, GC-MS analysis, and data processing.
Caption: High-level workflow for the quantification of this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
For samples in an aqueous matrix, a liquid-liquid extraction is performed to isolate the analyte and transfer it into a solvent compatible with the GC-MS system.
Materials:
-
Sample containing this compound
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
15 mL glass centrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Add 2 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 5 minutes to achieve phase separation.
-
Carefully transfer the lower organic layer (DCM) to a clean glass vial containing a small amount of anhydrous sodium sulfate.
-
Allow the extract to stand for a few minutes to ensure the removal of residual water.
-
Transfer the dried organic extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization for specific instrumentation.
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer with an Electron Ionization (EI) source.
GC Parameters:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)[2]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase to 240 °C at a rate of 15 °C/min
-
Hold: Hold at 240 °C for 5 minutes
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV[2]
-
Source Temperature: 230 °C[2]
-
Quadrupole Temperature: 150 °C[2]
-
Transfer Line Temperature: 280 °C[2]
-
Acquisition Mode:
-
Qualitative Analysis: Full Scan (m/z 40-200)
-
Quantitative Analysis: Selected Ion Monitoring (SIM)
-
Data Presentation
Qualitative Analysis
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of a certified reference standard. The mass spectrum of this compound (C6H11N, Molecular Weight: 97.16 g/mol ) is expected to show a molecular ion peak and characteristic fragment ions.
Quantitative Analysis
For quantification, an external standard calibration is recommended. A series of calibration standards of this compound at various concentrations are prepared and analyzed. A calibration curve is generated by plotting the peak area of a selected quantification ion against the concentration.
Illustrative Quantitative Data
The following table provides an example of typical performance characteristics for a validated GC-MS method for a similar nitrile compound. These values should be determined experimentally for this compound.
| Parameter | Illustrative Value |
| Retention Time (RT) | ~7.8 minutes |
| Selected Ions (SIM Mode) | |
| Quantifier Ion (m/z) | 82 ([M-CH3]+, predicted) |
| Qualifier Ion 1 (m/z) | 68 ([M-C2H5]+, predicted) |
| Qualifier Ion 2 (m/z) | 54 |
| Calibration Data | |
| Concentration Range | 0.1 - 25 µg/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy & Precision | |
| Recovery | 90-110% |
| Relative Standard Deviation (RSD) | < 15% |
Method Validation
To ensure the reliability of the analytical data, the method should be validated according to international guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
Conclusion
The GC-MS method outlined in these application notes provides a robust framework for the quantification of this compound. Proper sample preparation and method validation are crucial for obtaining accurate and reproducible results. The provided protocols and illustrative data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
Application Note: Gas Chromatography-Mass Spectrometry Analysis of 2,3-Dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and quantification of 2,3-dimethylbutanenitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable for the analysis of this compound in various organic solvents and can be adapted for different sample matrices. Gas chromatography-mass spectrometry is a powerful analytical technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[1] The protocols outlined below cover sample preparation, GC-MS instrumentation and conditions, and data analysis.
Introduction
This compound (C6H11N) is a branched-chain nitrile that may be of interest in organic synthesis and as an intermediate in the development of pharmaceutical compounds.[2] Accurate and reliable quantification is essential for reaction monitoring, purity assessment, and quality control. GC-MS provides the necessary separation and structural information for unambiguous identification and quantification of this compound.[2] This application note details a robust method for the analysis of this compound.
Experimental Protocols
Sample Preparation
The following protocol describes the preparation of samples for GC-MS analysis. For samples in aqueous matrices, a liquid-liquid extraction (LLE) would be necessary to transfer the analyte into a solvent compatible with the GC-MS system.[1]
Materials:
-
Sample containing this compound
-
Dichloromethane (B109758) (DCM), HPLC grade or equivalent
-
Anhydrous sodium sulfate (B86663)
-
Glassware: 15 mL centrifuge tubes, pipettes, autosampler vials[3]
-
Vortex mixer
-
Centrifuge
Protocol for Liquid Samples:
-
If the sample is already in a volatile organic solvent compatible with GC-MS (e.g., dichloromethane, hexane, methanol, ethyl ether), dilute it to an approximate concentration of 10 µg/mL.[3]
-
For samples in a non-volatile or incompatible solvent, perform a solvent exchange or liquid-liquid extraction.
-
Ensure the final sample is free of particles by centrifugation or filtration.[4]
-
Transfer the final sample into a 2 mL glass autosampler vial for GC-MS analysis.[3]
Protocol for Liquid-Liquid Extraction (from aqueous samples):
-
Pipette 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.[1]
-
Add 2 mL of dichloromethane to the tube.[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.[1]
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the lower organic layer (DCM) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
Transfer the dried organic extract into a 2 mL autosampler vial for GC-MS analysis.[1]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required for different instruments.
Instrumentation:
A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent) is suitable for this analysis.[5]
GC Parameters:
| Parameter | Value |
| Column | HP-5MS or equivalent poly(5% diphenyl/95% dimethyl siloxane) column (30 m x 0.25 mm I.D., 0.25 µm film thickness)[1] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, hold for 5 minutes. |
| Transfer Line Temp. | 280 °C[1] |
MS Parameters:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Qualitative Analysis
The identification of this compound is confirmed by its retention time and a comparison of its mass spectrum with a reference spectrum or library data (e.g., NIST). The compound has a molecular weight of 97.16 g/mol .[6] The mass spectrum is expected to show a molecular ion peak (M+) at m/z 97 and characteristic fragment ions.
Table 1: Hypothetical Quantitative Data for this compound
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C6H11N[6] |
| Molecular Weight | 97.16 g/mol [6] |
| Retention Time (RT) | ~ 7.5 min (under specified GC conditions) |
| Molecular Ion (M+) | m/z 97 |
| Key Fragment Ions (m/z) | 82, 68, 54, 41 |
| Quantification Ion | m/z 97 |
Quantitative Analysis
For quantification, an external standard calibration is performed.[1] A series of calibration standards of this compound at different concentrations are prepared and analyzed. A calibration curve is constructed by plotting the peak area of the quantification ion (m/z 97) against the concentration. The concentration of the analyte in unknown samples is then determined from this curve.
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 160,000 |
| 25 | 410,000 |
| 50 | 825,000 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical workflow for data analysis in GC-MS.
References
Application Notes and Protocols: Hydrolysis of 2,3-Dimethylbutanenitrile to 2,3-Dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids. This document outlines detailed protocols for the conversion of 2,3-dimethylbutanenitrile to 2,3-dimethylbutanoic acid, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The steric hindrance presented by the methyl groups in this compound necessitates robust hydrolysis conditions. Both acid- and base-catalyzed methods are presented, along with key considerations for reaction optimization and product purification.
General Reaction Scheme
The overall transformation involves the conversion of the nitrile functional group into a carboxylic acid through the addition of water.
Caption: General hydrolysis of this compound.
Data Presentation
The following table summarizes typical reaction conditions for the hydrolysis of nitriles, which can be adapted and optimized for this compound. Due to the sterically hindered nature of the substrate, more forcing conditions (higher temperatures and longer reaction times) may be required compared to unhindered nitriles.[1][2]
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | Concentrated HCl or H₂SO₄ | 20-40% aqueous NaOH or KOH |
| Solvent | Water, aqueous acid | Water, ethylene (B1197577) glycol |
| Temperature | Reflux (or controlled 40-50°C to minimize side reactions)[2] | High temperature reflux (e.g., 150-180°C)[1] |
| Reaction Time | Prolonged (monitor by TLC or GC) | Prolonged (48-96 hours for hindered nitriles)[1] |
| Work-up | Extraction with an organic solvent | Acidification followed by extraction |
| Purification | Distillation under reduced pressure[2][3] | Distillation under reduced pressure[3] |
Experimental Protocols
Method 1: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The intermediate amide is subsequently hydrolyzed to the carboxylic acid.[4][5]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add this compound to a mixture of concentrated acid and water (e.g., a 1:1 v/v mixture of concentrated HCl and water).[1]
-
Heating: Heat the reaction mixture to reflux. For substrates prone to side reactions like pinacol-pinacolone rearrangement, it is advisable to maintain a controlled temperature between 40-50°C.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[2] This may require a prolonged reaction time due to steric hindrance.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether.[2][3]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
-
Purification:
Caption: Workflow for acid-catalyzed hydrolysis.
Method 2: Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, leading to the formation of a carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.[4][6]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethylene Glycol (as a high-boiling solvent, optional)
-
Deionized Water
-
Concentrated Hydrochloric Acid (for acidification)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Dissolve this compound in a solution of a strong base (e.g., 20-40% aqueous NaOH or KOH). For highly hindered nitriles, using a high-boiling solvent like ethylene glycol may be necessary.[1]
-
Heating: Heat the mixture to a high temperature under reflux (e.g., 150-180°C if using ethylene glycol) for an extended period (48-96 hours may be necessary).[1]
-
Work-up:
-
Cool the reaction mixture and dilute with water.
-
Wash the aqueous solution with a non-polar organic solvent to remove any unreacted starting material.[1]
-
Carefully acidify the aqueous layer to a low pH with concentrated hydrochloric acid to precipitate the carboxylic acid.[1][4]
-
Extract the carboxylic acid with an organic solvent like diethyl ether.[2]
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude 2,3-dimethylbutanoic acid by distillation under reduced pressure.[2]
-
Caption: Workflow for base-catalyzed hydrolysis.
Expected Challenges and Optimization
-
Steric Hindrance: The branched structure of this compound can significantly slow down the rate of hydrolysis.[1] Therefore, prolonged reaction times and elevated temperatures are often necessary.
-
Side Reactions: In acidic conditions, particularly at higher temperatures, side reactions such as pinacol-pinacolone rearrangement may occur, especially if the starting material is derived from a cyanohydrin.[2] Careful temperature control can help minimize these byproducts.
-
Incomplete Hydrolysis: Incomplete hydrolysis may lead to the formation of the corresponding amide as a byproduct.[1] Ensuring sufficient reaction time and using forcing conditions can drive the reaction to completion.
-
Yield Optimization: The yields can vary based on the specific reaction conditions. Optimization of parameters such as acid/base concentration, temperature, and reaction time is crucial to maximize the yield of 2,3-dimethylbutanoic acid.
Conclusion
The hydrolysis of this compound to 2,3-dimethylbutanoic acid is a robust transformation that can be achieved through either acid- or base-catalyzed methods. The choice of method may depend on the stability of the substrate to acidic or basic conditions and the desired scale of the reaction. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. Careful monitoring and optimization are key to achieving high yields of the desired carboxylic acid.
References
Reduction of 2,3-Dimethylbutanenitrile to Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reduction of 2,3-dimethylbutanenitrile to its corresponding primary amine, 2,3-dimethylbutan-1-amine (B1341997). This transformation is a crucial step in the synthesis of various organic molecules, including active pharmaceutical ingredients. The protocols outlined below cover common and effective reduction methods, including catalytic hydrogenation and reduction with metal hydrides.
Introduction
The reduction of nitriles is a fundamental transformation in organic chemistry, providing a direct route to primary amines. The target molecule, 2,3-dimethylbutan-1-amine, is a primary amine with a branched alkyl structure, which can be a valuable building block in medicinal chemistry and materials science. The selection of an appropriate reduction method is critical to ensure high yield and purity, minimizing the formation of common byproducts such as secondary and tertiary amines. This document outlines two primary approaches for this conversion: catalytic hydrogenation and chemical reduction using metal hydrides.
Methods Overview
Two principal methods for the reduction of this compound are presented:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Raney® Nickel, in the presence of hydrogen gas. It is a widely used industrial process known for its efficiency and atom economy. The addition of a base is often employed to enhance the selectivity for the primary amine.
-
Chemical Reduction with Metal Hydrides: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or a combination of Sodium Borohydride (NaBH₄) or Potassium Borohydride (KBH₄) with a catalyst offer a powerful alternative for nitrile reduction. These methods are particularly useful in a laboratory setting.
Data Presentation
The following table summarizes quantitative data for common nitrile reduction methods applicable to aliphatic nitriles. While specific data for this compound is not extensively reported, the data for analogous long-chain and branched aliphatic nitriles provide a strong basis for reaction optimization.
| Reduction Method | Reagents & Catalyst | Substrate | Solvent | Temperature (°C) | Pressure/Time | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, Raney® Nickel, KOH | Aliphatic Nitriles | 2-Propanol | Reflux | 1 h | >90% (as imine) | [1] |
| Chemical Reduction | LiAlH₄ | General Nitriles | THF or Ether | 0 to RT | 4 h | ~90% (expected) | [2][3] |
| Chemical Reduction | KBH₄, Raney® Nickel | Long-chain Aliphatic Nitriles | Ethanol | Room Temp. | 45 min | 80-83% | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformation and experimental processes, the following diagrams are provided.
Caption: Chemical transformation of this compound.
Caption: A generalized workflow for nitrile reduction.
Caption: A comparison of common nitrile reduction methods.
Experimental Protocols
Protocol 1: Reduction of this compound using Potassium Borohydride and Raney® Nickel
This protocol is adapted from a general procedure for the reduction of aliphatic nitriles, which has been shown to be efficient and high-yielding.[4]
Materials:
-
This compound
-
Potassium Borohydride (KBH₄)
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Ethyl Acetate (B1210297)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add KBH₄ (4.0 mmol), Raney® Nickel (approximately 1.0 mmol, moist weight), and 25 mL of anhydrous ethanol.
-
While stirring, add this compound (1.0 mmol).
-
Stir the mixture vigorously at room temperature for 45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Raney® Nickel catalyst.
-
Evaporate the organic solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dimethylbutan-1-amine.
-
The crude product can be purified by distillation.
Expected Yield: For long-chain aliphatic nitriles, yields of 80-83% have been reported using this method.[4]
Protocol 2: Reduction of this compound using Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general procedure for the powerful reduction of nitriles to primary amines using LiAlH₄.[2][3] Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Ethyl Acetate or Dichloromethane (DCM)
-
Celite®
-
Round-bottom flask equipped with a reflux condenser and dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water (1 volume relative to LiAlH₄), 10% NaOH solution (1.5 volumes), and finally water (3 volumes).
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate or DCM.
-
Separate the layers of the filtrate. Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethylbutan-1-amine.
-
Purify the crude product by distillation.
Expected Yield: This method is generally expected to give high to quantitative yields.
Protocol 3: Catalytic Hydrogenation of this compound using Raney® Nickel
This protocol describes a general setup for the catalytic hydrogenation of nitriles.[5][6] Caution: Raney® Nickel is pyrophoric when dry. Handle as a slurry. Hydrogen gas is flammable.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Solvent (e.g., Ethanol, Methanol, or Acetic Acid)
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, add this compound and the chosen solvent. To improve selectivity for the primary amine, a base such as sodium hydroxide or ammonia (B1221849) can be added to the reaction mixture.[6]
-
Under an inert atmosphere (e.g., argon), carefully add the Raney® Nickel slurry.
-
Seal the vessel and purge the system with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (this may range from atmospheric pressure using a balloon to higher pressures in an autoclave).
-
Stir the reaction mixture vigorously at the desired temperature (ranging from room temperature to elevated temperatures).
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via GC or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the catalyst wet during filtration to prevent ignition.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by distillation or by acid-base extraction.
Expected Yield: Yields for catalytic hydrogenation are typically high but require optimization of catalyst loading, solvent, temperature, and pressure for the specific substrate.
Conclusion
The reduction of this compound to 2,3-dimethylbutan-1-amine can be effectively achieved through several established methods. The choice between catalytic hydrogenation and chemical reduction will depend on the available equipment, scale of the reaction, and desired safety profile. The provided protocols offer detailed guidance for performing these transformations, and the comparative data should aid in the selection of the most suitable method for a given research or development objective.
References
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
Application Notes and Protocols: Nucleophilic Addition Reactions at the Cyano Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic addition to the cyano (nitrile) group is a cornerstone of modern organic synthesis, providing a versatile platform for the introduction of diverse functionalities. The inherent electrophilicity of the nitrile carbon, coupled with the stability of the resulting nitrogen-containing intermediates, makes this class of reactions indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes, experimental protocols, and mechanistic insights into key nucleophilic addition reactions at the cyano group, with a particular focus on their relevance in drug discovery and development.
I. Key Applications in Drug Discovery
The nitrile group is a prevalent pharmacophore in numerous approved drugs. Its ability to participate in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a reactive handle for covalent modification underpins its utility in medicinal chemistry.
Case Study 1: Anastrozole (B1683761) (Arimidex®) - Aromatase Inhibition
Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1] The drug's mechanism of action involves the inhibition of aromatase, the enzyme responsible for converting androgens to estrogens.[2] By blocking estrogen synthesis, anastrozole reduces the growth stimulus for estrogen-dependent cancer cells. The nitrile group in anastrozole is crucial for its binding to the active site of the aromatase enzyme.
Signaling Pathway: Aromatase Inhibition by Anastrozole
Caption: Anastrozole competitively inhibits the aromatase enzyme.
Case Study 2: Vildagliptin (B1682220) (Galvus®) - DPP-4 Inhibition
Vildagliptin is an oral anti-diabetic agent that enhances the incretin (B1656795) system by inhibiting dipeptidyl peptidase-4 (DPP-4).[3][4] DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, leading to improved glycemic control.[5][6] The cyano group of vildagliptin is involved in its covalent interaction with the catalytic site of DPP-4.[5][6]
Signaling Pathway: DPP-4 Inhibition by Vildagliptin
Caption: Vildagliptin inhibits DPP-4, enhancing incretin effects.
II. Key Nucleophilic Addition Reactions and Protocols
Reduction of Nitriles to Primary Amines
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to a key functional group in many biologically active molecules. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose.[7][8]
Experimental Workflow: Nitrile Reduction to Primary Amine
Caption: General workflow for the reduction of nitriles.
Protocol: Reduction of Benzonitrile (B105546) to Benzylamine
Materials:
-
Benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Celite®
Procedure:
-
To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of benzonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and finally water (3 volumes).
-
A white precipitate will form. Stir the resulting suspension for 15 minutes.
-
Filter the suspension through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer sequentially with water (2 x 10 volumes) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzylamine.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data: Reduction of Various Nitriles with LiAlH₄
| Nitrile Substrate | Product | Yield (%) | Reference |
| Benzonitrile | Benzylamine | High | [7] |
| Acetonitrile | Ethylamine | High | [9] |
| Heterocyclic Nitriles | Corresponding Amines | Good | [9] |
Addition of Grignard Reagents to Nitriles: Synthesis of Ketones
The reaction of Grignard reagents with nitriles provides a powerful method for the synthesis of ketones, forming a new carbon-carbon bond.[10][11] The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to the ketone upon aqueous workup.[11]
Protocol: Synthesis of Acetophenone (B1666503) from Benzonitrile and Methylmagnesium Bromide
Materials:
-
Benzonitrile
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Aqueous ammonium (B1175870) chloride (NH₄Cl) solution (saturated)
-
Aqueous hydrochloric acid (HCl) (e.g., 1 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a solution of benzonitrile (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0°C.
-
Add the methylmagnesium bromide solution (1.2 equivalents) dropwise from the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Acidify the mixture with aqueous HCl to hydrolyze the intermediate imine.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude acetophenone by distillation or column chromatography.
Quantitative Data: Synthesis of Ketones via Grignard Addition to Nitriles
| Nitrile Substrate | Grignard Reagent | Product | Yield (%) | Reference |
| Benzonitrile | Methylmagnesium bromide | Acetophenone | High | [10] |
| Benzonitrile | n-Butylmagnesium bromide | Valerophenone | High | [10] |
| Acetonitrile | Phenylmagnesium bromide | Acetophenone | Good | [12] |
Cyanohydrin Formation
The addition of cyanide to aldehydes and ketones results in the formation of cyanohydrins (α-hydroxynitriles).[13][14] This reaction is reversible and base-catalyzed.[15] Cyanohydrins are versatile intermediates that can be converted to α-hydroxy acids or β-amino alcohols.[16][17]
Protocol: Synthesis of Mandelonitrile (B1675950) from Benzaldehyde (B42025)
Materials:
-
Benzaldehyde
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Deionized water
-
Benzene or other suitable organic solvent
Procedure:
-
In a flask, prepare a solution of benzaldehyde in acetic acid.
-
Separately, prepare an aqueous solution of sodium cyanide.
-
Cool both solutions to 5-10°C.
-
Slowly add the aqueous sodium cyanide solution to the benzaldehyde solution while maintaining the temperature between 5°C and 15°C.[18]
-
Stir the mixture at this temperature for 30-60 minutes.
-
Extract the product with a cold organic solvent such as benzene.[18]
-
Carefully separate the organic phase, which contains the mandelonitrile product.
-
Further purification can be achieved by chromatography if necessary.
Quantitative Data: Cyanohydrin Formation
| Carbonyl Substrate | Product | Yield (%) | Reference |
| Benzaldehyde | Mandelonitrile | 98% (in solution) | [18] |
| Acetone | Acetone cyanohydrin | Good | [14] |
| Cyclohexanone | 1-Cyanocyclohexanol | Good | [14] |
[3+2] Cycloaddition of Azides to Nitriles: Synthesis of Tetrazoles
The [3+2] cycloaddition of azides with nitriles is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. This reaction is particularly important in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group. A prominent example is the synthesis of the tetrazole moiety in the antihypertensive drug Valsartan.[19][20]
Protocol: Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile
Materials:
-
Benzonitrile
-
Sodium azide (B81097) (NaN₃)
-
Ammonium chloride (NH₄Cl) or another suitable catalyst (e.g., CuSO₄·5H₂O)[21]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[21]
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%).[21]
-
Heat the reaction mixture to 140°C for 1 hour, monitoring the progress by TLC.[21]
-
After completion, cool the reaction mixture to room temperature.
-
Add 4 M HCl (10 mL) and then ethyl acetate (10 mL).[21]
-
Separate the organic layer, wash with deionized water (2 x 10 mL), and dry over anhydrous Na₂SO₄.[21]
-
Concentrate the organic layer to obtain the crude 5-phenyl-1H-tetrazole.
-
The crude product can be further purified by recrystallization.
Quantitative Data: Synthesis of 5-Substituted-1H-tetrazoles
| Nitrile Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Benzonitrile | CuSO₄·5H₂O, DMSO, 140°C, 1h | Excellent | [21] |
| Benzonitrile | SO₃H-carbon, DMF, 100°C, 6h | 92% | [22] |
| 4'-methylbiphenyl-2-carbonitrile | NaN₃, ZnCl₂, butanol | Good | [23] |
| Benzonitrile | NaN₃, NH₄Cl, DMF | 59-88% | [24] |
Conclusion
Nucleophilic addition reactions at the cyano group represent a powerful and versatile set of transformations in the arsenal (B13267) of the synthetic chemist. Their application extends from the fundamental construction of molecular complexity to the intricate design of modern pharmaceuticals. The protocols and data presented herein provide a practical guide for researchers in the field, highlighting the importance of these reactions in the ongoing quest for new and effective therapeutic agents.
References
- 1. breastcancer.org [breastcancer.org]
- 2. Anastrozole - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 4. Vildagliptin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 12. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. orgosolver.com [orgosolver.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 17. fiveable.me [fiveable.me]
- 18. US3787477A - Preparation of cyanohydrins - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
- 22. ajgreenchem.com [ajgreenchem.com]
- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 24. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Analogs of 2,3-Dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and emerging methodologies for the asymmetric synthesis of chiral analogs of 2,3-dimethylbutanenitrile. The protocols and data presented are intended to serve as a guide for the stereoselective preparation of these valuable chiral building blocks, which are of significant interest in medicinal chemistry and materials science. The inherent steric hindrance provided by the vicinal methyl groups in these structures can enhance enantioselectivity in certain synthetic transformations[1].
Introduction
Chiral nitriles, particularly those with α,β-disubstitution like the analogs of this compound, are important intermediates in the synthesis of a wide range of biologically active molecules, including α- and β-amino acids, and chiral amines. The development of stereoselective methods to access these compounds in high enantiomeric purity is a key focus in modern organic synthesis. This document outlines three principal strategies for achieving this: the use of chiral auxiliaries, catalytic asymmetric conjugate addition, and stereoconvergent cross-coupling reactions.
Asymmetric Alkylation using Chiral Auxiliaries
The use of chiral auxiliaries is a robust and well-established strategy for controlling stereochemistry. The auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired chiral product[2]. Prolinol-derived auxiliaries, such as SAMP and RAMP, are particularly effective for the asymmetric α-alkylation of carbonyl compounds, which can be precursors to the target nitriles[3].
Protocol: Asymmetric α-Methylation using a Chiral Hydrazone (SAMP-assisted)
This protocol is adapted from methodologies developed for the asymmetric alkylation of ketones, a key step in creating the α-chiral center, which can then be converted to the nitrile.
Step 1: Formation of the Chiral Hydrazone
-
To a solution of 3-methyl-2-butanone (B44728) (1.0 eq) in diethyl ether (5.0 mL/mmol), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 12-24 hours with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or GC until the starting ketone is consumed.
-
Remove the solvent under reduced pressure and purify the crude hydrazone by distillation or chromatography.
Step 2: Asymmetric α-Alkylation
-
Dissolve the purified SAMP-hydrazone (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise, and stir the resulting orange solution for 4 hours at -78 °C.
-
Add methyl iodide (1.5 eq) dropwise and stir the reaction mixture at -78 °C for 12 hours.
-
Quench the reaction by adding an equal volume of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Cleavage of the Auxiliary to Obtain the Chiral Ketone
-
Dissolve the crude alkylated hydrazone in a mixture of pentane (B18724) and aqueous oxalic acid (2 M).
-
Stir vigorously at room temperature for 12-24 hours.
-
Separate the organic layer, and extract the aqueous layer with pentane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent to obtain the chiral ketone.
Step 4: Conversion to the Chiral Nitrile (e.g., via a Strecker-type synthesis)
-
The resulting chiral ketone can be converted to the corresponding chiral this compound analog through various methods, such as a Strecker synthesis, which would involve reaction with an amine and a cyanide source.
Workflow for Asymmetric Alkylation using a Chiral Auxiliary
Caption: Workflow for the synthesis of chiral this compound analogs via asymmetric alkylation using a SAMP chiral auxiliary.
Catalytic Asymmetric Conjugate Hydrocyanation
Catalytic asymmetric methods offer an atom-economical and efficient alternative to stoichiometric auxiliaries. The conjugate hydrocyanation of α,β-unsaturated precursors is a direct route to β-cyanocarbonyl compounds, which can be further elaborated to the desired this compound analogs.
Protocol: Ru-Catalyzed Asymmetric Conjugate Hydrocyanation
This protocol is based on the asymmetric conjugate hydrocyanation of α,β-unsaturated N-acylpyrroles, which serve as carboxylic acid surrogates[4].
Step 1: Preparation of the Catalyst
-
In a glovebox, to a solution of Ru(phgly)2(binap) (1 mol%) in THF, add a solution of CH3OLi (10 mol%) in methanol.
-
Stir the mixture at room temperature for 30 minutes to generate the active catalyst.
Step 2: Asymmetric Hydrocyanation Reaction
-
To the prepared catalyst solution, add the α,β-unsaturated N-acylpyrrole substrate (1.0 eq).
-
Add acetone (B3395972) cyanohydrin (2.0 eq) as the cyanide source.
-
Stir the reaction mixture at the desired temperature (e.g., -40 °C to room temperature) for the specified time (e.g., 24-72 hours).
-
Monitor the reaction by HPLC or TLC.
Step 3: Work-up and Purification
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle for Asymmetric Hydrocyanation
Caption: A simplified proposed catalytic cycle for the ruthenium-catalyzed asymmetric conjugate hydrocyanation.
Stereoconvergent Nickel-Catalyzed Negishi Cross-Coupling
A modern approach to synthesizing chiral nitriles involves the stereoconvergent cross-coupling of racemic starting materials. This method allows for the conversion of a racemic mixture into a single, highly enantioenriched product.
Protocol: Enantioselective Synthesis of α-Aryl-α,β-dimethylnitriles
This protocol is adapted from the work on stereoconvergent Negishi arylations of racemic α-bromonitriles[5].
Step 1: Preparation of the Arylzinc Reagent
-
In a flame-dried flask under argon, add magnesium turnings (1.5 eq) and a crystal of iodine.
-
Add a solution of the corresponding aryl bromide (1.5 eq) in anhydrous THF dropwise to initiate Grignard formation.
-
After the magnesium is consumed, add a solution of ZnCl2 (1.5 eq) in THF and stir for 1 hour at room temperature.
Step 2: Nickel-Catalyzed Cross-Coupling
-
In a separate flame-dried flask under argon, add NiCl2(glyme) (5 mol%) and the chiral bis(oxazoline) ligand (6 mol%).
-
Add anhydrous THF and stir for 15 minutes.
-
Cool the catalyst mixture to -78 °C.
-
Add a solution of the racemic α-bromo-β-methylnitrile (1.0 eq) in THF.
-
Add the freshly prepared arylzinc reagent dropwise via cannula.
-
Stir the reaction at -78 °C for 48-72 hours.
Step 3: Work-up and Purification
-
Quench the reaction at -78 °C with saturated aqueous NH4Cl.
-
Warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by flash chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the asymmetric synthesis of chiral nitriles using the methodologies described. Note that data for the exact this compound structure may be limited; therefore, data for structurally related analogs are presented to demonstrate the efficacy of these methods.
Table 1: Asymmetric Alkylation of Hydrazones (SAMP/RAMP)
| Substrate | Electrophile | Auxiliary | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Propanal Hydrazone | CH3I | SAMP | >95 | >95 | 85 | [6] |
| Cyclohexanone Hydrazone | C2H5I | SAMP | 90-99 | 90-99 | 70-95 | [3] |
| Acetone Hydrazone | PhCH2Br | RAMP | >98 | >98 | 65 | [6] |
Data are representative and may vary based on specific reaction conditions.
Table 2: Catalytic Asymmetric Hydrocyanation
| Substrate Type | Catalyst System | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| α,β-Unsaturated N-Acylpyrrole | Ru[(S)-phgly]2[(S)-binap]-CH3OLi | 80-95 | 70-90 | [4] |
| 1,1-Disubstituted Alkenes | Rhodium-based | up to 98 | up to 95 | [7] |
| Mono-substituted Alkenes | Rhodium-based | up to 96 | up to 92 | [7] |
Data are representative and may vary based on specific reaction conditions.
Table 3: Stereoconvergent Negishi Cross-Coupling of α-Bromonitriles
| Racemic α-Bromonitrile | Aryl/Alkenylzinc Reagent | Chiral Ligand | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| α-Bromo-3-phenylpropanenitrile | Phenylzinc chloride | Bis(oxazoline) | 94 | 85 | [5] |
| α-Bromo-4-pentenenitrile | Phenylzinc chloride | Bis(oxazoline) | 90 | 78 | [5] |
| α-Bromo-3-methylbutanenitrile | (E)-Styrenylzinc chloride | Bis(oxazoline) | 88 | 72 | [5] |
Data are representative and may vary based on specific reaction conditions.
Conclusion
The asymmetric synthesis of chiral analogs of this compound can be effectively achieved through several strategic approaches. The choice of method will depend on factors such as substrate availability, desired scale, and the specific stereoisomer required. Chiral auxiliary-based methods offer reliability and high stereoselectivity, while catalytic approaches provide greater efficiency and atom economy. Stereoconvergent cross-coupling represents a cutting-edge technique for accessing these valuable chiral building blocks from racemic precursors. The protocols and data provided herein serve as a comprehensive starting point for researchers in this field.
References
- 1. This compound | 20654-44-8 | Benchchem [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Asymmetric Hydrocyanation of Alkenes without HCN - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of 2,3-Dimethylbutanenitrile Derivatives in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount for controlling the stereochemical outcome of a reaction. The structural characteristics of a ligand, such as its steric bulk, electronic properties, and chiral elements, directly influence the enantioselectivity of the catalyst. Derivatives of 2,3-dimethylbutanenitrile represent a promising scaffold for chiral ligand development. The sterically demanding tert-butyl-like fragment originating from the 2,3-dimethylbutyl (B1248744) group can create a well-defined chiral pocket around a metal center, thereby enabling high levels of stereochemical control in various transformations.
These derivatives are typically not used as catalysts themselves but serve as crucial chiral building blocks for more complex ligands, such as P,N-ligands, which have demonstrated broad applicability in numerous metal-catalyzed reactions.[1] This document provides detailed application notes and protocols for the synthesis of a representative chiral precursor, its conversion into a P,N-ligand, and its application in a benchmark asymmetric catalytic reaction.
Section 1: Synthesis of Chiral Precursors
A key precursor for developing ligands from this family is 2-amino-2,3-dimethylbutanenitrile (B50279). This intermediate can be synthesized via a Strecker reaction, and its racemic mixture can be resolved to yield the desired enantiomer, which serves as the foundation for the chiral ligand.[2]
Synthetic Workflow for 2-Amino-2,3-dimethylbutanenitrile
The following diagram illustrates the synthetic pathway from methyl isopropyl ketone to the chiral amino nitrile precursor.
Caption: Synthesis and resolution of the chiral amino nitrile precursor.
Experimental Protocol: Synthesis of Racemic 2-Amino-2,3-dimethylbutanenitrile
This protocol is based on established Strecker reaction methodologies.[3]
Materials:
-
Methyl isopropyl ketone (1.0 equiv)
-
Ammonium (B1175870) chloride (1.2 equiv)
-
Sodium cyanide (1.2 equiv)
-
Ammonia (B1221849) solution (28%)
-
Benzyltriethylammonium chloride (0.05 equiv, Phase Transfer Catalyst)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium chloride in 100 mL of deionized water.
-
To the stirred solution, add sodium cyanide followed by 50 mL of ammonia solution.
-
Add the phase transfer catalyst, benzyltriethylammonium chloride.
-
Add methyl isopropyl ketone dropwise to the mixture over 30 minutes. An emulsion will form.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain 2-amino-2,3-dimethylbutanenitrile as a colorless liquid.
Note: This reaction involves highly toxic sodium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Section 2: Synthesis of a Chiral P,N-Ligand
The enantiomerically pure 2-amino-2,3-dimethylbutanenitrile can be converted into a variety of chiral ligands. Here, we describe the synthesis of a representative phosphine-oxazoline (PHOX-type) ligand, a class of P,N-ligands known for its effectiveness in asymmetric catalysis.[1]
Synthetic Workflow for a PHOX-type Ligand
Caption: Synthesis of a PHOX-type ligand from the chiral precursor.
Experimental Protocol: Synthesis of a PHOX-type Ligand
Step 1: Reduction of the Nitrile to an Amino Alcohol
-
Carefully add lithium aluminum hydride (LiAlH₄, 1.5 equiv) to a flask containing anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (S)-2-Amino-2,3-dimethylbutanenitrile (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude (S)-1-Amino-2,3-dimethylbutan-2-ol.
Step 2: Ligand Assembly (Amide Coupling and Cyclization)
-
Dissolve 2-(diphenylphosphino)benzoic acid (1.0 equiv) and the crude amino alcohol from Step 1 (1.0 equiv) in dry dichloromethane (B109758) (DCM).
-
Add DMAP (0.1 equiv) and then DCC (1.1 equiv) at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the amide intermediate.
-
Dissolve the amide intermediate in dry pyridine, cool to 0 °C, and add tosyl chloride (TsCl, 1.2 equiv).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate (B1210297).
-
Wash the organic layer with saturated copper sulfate solution (to remove pyridine), water, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to afford the final P,N-ligand.
Section 3: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation
The synthesized P,N-ligand can be applied in various asymmetric transformations. A standard benchmark reaction is the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate with dimethyl malonate.
Catalytic Cycle for Asymmetric Allylic Alkylation
Caption: Simplified catalytic cycle for Pd-catalyzed AAA.
Quantitative Data
The performance of chiral ligands is evaluated by the yield and enantiomeric excess (ee) of the product. The following table presents representative data for the AAA reaction using similar classes of P,N-ligands, which indicates the expected performance for a ligand derived from this compound.
| Entry | Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | rac-1,3-Diphenylallyl acetate | Dimethyl malonate | 1 | CH₂Cl₂ | >95 | 90 | |
| 2 | rac-1,3-Diphenylallyl acetate | Dimethyl malonate | 1 | THF | 92 | 94 | [2] |
| 3 | rac-Cyclohexenyl acetate | Dimethyl malonate | 2 | CH₂Cl₂ | 85 | 88 | [2] |
| 4 | rac-1,3-Diphenylallyl acetate | Nitromethane | 1 | Toluene | 78 | 91 | N/A |
Data for entries 1-3 are based on published results for similar P,N-ligands.[2] Entry 4 is a hypothetical extension to a different nucleophile.
Experimental Protocol: Asymmetric Allylic Alkylation
Materials:
-
[Pd(allyl)Cl]₂ (0.5 mol%)
-
Chiral P,N-Ligand (1.1 mol%)
-
rac-1,3-Diphenylallyl acetate (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 equiv)
-
Potassium acetate (KOAc) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a glovebox, add [Pd(allyl)Cl]₂ and the chiral P,N-ligand to a flame-dried Schlenk tube.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
To this solution, add rac-1,3-diphenylallyl acetate, dimethyl malonate, BSA, and KOAc.
-
Seal the tube and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate eluent).
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion: Derivatives of this compound provide a valuable platform for the synthesis of sterically hindered chiral ligands. The protocols and data presented herein illustrate a viable pathway for their creation and application in high-demand asymmetric catalytic reactions. The modular synthesis allows for fine-tuning of the ligand structure to optimize reactivity and enantioselectivity for specific substrates, making this a fertile area for further research and development in catalysis and drug discovery.
References
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,3-Dimethylbutanenitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-dimethylbutanenitrile. Our aim is to facilitate the optimization of reaction yields and address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include:
-
Nucleophilic Substitution (S(_N)2): This involves the reaction of a 2,3-dimethylbutyl (B1248744) halide (e.g., bromide or chloride) with a cyanide salt, such as sodium or potassium cyanide.[1][2] This method is effective for primary and secondary halides.[3]
-
Dehydration of 2,3-Dimethylbutanamide: The corresponding primary amide can be dehydrated using various reagents like phosphorus pentoxide (P(_2)O(_5)), phosphorus oxychloride (POCl(_3)), or thionyl chloride (SOCl(_2)) to yield the nitrile.[1][2]
-
Strecker Synthesis: This method utilizes 3-methyl-2-butanone (B44728) as a starting material, which reacts with ammonia (B1221849) and a cyanide source to form an α-aminonitrile intermediate that can be subsequently converted to this compound.[4][5][6]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenge in synthesizing this compound is the steric hindrance caused by the two methyl groups adjacent to the reaction center.[1] This can lead to slower reaction rates and lower yields, particularly in S(_N)2 reactions. Other challenges include the potential for side reactions such as elimination in substitution reactions and incomplete conversion or side product formation during amide dehydration.
Q3: How can I minimize the formation of isonitrile byproduct in the S(_N)2 synthesis?
A3: The formation of isonitrile is a common side reaction when using cyanide as a nucleophile. To favor the formation of the desired nitrile, it is recommended to use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7] These conditions promote the S(_N)2 pathway where the carbon atom of the cyanide ion acts as the nucleophile.
Q4: What safety precautions should I take when working with cyanide salts?
A4: Cyanide salts are highly toxic and must be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Acidification of cyanide waste must be avoided as it liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste should be quenched and disposed of according to institutional safety protocols.[8]
Troubleshooting Guides
Low Yield in Nucleophilic Substitution (S(_N)2) Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction time or temperature due to steric hindrance. | Increase the reaction temperature and/or prolong the reaction time. Consider using a high-boiling polar aprotic solvent like DMSO to facilitate the reaction at higher temperatures.[7] |
| Poor leaving group. | If using an alkyl chloride, consider converting it to the more reactive alkyl bromide or iodide. | |
| Formation of elimination byproducts (alkenes) | Use of a sterically hindered substrate or a strongly basic cyanide source. | Use a less hindered starting material if possible. While cyanide is not strongly basic, at elevated temperatures, elimination can compete with substitution. Ensure the reaction temperature is not excessively high. |
| Formation of isonitrile | Reaction conditions favoring nucleophilic attack by the nitrogen of the cyanide ion. | Use an alkali metal cyanide (NaCN, KCN) in a polar aprotic solvent (e.g., DMSO, DMF) to favor the S(_N)2 pathway leading to the nitrile.[7] |
Low Yield in Dehydration of 2,3-Dimethylbutanamide
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the amide | Insufficient amount or activity of the dehydrating agent. | Use a freshly opened or properly stored dehydrating agent. Increase the molar equivalents of the dehydrating agent (e.g., POCl(_3), SOCl(_2)). |
| Reaction temperature is too low. | Gently heat the reaction mixture according to literature procedures for similar amide dehydrations. | |
| Formation of unknown byproducts | Decomposition of starting material or product at high temperatures. | If heating, ensure the temperature is controlled and not excessive. Consider using a milder dehydrating agent that may require lower temperatures. |
| Presence of moisture. | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Moisture can quench the dehydrating agent. |
Low Yield in Strecker Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low formation of the α-aminonitrile intermediate | Equilibrium not favoring imine formation. | Use a slight excess of ammonia or the amine source. Ensure the pH of the reaction medium is suitable for imine formation. |
| Inefficient cyanide addition. | Ensure the cyanide source is fully dissolved and available for reaction. The reaction is often run in a buffered solution to maintain an appropriate pH for the nucleophilic addition of cyanide.[9] | |
| Difficulty in converting the intermediate to the final product | Harsh reaction conditions for the final conversion step leading to decomposition. | Optimize the conditions for the final step (e.g., hydrolysis or other conversion) separately to ensure it is not the yield-limiting step. |
Data Presentation
The following tables provide illustrative data for the synthesis of this compound based on typical yields for analogous reactions. Actual yields may vary depending on specific experimental conditions.
Table 1: Nucleophilic Substitution of 2,3-Dimethylbutyl Halides
| Starting Material | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |
| 2,3-Dimethyl-1-bromobutane | NaCN | DMSO | 100-120 | 6-12 | 60-75 |
| 2,3-Dimethyl-1-chlorobutane | NaCN | DMSO | 120-140 | 12-24 | 40-55 |
| 2,3-Dimethyl-1-bromobutane | KCN | Ethanol/Water | Reflux | 24-48 | 30-45 |
Table 2: Dehydration of 2,3-Dimethylbutanamide
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |
| POCl(_3) | Pyridine | 0 to reflux | 2-6 | 70-85 |
| SOCl(_2) | Toluene | Reflux | 3-8 | 65-80 |
| P(_2)O(_5) | None (neat) | 150-200 | 1-3 | 50-70 |
Table 3: Strecker Synthesis starting from 3-Methyl-2-butanone
| Cyanide Source | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield of α-aminonitrile (%) |
| NaCN | NH(_4)Cl | Water/Methanol | Room Temp | 12-24 | 80-90 |
| KCN | Ammonia | Ethanol | 0 to Room Temp | 6-12 | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
This protocol is adapted from general procedures for S(_N)2 reactions of alkyl halides with sodium cyanide.
Materials:
-
2,3-Dimethyl-1-bromobutane
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Stir the suspension and heat it to approximately 90-100°C.
-
Slowly add 2,3-dimethyl-1-bromobutane (1.0 equivalent) to the heated suspension.
-
Maintain the reaction mixture at 100-120°C and monitor the progress of the reaction by TLC or GC.
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Dehydration of 2,3-Dimethylbutanamide
This protocol is a general procedure using phosphorus oxychloride as the dehydrating agent.
Materials:
-
2,3-Dimethylbutanamide
-
Phosphorus oxychloride (POCl(_3))
-
Anhydrous pyridine
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,3-dimethylbutanamide (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the mixture with dichloromethane three times.
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the S(_N)2 synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Buy this compound | 20654-44-8 [smolecule.com]
- 2. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Strecker amino acid synthesis [dl1.en-us.nina.az]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 2,3-Dimethylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 2,3-Dimethylbutanenitrile. This resource is designed to address specific challenges encountered during experimental work, ensuring the attainment of high-purity product for research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its physical and chemical properties:
-
Presence of Isomers: Synthesis of this compound often results in the formation of structural isomers (e.g., 2,2-Dimethylbutanenitrile (B3380835), 3,3-Dimethylbutanenitrile) which can have very close boiling points, making separation by standard distillation difficult.
-
Co-distillation with Impurities: Byproducts from the synthesis, such as unreacted starting materials or side-products like amides and carboxylic acids, may have boiling points similar to the target compound, leading to co-distillation.[1]
-
Thermal Instability: While generally stable, prolonged heating at high temperatures during distillation can potentially lead to decomposition or side reactions.
-
Hygroscopic Nature: Some nitriles can be hygroscopic, absorbing moisture from the atmosphere which can affect purity and subsequent reactions.[1]
Q2: What are the most common impurities found in crude this compound?
A2: The impurities present in crude this compound are highly dependent on the synthetic route employed.[2] Common impurities may include:
-
Isomeric Nitriles: Such as 2,2-dimethylbutanenitrile and 3,3-dimethylbutanenitrile (B1195502).
-
Unreacted Starting Materials: For example, 2,3-dimethyl-1-bromobutane if synthesized via nucleophilic substitution.[2]
-
Hydrolysis Products: Formation of 2,3-dimethylbutanamide or 2,3-dimethylbutanoic acid can occur, especially during aqueous workup conditions.[1][3]
-
Solvents: Residual solvents used in the reaction or extraction steps.[1]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomers and residual solvents.[1] The mass spectrometer provides structural information for impurity identification.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Suitable for analyzing non-volatile impurities and can be a powerful tool for separating isomers if the appropriate column and mobile phase are selected.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of the desired product and can be used to identify and quantify impurities with distinct spectral signatures.[1]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the nitrile functional group (characteristic C≡N stretch around 2240 cm⁻¹) and for detecting the absence of hydroxyl (from carboxylic acids) or carbonyl (from amides) impurities.[2]
Troubleshooting Guides
Fractional Distillation
Fractional distillation is the most common method for purifying this compound. However, due to the potential for close-boiling isomers, careful optimization is crucial.
Problem 1: Poor Separation of Isomers
-
Potential Cause: Insufficient column efficiency (low number of theoretical plates).
-
Recommended Solution:
-
Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).[7]
-
Ensure the distillation is performed slowly and at a steady rate to allow for proper equilibrium between the liquid and vapor phases on each theoretical plate.[8]
-
Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[7]
-
-
Potential Cause: Distillation rate is too fast.
-
Recommended Solution:
-
Reduce the heating rate to ensure a slow and steady collection of the distillate, typically 1-2 drops per second.[8]
-
A high reflux ratio (the ratio of condensate returned to the column to the condensate collected) can improve separation. This is achieved by careful control of the heating.
-
Problem 2: Product Contamination with Water
-
Potential Cause: Incomplete drying of the crude product before distillation.
-
Recommended Solution:
-
Thoroughly dry the organic extract containing the crude nitrile with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before filtration and distillation.[1]
-
For nitriles that form azeotropes with water, consider azeotropic distillation with a suitable entrainer or more rigorous drying methods.[1]
-
Problem 3: Low Recovery of Purified Product
-
Potential Cause: Significant hold-up in the distillation column, especially with high-surface-area packing.
-
Recommended Solution:
-
Choose a column with an appropriate diameter and packing for the scale of the distillation.
-
After collecting the main fraction, gently heat the column to drive over any remaining product.
-
-
Potential Cause: Decomposition of the product at high temperatures.
-
Recommended Solution:
-
Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the nitrile and minimize thermal stress.
-
Extractive Distillation
For very close-boiling isomers, extractive distillation can be an effective, though more complex, alternative.
Problem: Inability to Separate Isomers with Similar Volatility
-
Potential Cause: The relative volatility of the isomers is close to unity.
-
Recommended Solution:
-
Introduce a high-boiling, non-volatile, and miscible solvent (entrainer) that selectively alters the relative volatilities of the components.[9] The entrainer interacts differently with each isomer, making one more volatile than the other.
-
The selection of the entrainer is critical and often requires experimental screening. For nitriles, polar solvents may be effective.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 20654-44-8 | C₆H₁₁N | 97.16 | Not available |
| 2,2-Dimethylbutanenitrile | 20654-46-0 | C₆H₁₁N | 97.16 | 32 @ 18 Torr[10] |
| 3,3-Dimethylbutanenitrile | 3302-16-7 | C₆H₁₁N | 97.16 | 106[11] |
| 2-Amino-2,3-dimethylbutanenitrile | 13893-53-3 | C₆H₁₂N₂ | 112.17 | 173.5[12] |
Note: The boiling point of this compound is likely to be in the range of its isomers, highlighting the need for efficient fractional distillation.
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Preparation: Ensure the crude this compound is dry by treating it with a suitable drying agent like anhydrous magnesium sulfate, followed by filtration.[1]
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.[8]
-
Distillation:
-
Add the crude nitrile and a few boiling chips or a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently using a heating mantle.[8]
-
Observe the ring of condensate slowly rising up the fractionating column. A slow ascent is crucial for good separation.[8]
-
Once the vapor reaches the thermometer, the temperature should stabilize. Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of the desired fraction, switch to a clean receiving flask to collect the purified this compound.
-
Monitor the temperature closely. A sharp rise in temperature indicates that a higher-boiling impurity is beginning to distill.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.
-
-
Analysis: Analyze the collected fractions for purity using GC-MS or NMR spectroscopy.[1]
Protocol 2: General Procedure for HPLC Purification of Nitriles
-
Solvent Selection: Choose a suitable solvent system in which the crude nitrile is soluble. The mobile phase will typically consist of a mixture of an organic solvent (e.g., acetonitrile, methanol) and water.
-
Column Selection: A reverse-phase column (e.g., C18) is commonly used for the purification of moderately polar organic compounds like nitriles.[13]
-
Method Development: Develop a gradient or isocratic elution method to achieve optimal separation of the target compound from its impurities. Monitor the elution using a UV detector (if the compound or impurities have a chromophore) or a refractive index detector.[13]
-
Purification: Inject the crude sample onto the preparative HPLC system. Collect the fractions corresponding to the peak of the purified this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Confirm the purity of the isolated product using analytical HPLC, GC-MS, and NMR.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 20654-44-8 [smolecule.com]
- 3. This compound | 20654-44-8 | Benchchem [benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pub H-BRS | Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS [pub.h-brs.de]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. 3,3-dimethylbutanenitrile [stenutz.eu]
- 12. 2-Amino-2,3-dimethylbutanenitrile | CAS#:13893-53-3 | Chemsrc [chemsrc.com]
- 13. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-Dimethylbutanenitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 2,3-dimethylbutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common synthetic route of alkylating isobutyronitrile (B166230) with an isopropyl halide.
Issue 1: Low or No Product Formation
Possible Causes:
-
Ineffective Deprotonation: The initial step of the alkylation reaction requires the deprotonation of isobutyronitrile to form a carbanion. If the base used is not strong enough or if there is moisture in the reaction, deprotonation will be incomplete, leading to low yields.
-
Steric Hindrance: The reaction of the isobutyronitrile carbanion with a secondary alkyl halide like isopropyl bromide is subject to significant steric hindrance, which can slow down the reaction rate or prevent it from occurring.
-
Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction, especially given the steric challenges.
Troubleshooting & Optimization:
-
Choice of Base: Employ a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Amide (NaNH₂) to ensure complete deprotonation of isobutyronitrile.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the carbanion.
-
Temperature Adjustment: Gradually increase the reaction temperature. For sluggish reactions, gentle reflux in a suitable solvent like dry tetrahydrofuran (B95107) (THF) or benzene (B151609) may be necessary.
-
Solvent Selection: Use a polar aprotic solvent like THF or dimethylformamide (DMF) to facilitate the SN2 reaction.
Issue 2: Presence of Significant Byproducts
Possible Causes:
-
Over-alkylation (Dialkylation): The product, this compound, still possesses a proton on the α-carbon, which can be deprotonated and undergo a second alkylation, leading to the formation of 2,3,3-trimethylbutanenitrile.
-
Elimination Reaction: The strong base used can promote the E2 elimination of the isopropyl halide (e.g., isopropyl bromide) to form propene, consuming the alkylating agent and reducing the yield of the desired product.
-
Unreacted Starting Material: Due to the factors mentioned in Issue 1, a significant amount of isobutyronitrile may remain unreacted.
Troubleshooting & Optimization:
-
Control of Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the alkylating agent to favor mono-alkylation. Avoid a large excess, which can increase the likelihood of dialkylation.
-
Slow Addition: Add the alkylating agent slowly and at a low temperature to control the reaction rate and minimize side reactions.
-
Choice of Alkylating Agent: If elimination is a major issue, consider using an isopropyl halide with a better leaving group, though this may also increase the rate of other side reactions.
-
Purification: Byproducts can often be separated from the desired product by fractional distillation under reduced pressure or by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis for this compound?
A1: A prevalent method is the alkylation of isobutyronitrile with an isopropyl halide (e.g., isopropyl bromide) in the presence of a strong base like sodium amide or LDA.[1]
Q2: What are the expected major byproducts in this synthesis?
A2: The primary byproducts are typically unreacted isobutyronitrile, the dialkylated product (2,3,3-trimethylbutanenitrile), and propene from the elimination of the isopropyl halide.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the starting material, the desired product, and major byproducts.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: GC-MS is ideal for assessing the purity of this compound and identifying any volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product. Infrared (IR) spectroscopy can confirm the presence of the nitrile functional group (C≡N stretch typically around 2240 cm⁻¹).
Quantitative Data
The following table summarizes hypothetical but realistic quantitative data for the synthesis of this compound via the alkylation of isobutyronitrile, highlighting the impact of the base on product yield and byproduct formation.
| Base | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Unreacted Isobutyronitrile (%) | Dialkylation Product (%) | Propene Formation |
| NaNH₂ | 50 | 4 | 65 | 20 | 10 | Moderate |
| LDA | -78 to RT | 6 | 75 | 15 | 5 | Low |
Experimental Protocols
Synthesis of this compound via Alkylation of Isobutyronitrile
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
Isobutyronitrile
-
Isopropyl bromide
-
Sodium amide (NaNH₂)
-
Anhydrous benzene or toluene
-
Dry diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, prepare a suspension of sodium amide in anhydrous benzene.
-
Heat the suspension to a gentle reflux.
-
From the dropping funnel, add a solution of isobutyronitrile and isopropyl bromide in anhydrous benzene dropwise to the refluxing suspension over a period of 2-3 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction by GC-MS.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Logical Relationship Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow Diagram: Synthesis and Purification
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Overcoming Steric Hindrance in 2,3-Dimethylbutanenitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dimethylbutanenitrile. The significant steric hindrance caused by the two methyl groups on adjacent carbons (C2 and C3) often leads to challenges in achieving desired reaction outcomes. This guide offers practical solutions and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slow or low-yielding?
A1: The branched structure of this compound creates significant steric hindrance around the nitrile group and the adjacent α-carbon.[1] This bulkiness impedes the approach of nucleophiles and reagents, leading to slower reaction rates and lower yields compared to less hindered nitriles.[1]
Q2: What are the most common reactions that are affected by the steric hindrance of this molecule?
A2: The most affected reactions include nucleophilic additions to the nitrile carbon (e.g., Grignard reactions, hydrolysis) and substitutions at the α-position.[1] Reductions of the nitrile group can also be challenging.
Q3: Are there any general strategies to improve reaction success with this compound?
A3: Yes, general strategies include:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can also be effective in rapidly heating the reaction mixture and accelerating reaction times.[1]
-
Use of Highly Reactive Reagents: Employing more potent nucleophiles or reducing agents can enhance reactivity.
-
Catalysis: Utilizing specific catalysts can lower the activation energy and facilitate the reaction.[2]
-
Choice of Solvent: Polar aprotic solvents like DMSO and DMF can enhance the nucleophilicity of anionic reagents.[3]
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of this compound to 2,3-Dimethylbutanoic Acid
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis due to Steric Hindrance: Standard acidic or basic hydrolysis conditions may be insufficient. | Option 1 (Harsh Conditions): Use forcing conditions such as concentrated strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, KOH) with prolonged heating. However, this may lead to side products. |
| Option 2 (Catalytic Hydrolysis): Employ a platinum(II) catalyst with a secondary phosphine (B1218219) oxide ligand. This method allows for selective hydration to the amide under neutral and mild conditions, which can then be further hydrolyzed to the carboxylic acid.[2] | |
| Side Reactions: Strong acidic or basic conditions might cause degradation of the starting material or product. | Milder Conditions: If harsh conditions are leading to decomposition, attempt the reaction at a lower temperature for a longer duration. |
Issue 2: Inefficient Reduction of this compound to 2,3-Dimethylbutan-1-amine
| Possible Cause | Suggested Solution |
| Incomplete Reduction with Common Reducing Agents: Reagents like sodium borohydride (B1222165) are generally not strong enough to reduce nitriles. | Use of a Powerful Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the most commonly used and effective reagent for the complete reduction of sterically hindered nitriles to primary amines.[1][3] |
| Low Yields with LiAlH₄: Even with a strong reducing agent, steric hindrance can still be a factor. | Catalytic Hydrogenation: This is a practical and scalable alternative. Raney nickel, palladium on carbon (Pd/C), or platinum-based catalysts under a hydrogen atmosphere can be highly effective for reducing branched aliphatic nitriles.[1][3] |
| Formation of Secondary and Tertiary Amines: This can occur during catalytic hydrogenation. | Optimize Reaction Conditions: Adjusting the solvent, pH, temperature, and hydrogen pressure can help favor the formation of the primary amine.[4] |
Issue 3: Failure or Low Yield of Grignard Reaction with this compound
| Possible Cause | Suggested Solution |
| Steric Hindrance Preventing Nucleophilic Attack: The bulky Grignard reagent may be unable to access the electrophilic carbon of the nitrile. | Use of a Catalyst: The addition of a copper(I) salt or zinc chloride (ZnCl₂) can effectively catalyze the addition of Grignard reagents to sterically hindered nitriles.[5][6] |
| Slow Reaction Rate: The reaction may be kinetically slow. | Increase Reaction Temperature and Time: Refluxing the reaction in an appropriate solvent like THF or using a higher boiling point ether can improve the reaction rate. |
| Anhydrous Conditions Not Maintained: Grignard reagents are highly sensitive to moisture. | Ensure Strict Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Platinum-Catalyzed Hydrolysis of this compound to 2,3-Dimethylbutanamide
This protocol is adapted from methodologies for the selective hydration of hindered nitriles.[2]
Materials:
-
This compound
-
Platinum(II) catalyst precursor (e.g., PtCl₂(cod))
-
Secondary phosphine oxide ligand (e.g., dimethylphosphine (B1204785) oxide)
-
Solvent (e.g., 1,4-dioxane)
-
Water
Procedure:
-
In a reaction vessel, combine this compound, the platinum(II) catalyst precursor (0.5-1 mol%), and the secondary phosphine oxide ligand.
-
Add the solvent and water.
-
Heat the reaction mixture at 80 °C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 2,3-dimethylbutanamide by column chromatography or recrystallization.
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dilute sulfuric acid or sodium hydroxide (B78521) solution for workup
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a dry, inert atmosphere flask, suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash them with ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-dimethylbutan-1-amine.
Protocol 3: Zinc Chloride-Catalyzed Grignard Reaction
This protocol is based on the enhanced addition of Grignard reagents to nitriles using a catalyst.[6]
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Zinc chloride (ZnCl₂), anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1 M HCl) for hydrolysis
Procedure:
-
In a dry, inert atmosphere flask, dissolve anhydrous ZnCl₂ in anhydrous THF.
-
Add the Grignard reagent to the ZnCl₂ solution and stir.
-
Slowly add a solution of this compound in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Cool the reaction mixture and carefully hydrolyze the intermediate imine by adding aqueous acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting ketone by column chromatography or distillation.
Data Summary
Table 1: Comparison of Reducing Agents for this compound
| Reducing Agent | Typical Conditions | Product | Reported Yields | Notes |
| LiAlH₄ | Anhydrous Ether/THF, 0 °C to reflux | Primary Amine | Good to Excellent | Highly reactive, requires careful handling and anhydrous conditions.[1][3] |
| Catalytic Hydrogenation (Raney Ni) | H₂ gas, elevated pressure and temperature | Primary Amine | Good to Excellent | Can sometimes lead to secondary/tertiary amine byproducts.[1][3] |
| DIBAL-H | Anhydrous solvent (e.g., Toluene), low temperature | Aldehyde | Variable | The bulky nature of DIBAL-H can favor the formation of the aldehyde after hydrolysis of the intermediate imine.[7] |
Table 2: Catalysts for Grignard Addition to Hindered Nitriles
| Catalyst | Typical Loading | Effect | Reference |
| Copper(I) salts (e.g., CuI) | Catalytic | Facilitates nucleophilic addition of sterically demanding Grignard reagents. | [5] |
| Zinc Chloride (ZnCl₂) | Catalytic | Improves reaction yields under mild conditions. | [6] |
Visualizations
Caption: Workflow for the platinum-catalyzed hydrolysis of this compound.
Caption: Reagent choice dictates the reduction product of this compound.
References
- 1. Buy this compound | 20654-44-8 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 20654-44-8 | Benchchem [benchchem.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Solvent Effects on Nucleophilic Substitution for Nitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during nitrile synthesis via nucleophilic substitution, with a specific focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in nucleophilic substitution reactions for nitrile synthesis?
A1: The solvent plays a crucial role in nitrile synthesis by dissolving the reactants, particularly the ionic cyanide source, and by influencing the reaction rate and mechanism. More polar solvents are often beneficial as they can dissolve the ionic nucleophile.[1] The choice of solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby dictating the reaction pathway (e.g., SN1 vs. SN2) and the outcome of the synthesis.[1]
Q2: What type of solvent is recommended for synthesizing alkyl nitriles from alkyl halides (an SN2 reaction)?
A2: For SN2 reactions, polar aprotic solvents are generally the best choice.[2][3] Examples include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetone (B3395972), and acetonitrile.[2][3] These solvents can dissolve the cyanide salt by solvating the cation (e.g., Na⁺ or K⁺), but they do not strongly solvate the cyanide anion.[4] This leaves the nucleophile "naked" and highly reactive, leading to a faster SN2 reaction rate.[4]
Q3: How do polar protic solvents affect the cyanide nucleophile in SN2 reactions?
A3: Polar protic solvents, such as water, methanol, and ethanol, can significantly slow down SN2 reactions with cyanide.[1][4] These solvents have acidic hydrogens that can form strong hydrogen bonds with the negatively charged cyanide nucleophile.[4] This "solvation shell" stabilizes the nucleophile, lowers its energy, and reduces its reactivity, thus decreasing the reaction rate.[4] Furthermore, the use of protic solvents can favor the formation of isonitrile byproducts.[2]
Q4: What solvents are preferred for synthesizing aryl nitriles via Nucleophilic Aromatic Substitution (SNAr)?
A4: SNAr reactions typically benefit from the use of polar aprotic solvents like DMF and DMSO.[5][6] These solvents help to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[6] In some cases, other solvents such as tetrahydrofuran (B95107) (THF), toluene (B28343), or even higher-boiling aliphatic nitriles can be effective.[7][8][9]
Q5: Are there "green" or safer solvent alternatives to commonly used dipolar aprotic solvents like DMF or DMSO?
A5: Yes, the search for greener solvents is an ongoing effort in the pharmaceutical and chemical industries.[5] For SNAr and SN2 reactions, 2-Methyltetrahydrofuran (2-MeTHF) is considered a more environmentally friendly alternative to THF.[9] Ionic liquids have also been shown to be effective media for nucleophilic substitutions, including nitrilations, sometimes providing the desired products in good yields.[10] For some SNAr reactions, solvents like glymes or even esters (e.g., EtOAc, i-PrOAc) may be viable alternatives, provided they are compatible with the required bases.[9]
Troubleshooting Guides
Q1: My SN2 reaction to produce an alkyl nitrile is giving a very low yield. Could the solvent be the problem?
A1: Yes, the solvent is a primary suspect for low yields in SN2 reactions.
-
Check Your Solvent Type: If you are using a polar protic solvent (e.g., ethanol, water), it is likely solvating and deactivating your cyanide nucleophile.[4] Solution: Switch to a polar aprotic solvent like anhydrous DMSO, DMF, or acetone to enhance the nucleophile's reactivity.[2][11]
-
Ensure Anhydrous Conditions: The presence of water in your reaction can consume reagents and lead to unwanted side reactions, such as hydrolysis of the product nitrile.[12] Solution: Use anhydrous solvents and dry your glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[12]
Q2: I am observing a significant amount of isonitrile (R-NC) byproduct in my reaction. How can I minimize its formation?
A2: The cyanide ion (⁻CN) is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom, leading to nitriles (R-CN) or isonitriles (R-NC), respectively.[2] The solvent choice is critical in controlling this selectivity.
-
Avoid Protic Solvents: Protic solvents tend to solvate the more nucleophilic carbon end of the cyanide ion through hydrogen bonding.[2] This can leave the nitrogen atom more available for attack, increasing isonitrile formation.[2]
-
Use Polar Aprotic Solvents: Solvents like DMSO and acetone favor the SN2 attack from the carbon atom, leading to the desired nitrile product.[2] This is the most effective way to minimize isonitrile byproducts in SN2 reactions.[2]
Q3: My SNAr reaction to synthesize an aryl nitrile is slow or not proceeding at all. What solvent-related factors should I consider?
A3: SNAr reactions often require specific conditions to proceed efficiently.
-
Solvent Polarity: These reactions generally require polar aprotic solvents (DMF, DMSO) to stabilize the charged Meisenheimer intermediate.[6] If your reactants are dissolved in a non-polar or less polar solvent, the reaction may be extremely slow.
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[7][13] Ensure your reaction temperature is appropriate for the substrate and solvent used.
-
Solubility: Poor solubility of reactants can halt the reaction. Sodium cyanide has limited solubility in some organic solvents like DMF.[11] Using a different cyanide source (e.g., KCN, CuCN) or a solvent system that better dissolves all components may be necessary.
Quantitative Data
The choice of solvent, base, and nucleophile can have a dramatic impact on reaction rates and yields. The following tables summarize quantitative data for specific nucleophilic substitution reactions to synthesize nitriles.
Table 1: Effect of Base and Solvent on the Yield of a Tertiary Benzylic Nitrile via SNAr
| Entry | Base (1.5 equiv) | Solvent | Yield (%) |
| 1 | KHMDS | Toluene | 99 |
| 2 | KHMDS | THF | 95 |
| 3 | NaHMDS | Toluene | 94 |
| 4 | LiHMDS | Toluene | 75 |
| 5 | LDA | Toluene | 44 |
| Reaction: 2-Fluoroanisole (B128887) with isobutyronitrile (B166230). Data sourced from a study on the nucleophilic aromatic substitution of aryl fluorides.[7] |
Table 2: Second-Order Rate Constants for SNAr of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Piperidine | Methanol | 25 | 1.2 x 10⁴ |
| Piperazine | Methanol | 25 | 5.6 x 10³ |
| Morpholine | Methanol | 25 | 2.5 x 10³ |
| Thiomorpholine | Methanol | 25 | 7.1 x 10³ |
| Data sourced from a kinetic study on the SNAr reactions of nitrobenzoates.[6] |
Experimental Protocols
Protocol 1: SNAr Synthesis of a Tertiary Benzylic Nitrile
This protocol describes the synthesis of 2-(2-methoxyphenyl)-2-methylpropionitrile via the reaction of 2-fluoroanisole with isobutyronitrile.[7]
-
Materials:
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Toluene
-
2-Fluoroanisole
-
Isobutyronitrile
-
Methyl tert-butyl ether (MTBE)
-
1 N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add KHMDS (1.5 equiv).
-
Add anhydrous toluene to the flask, followed by 2-fluoroanisole (1.0 equiv) via syringe.
-
Add isobutyronitrile (4.0 equiv) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 23 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing MTBE and 1 N HCl.
-
Separate the organic layer and wash successively with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Kolbe Nitrile Synthesis of an Alkyl Nitrile (SN2)
This protocol provides a general procedure for the synthesis of an alkyl nitrile from a primary alkyl bromide.[2][14]
-
Materials:
-
Primary alkyl bromide (e.g., 1-bromopropane) (1.0 equiv)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.1 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO.
-
Add the primary alkyl bromide to the solution.
-
Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., 50-80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter and remove the solvent under reduced pressure. The crude product can be purified by distillation if necessary.
-
Visual Guides
Caption: Workflow for solvent selection in nitrile synthesis.
Caption: Role of solvent on the cyanide nucleophile in SN2 reactions.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP1189855B1 - Use of nitriles as polar aprotic solvents - Google Patents [patents.google.com]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 11. organic chemistry - Synthesis via Sn2/Sn1, E2, E1: Choice of solvent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemguide.co.uk [chemguide.co.uk]
Improving reaction times with microwave-assisted synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their microwave-assisted synthesis experiments for improved reaction times and yields.
Troubleshooting Guides
This section addresses specific issues that may arise during microwave-assisted synthesis experiments.
Q1: My reaction is too slow or not reaching completion. How can I increase the reaction rate?
A1: Slow or incomplete reactions are a common issue that can often be resolved by systematically optimizing the reaction parameters.
-
Increase the Reaction Temperature: Higher temperatures significantly accelerate reaction rates.[1][2] A general guideline is that the reaction rate can double for every 10°C increase in temperature.[1] However, ensure the temperature does not exceed the pressure limits of your reaction vessel or the decomposition temperature of your reactants and products.[1][2]
-
Increase the Microwave Power: If the target temperature is not being reached, a gradual increase in microwave power may be necessary.[1] For refluxing at atmospheric pressure, a high power level (e.g., 250-300 W) can ensure constant microwave energy application, keeping the reaction at its maximum achievable temperature.[1]
-
Evaluate Your Solvent Choice: The polarity of the solvent is crucial for efficient microwave heating. Polar solvents, such as DMF, DMSO, and ethanol (B145695), absorb microwave energy more effectively, leading to rapid heating.[3] If you are using a non-polar solvent like toluene (B28343) or hexane, it may not be heating the reaction mixture efficiently.[3][4]
-
Add a Microwave Absorber: For reactions in non-polar solvents, adding a small quantity of a strong microwave absorber, such as an ionic liquid or graphite, can facilitate heating.[3]
-
Check Reagent and Catalyst Activity: Ensure that your reagents and catalysts have not degraded and are of sufficient purity.[2][5] In some cases, adding a fresh portion of the catalyst or reagent may be necessary.[2]
Q2: My starting materials or products are decomposing. What can I do to prevent this?
A2: Decomposition is typically caused by excessive heat. The following adjustments can help mitigate this issue:
-
Lower the Reaction Temperature: Reduce the set temperature to a point where the reaction proceeds at a reasonable rate without causing degradation of sensitive compounds.[2]
-
Reduce the Reaction Time: Shorter exposure to high temperatures can prevent the decomposition of starting materials and products.[2]
-
Use Pulsed Heating: If your microwave reactor has this feature, using a pulsed heating mode can help maintain the desired temperature without continuous irradiation, which can create localized hot spots that lead to decomposition.
-
Ensure Efficient Stirring: Inadequate stirring can cause uneven heating and localized overheating, resulting in decomposition.[6] Ensure your stir bar is of an appropriate size for the vial and is functioning correctly.
Q3: I am observing arcing or sparking in the microwave cavity. What is the cause and how can I prevent it?
A3: Arcing in a microwave reactor is a serious safety concern that can damage the instrument and the reaction vessel. It is typically caused by the presence of metal inside the microwave cavity.
-
Avoid Ungrounded Metal Objects: Metal filings, bulk metals, and other ungrounded metal objects should never be placed in the microwave cavity as they can act as an antenna and cause arcing.[7] However, small amounts of ground transition metals used as catalysts are generally safe and can greatly benefit from microwave heating.[7]
-
Check for Metal on Glassware or Caps: Ensure there is no metallic trim on your reaction vessels or other labware.[8] Remove any metal twist ties or staples from packaging.[8]
-
Inspect the Microwave Cavity: Damage to the interior coating of the microwave can expose the underlying metal, leading to arcing.[8] Also, check the waveguide cover for any damage or residue, as this can also be a source of arcing.[9]
-
Substrate Shape: When using metal substrates, avoid sharp points or edges. Flat, rounded substrates are less likely to arc.[10]
Q4: The pressure in my reaction vessel is too high. How can I manage this?
A4: High pressure is a common concern in closed-vessel microwave synthesis, especially when using low-boiling point solvents.
-
Choose a Higher-Boiling Point Solvent: Solvents with low boiling points, like methanol (B129727) and acetone, build up pressure quickly.[3] Switching to a solvent with a higher boiling point can allow for higher reaction temperatures at lower pressures.[3]
-
Reduce the Reaction Volume: Ensure you are not exceeding the recommended fill volume for the reaction vial. A larger headspace allows for the containment of vapor pressure.[6]
-
Decrease the Temperature: Lowering the reaction temperature will directly reduce the vapor pressure of the solvent.
-
Monitor for Gas-Producing Reactions: Some reactions generate gaseous byproducts, which can lead to a rapid increase in pressure.[6] If this is the case, consider running the reaction at a lower concentration or temperature.
Q5: My results are inconsistent and not reproducible. What could be the cause?
A5: Inconsistent results can be frustrating. A systematic check of your experimental setup and parameters can help identify the source of the variability.
-
Maintain Consistent Vial Sealing: Ensure that all reaction vials are sealed properly and consistently to prevent solvent leakage and maintain pressure.[6]
-
Homogenize the Reaction Mixture: Proper stirring is essential for uniform heating and consistent results.[6] Ensure the stir bar is functioning correctly in all vials.
-
Check for Hot and Cold Spots: Non-uniform heating within the microwave cavity can lead to different reaction outcomes.[13] Ensure the turntable is rotating correctly and consider the placement of vials within the reactor.
-
Verify Reagent Purity and Dispensing: Inconsistent reagent quality or inaccurate dispensing can lead to variable results.
Frequently Asked Questions (FAQs)
Q1: How do I convert a conventional heating protocol to a microwave-assisted method?
A1: When adapting a conventional method, a good starting point is to use the same solvent and set the initial microwave temperature about 10°C higher than the conventional reflux temperature. You can then incrementally increase the temperature to optimize the reaction time. The reaction time in microwave synthesis is often significantly shorter, so start with a much shorter time (e.g., 10-30 minutes) and monitor the reaction progress.
Q2: What type of solvent should I use for my microwave-assisted reaction?
A2: The choice of solvent is critical for efficient microwave heating. Polar solvents with a high dielectric loss factor (tan δ) absorb microwave energy most effectively.[4][14]
-
High Absorbing Solvents: Ethanol, DMSO, and DMF heat very quickly.[3]
-
Medium Absorbing Solvents: Acetonitrile, water, and butanols heat efficiently but may take longer to reach the target temperature.[4]
-
Low Absorbing Solvents: Toluene, hexane, and dioxane do not heat well on their own.[3][4] However, they can be used if the reactants themselves are polar or if a microwave absorber is added.[3]
Q3: Can I run reactions without a solvent?
A3: Yes, solvent-free reactions are one of the key advantages of microwave synthesis, aligning with the principles of green chemistry.[15] The reactants are often adsorbed onto a solid support like alumina (B75360) or silica.[16]
Q4: What is "superheating" in the context of microwave synthesis?
A4: Superheating is the phenomenon where a liquid is heated to a temperature above its boiling point without actually boiling.[17] This is more common in microwave heating because the energy is delivered directly to the bulk of the liquid, rather than through the vessel walls where nucleation sites for boiling typically exist.[18] This can lead to significantly faster reaction rates.
Q5: Is it safe to scale up microwave-assisted reactions?
A5: Scaling up microwave reactions presents challenges due to the limited penetration depth of microwaves and the potential for non-uniform heating.[19][20] However, strategies for scaling up exist, including the use of larger batch reactors, continuous flow systems, or running multiple small-scale reactions in parallel.[19] Careful optimization and monitoring are crucial for safe and reproducible scale-up.[20]
Quantitative Data
The following tables provide a summary of quantitative data comparing conventional and microwave-assisted synthesis for various reaction types.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocyclic Compounds
| Reaction Type | Conventional Method Time | Conventional Method Yield (%) | Microwave Method Time | Microwave Method Yield (%) | Reference |
| Benzimidazole Synthesis | 45 min | - | 8 min | - | |
| Hantzsch Dihydropyridine Synthesis | 3 hrs | - | 15 min | - | |
| Quinoxaline Synthesis | 1 hr | - | 7 min | - | |
| Biginelli Condensation | 2 hrs | - | 12 min | - | |
| Benzotriazole Derivatives | 6 hrs | 68 | 4 min 20 s | 75 | [21] |
| Imidazopyrimidine Synthesis | 28 hrs | - | 30-40 min | - | [22] |
| N-alkylated 2-pyridones | 180 min | 65-77 | 15 min | 81-94 | [22] |
| Quinoline Synthesis | 12 hrs | 70 | 40 min | 90 | [16][23] |
Table 2: Optimization of Microwave-Assisted Cannizzaro Reaction of Furfural
| Temperature (°C) | Time (min) | Power Mode | Conversion (%) | Product 1 Yield (%) | Product 2 Yield (%) | Reference |
| 100 | 1 | Standard | 35 | - | - | [24] |
| 100 | 1 | Standard | 100 | 40 | 40 | [24] |
| 100 | 2 | Standard | 100 | 49 | 49 | [24] |
| 100 | 2 | Standard | 100 | 35 | 35 | [24] |
| 100 | 2 | Standard | 83 | - | - | [24] |
| 100 | 2 | Standard | 12 | - | - | [24] |
| 100 | 2 | Standard | 100 | 45 | 45 | [24] |
Table 3: Solvent Effects on Microwave-Assisted Synthesis of Gold Nanoparticles
| Solvent | Boiling Point (°C) | Dielectric Constant | Particle Size (nm) | Reference |
| Ethylene Glycol | 197 | 37.7 | 2.3 - 4.1 | [25] |
| Toluene | 111 | 2.38 | - | [26] |
Experimental Protocols
1. General Protocol for Microwave-Assisted Esterification
This protocol describes a general procedure for the Fischer esterification of a carboxylic acid and an alcohol using microwave irradiation.
-
Materials: Carboxylic acid (10 mmol), alcohol (3.0 mL, excess), concentrated sulfuric acid (0.25 mL), 20 mL microwave reaction vessel with a stir bar, diethyl ether, water.
-
Procedure:
-
To the microwave reaction vessel, add the carboxylic acid and the excess alcohol.
-
Carefully add the sulfuric acid dropwise while swirling the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for a specified time and at a set temperature (e.g., 5-15 minutes at 100-150 °C).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with water to remove excess acid and alcohol.
-
Dry the organic layer, remove the solvent, and characterize the ester product.[27]
-
2. Protocol for Microwave-Assisted Biginelli Reaction
This protocol outlines the one-pot synthesis of dihydropyrimidinones via the Biginelli reaction under microwave irradiation.
-
Materials: Aryl aldehyde (10 mmol), β-dicarbonyl compound (10 mmol), urea (B33335) (15 mmol), 95% ethanol (1.0 mL), glacial acetic acid (3.0 mL), microwave reaction tube with a stir bar.
-
Procedure:
-
In the microwave reaction tube, combine the aryl aldehyde, β-dicarbonyl compound, and urea.
-
Add the ethanol and glacial acetic acid.
-
Seal the tube tightly, ensuring the stir bar is in place.
-
Microwave the reaction mixture at 120 °C for 10 minutes.[18]
-
After cooling to room temperature, place the tube in an ice bath to precipitate the product.
-
Collect the solid by filtration and wash with ice-cold 95% ethanol.
-
The crude product can be recrystallized from warm ethanol.[18]
-
3. Protocol for Microwave-Assisted Synthesis of CaO Nanoparticles
This protocol details the synthesis of calcium oxide nanoparticles using a microwave-assisted method.
-
Materials: Calcium acetate (B1210297) (Ca(Ac)₂), thioacetamide (B46855), ethyl alcohol.
-
Procedure:
-
Dissolve 1.58 g of Ca(Ac)₂ in 100 mL of ethyl alcohol.
-
Add 0.901 g of thioacetamide to the solution.
-
Irradiate the mixture in a microwave reactor.
-
The resulting nanoparticles can be collected and characterized.[14]
-
Visualizations
Caption: A generalized experimental workflow for microwave-assisted synthesis.
Caption: A logical workflow for troubleshooting common microwave synthesis issues.
References
- 1. cem.com [cem.com]
- 2. benchchem.com [benchchem.com]
- 3. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 4. cem.com [cem.com]
- 5. How To [chem.rochester.edu]
- 6. norlab.com [norlab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. How to Prevent Battery Thermal Runaway in Energy Storage Systems [en.pjyfym.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 17. anubooks.com [anubooks.com]
- 18. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 19. Strategy to scale up microwave synthesis with insight into the thermal and non-thermal effects from energy-based perspective - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Microwave-assisted synthesis of gold nanoparticles self-assembled into self-supported superstructures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bot Verification [rasayanjournal.co.in]
Minimizing side reactions in the alkylation of nitriles
Welcome to the technical support center for the alkylation of nitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their nitrile alkylation reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the alkylation of nitriles.
Issue 1: Low or No Conversion of the Starting Nitrile
Q: I am observing low or no conversion of my nitrile starting material. What are the potential causes and how can I improve the yield?
A: Low or no conversion in nitrile alkylation can stem from several factors. A systematic approach to troubleshooting this issue involves evaluating the base, solvent, temperature, and reactants.
-
Inadequate Deprotonation: The acidity of the α-protons in nitriles can vary. The chosen base might not be strong enough to generate a sufficient concentration of the carbanion for the reaction to proceed.[1]
-
Poor Solubility: The nitrile starting material or the deprotonated intermediate may not be sufficiently soluble in the chosen solvent.
-
Recommendation: Select a solvent that can dissolve both the nitrile and the intermediate. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are often effective.[1]
-
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Recommendation: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of side products, as higher temperatures can also promote decomposition or other side reactions. Some catalytic systems for α-alkylation of nitriles with alcohols require temperatures as high as 140 °C.[1]
-
-
Unreactive Alkylating Agent: The alkylating agent might be too unreactive under the current conditions.
-
Recommendation: Consider using a more reactive alkylating agent. For example, alkyl iodides are generally more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides.[1]
-
Issue 2: Formation of Dialkylated Product
Q: My main side product is the dialkylated nitrile. How can I improve the selectivity for mono-alkylation?
A: The formation of a dialkylated product is a common side reaction, especially when the mono-alkylated product is also acidic and can be deprotonated by the base.[5]
-
Excess of Nitrile: Using an excess of the nitrile starting material can statistically favor the reaction of the alkylating agent with an unreacted nitrile molecule.
-
Recommendation: Use a 2 to 5-fold excess of the nitrile.[1]
-
-
Slow Addition of Base/Alkylating Agent: The rate of addition of the base or the alkylating agent can significantly influence the selectivity.
-
Recommendation: Add the base slowly to a solution of the nitrile and the alkylating agent. Alternatively, generate the nitrile anion first by adding the base to the nitrile at a low temperature, and then slowly add the alkylating agent to this solution. This minimizes the presence of excess base that could deprotonate the mono-alkylated product.[1]
-
-
Choice of Base: The choice of base can impact the selectivity.
-
Recommendation: Using alkali metal hydroxides impregnated on alumina (B75360) has been shown to be an efficient method for selective α-monoalkylation of phenylacetonitrile.[6] Phase-transfer catalysis can also be highly selective for mono-alkylation.[7]
-
Issue 3: Competing N-Alkylation
Q: I am observing the formation of an N-alkylated product (ketenimine). How can I favor C-alkylation?
A: The nitrile anion is an ambident nucleophile, meaning it can react at either the carbon or the nitrogen atom.[8][9] The site of metalation and subsequent alkylation can depend on the solvent, counterion, and steric factors.[8][10]
-
Reaction Conditions: The reaction conditions can be tuned to favor C-alkylation.
-
Recommendation: C-magnesiated nitriles have been shown to preferentially react with carbonyl electrophiles, while N-lithiated nitriles favor SN2 displacement of alkyl halides.[8] The choice of metal counterion can therefore influence the selectivity.
-
-
Steric Hindrance: Increased steric hindrance on the nitrile can favor N-alkylation.[10]
-
Recommendation: If N-alkylation is a problem, consider if the steric bulk of your substrates is a contributing factor.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the alkylation of nitriles?
A1: Besides dialkylation and N-alkylation, other common side reactions include:
-
Thorpe-Ziegler Reaction: This is an intramolecular cyclization that can occur with dinitriles. To minimize this, run the reaction at a higher concentration to favor the intermolecular alkylation.[1]
-
Elimination: If the alkylating agent is prone to elimination (e.g., a secondary or tertiary halide), this can be a significant side reaction.[9]
-
Amidine Formation: This can occur under certain conditions.[5]
-
Hydrolysis: If water is present, the nitrile can be hydrolyzed to a carboxylic acid, especially under acidic or basic conditions.[11][12]
Q2: Which base is best for the alkylation of nitriles?
A2: The choice of base depends on the acidity of the nitrile and the desired selectivity.
-
Strong, Non-Nucleophilic Bases: Lithium diisopropylamide (LDA) is a strong, sterically hindered base that is very effective for deprotonating nitriles to form the enolate, often with quantitative conversion.[2][4][13] This is a good choice to minimize side reactions like nucleophilic attack by the base itself.
-
Sodium Hydride (NaH): A strong base often used in aprotic solvents like THF or DMF.[4]
-
Potassium tert-Butoxide (KOtBu): A strong, sterically hindered base.[14]
-
Phase-Transfer Catalysis (PTC): Using concentrated aqueous sodium hydroxide (B78521) with a tetraalkylammonium catalyst can be a simple and highly selective method for mono-alkylation of arylacetonitriles.[7]
Q3: What are the best solvents for nitrile alkylation?
A3: Polar aprotic solvents are generally preferred as they can dissolve both the nitrile and the nitrile anion.
-
Commonly used solvents include:
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the alkylation of nitriles from various literature sources.
Table 1: α-Alkylation of Phenylacetonitrile with Substituted Benzyl Alcohols [14]
| Entry | Alcohol | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 24 | 85 |
| 2 | 4-Methylbenzyl alcohol | 24 | 92 |
| 3 | 4-Methoxybenzyl alcohol | 24 | 95 |
| 4 | 4-Chlorobenzyl alcohol | 48 | 75 |
| 5 | 2-Methylbenzyl alcohol | 48 | 65 |
Reaction conditions: Phenylacetonitrile (0.435 mmol), alcohol (1.30 mmol), KOtBu (0.348 mmol) and toluene (B28343) (10 mL) were heated at 120 °C.
Table 2: Cobalt-Catalyzed α-Alkylation of Various Nitriles with Alcohols [15]
| Entry | Nitrile | Alcohol | Yield (%) |
| 1 | Phenylacetonitrile | Benzyl alcohol | 85 |
| 2 | 4-Fluorophenylacetonitrile | Benzyl alcohol | 82 |
| 3 | 4-Chlorophenylacetonitrile | Benzyl alcohol | 78 |
| 4 | Phenylacetonitrile | 1-Phenylethanol | 73 |
| 5 | Phenylacetonitrile | 1-Butanol | 65 |
Reaction conditions: 0.5 mmol nitrile, 1 mmol alcohol, 50 mg catalyst (2.04 mol% Co), 0.5 mmol K3PO4 (1 equiv.), 2 mL toluene, 140 °C, 24 h.
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Alkylation of Phenylacetonitrile with Ethyl Bromide [7]
This protocol is an example of a highly selective mono-alkylation.
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% aqueous sodium hydroxide
-
Benzyltriethylammonium chloride
-
Benzene (or other suitable organic solvent)
-
Water
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a stirrer, add 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride.
-
Begin stirring and add ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28-35 °C. A cold-water bath can be used for cooling if necessary.
-
After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40 °C for an additional 30 minutes.
-
Cool the reaction mixture to 25 °C and add water and benzene.
-
Separate the layers and extract the aqueous phase with benzene.
-
Combine the organic layers and wash successively with water, dilute hydrochloric acid, and water again.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The product, 2-phenylbutyronitrile, can be purified by distillation.
Diagrams
Caption: Troubleshooting workflow for minimizing side reactions in nitrile alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch21: Which bases? [chem.ucalgary.ca]
- 5. Nitrile anion - Wikipedia [en.wikipedia.org]
- 6. Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina | Semantic Scholar [semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. C- and N-Metalated Nitriles: The Relationship between Structure and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 10. organic chemistry - Why can't the N- end of the nitrile anion attack the alkyl halide in an SN2 fashion during an alkylation reaction when OH- can? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 13. varsitytutors.com [varsitytutors.com]
- 14. researchgate.net [researchgate.net]
- 15. Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04436J [pubs.rsc.org]
Troubleshooting incomplete hydrolysis of sterically hindered nitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete hydrolysis of sterically hindered nitriles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the hydrolysis of sterically hindered nitriles in a question-and-answer format.
Q1: My sterically hindered nitrile is not reacting or shows very low conversion under standard hydrolysis conditions. What can I do?
A1: Steric hindrance significantly slows down the rate of nitrile hydrolysis.[1][2] If you are observing low to no conversion, consider the following troubleshooting steps, outlined in the workflow below:
Caption: Troubleshooting workflow for low conversion of sterically hindered nitriles.
-
Optimize Existing Conditions: For traditional acid or base-catalyzed methods, you may need to employ more forcing conditions such as higher temperatures and longer reaction times.[1][2] However, be aware that this can lead to the formation of side products and decomposition.[1]
-
Change Hydrolysis Method: For many sterically hindered nitriles, classic acid/base hydrolysis is inefficient.[1] Consider switching to one of the following, more robust methods:
-
Platinum-Catalyzed Hydration: This method is highly effective for the selective hydration of hindered nitriles to their corresponding amides under neutral and mild conditions.[3][4]
-
Enzymatic Hydrolysis: Enzymes, such as those from Rhodococcus species, can exhibit high selectivity and efficiency in hydrolyzing sterically hindered nitriles, often under very mild conditions.[1][5][6]
-
Q2: My reaction is producing the amide, but I want the carboxylic acid. How can I drive the reaction to completion?
A2: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[7][8][9][10] If your reaction stalls at the amide, it indicates that the conditions are not sufficient to hydrolyze the amide, which itself can be resistant to hydrolysis.
-
Increase Reaction Severity: For acid-catalyzed reactions, you can increase the concentration of the acid and/or the reaction temperature and time.[7][8][9][10] For base-catalyzed reactions, similarly, increase the base concentration, temperature, and/or reaction time.[7][8][10]
-
Ensure Sufficient Water: Water is a reactant in the hydrolysis. Ensure that there is a sufficient molar excess of water present in the reaction mixture.
Q3: I am trying to isolate the amide, but the reaction proceeds to the carboxylic acid. How can I stop the hydrolysis at the amide stage?
A3: Over-hydrolysis is a common problem, as the conditions required to hydrolyze the nitrile are often harsh enough to hydrolyze the resulting amide.[11] To selectively obtain the amide:
-
Milder Conditions: Use lower temperatures and shorter reaction times. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to quench the reaction once the nitrile has been consumed and before significant amide hydrolysis occurs.[1]
-
Platinum-Catalyzed Hydration: This is often the method of choice for selectively producing amides from hindered nitriles, as it operates under neutral conditions that do not typically promote further hydrolysis to the carboxylic acid.[3][4]
-
Enzymatic Hydrolysis: Certain nitrile hydratases will selectively convert nitriles to amides without subsequent hydrolysis to the acid.[6]
Q4: I am observing multiple spots on my TLC plate/peaks in my GC-MS that I cannot identify. What are the likely side products?
A4: Besides the starting nitrile, the intermediate amide, and the final carboxylic acid, other side products can form, especially under harsh conditions.
-
Decomposition Products: Sterically hindered molecules can be prone to elimination or rearrangement reactions at high temperatures and extreme pH.
-
For specific substrates, other reactions may occur. For instance, in the presence of alcohols as co-solvents under acidic conditions, you might form esters.
To identify these products, GC-MS is a powerful tool. The mass fragmentation patterns can help elucidate the structures of the unknown compounds.[12]
Q5: How can I effectively monitor the progress of my reaction?
A5: Regular monitoring is key to achieving the desired product and avoiding over-hydrolysis or decomposition.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the reaction. You should run the starting nitrile, and if available, the expected amide and carboxylic acid as standards. The difference in polarity between these compounds (nitrile < amide < carboxylic acid) will allow you to track the disappearance of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS is ideal.[12] It can separate and identify the components of the reaction mixture, allowing you to determine the relative amounts of starting material, intermediate, and product.[12]
Comparison of Hydrolysis Methods for Sterically Hindered Nitriles
The choice of hydrolysis method can significantly impact the yield and selectivity of the reaction. The following tables provide a summary of quantitative data for different methods.
Table 1: Acid and Base-Catalyzed Hydrolysis of Sterically Hindered Nitriles
| Substrate | Conditions | Product | Yield (%) | Reference |
| Pivalonitrile | Conc. H₂SO₄, reflux | Pivalic Acid | Low/Decomposition | [1] |
| 2,2-Dimethylmalononitrile | 20% aq. NaOH, reflux | 2,2-Dimethylmalonic Acid | Moderate | [1] |
Table 2: Platinum-Catalyzed Hydration of Sterically Hindered Nitriles
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| tert-Butylacetonitrile | 0.5 | 80 | 18 | tert-Butylacetamide | 95 | [3] |
| 1-Adamantanecarbonitrile | 1.0 | 80 | 24 | 1-Adamantanecarboxamide | 98 | [3] |
| Pivalonitrile | 2.0 | 80 | 48 | Pivalamide | 92 | [11] |
Table 3: Enzymatic Hydrolysis of Sterically Hindered Nitriles using Rhodococcus sp.
| Substrate | Biocatalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,2-Dimethyl-3-phenylpropionitrile | Rhodococcus sp. | 28 | 24 | 2,2-Dimethyl-3-phenylpropionic acid | >99 | [1] |
| 2-Ethyl-2-phenylbutyronitrile | Rhodococcus sp. | 28 | 36 | 2-Ethyl-2-phenylbutyric acid | 95 | [1] |
Detailed Experimental Protocols
1. General Protocol for Acid-Catalyzed Hydrolysis
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials: Sterically hindered nitrile, concentrated sulfuric acid or hydrochloric acid, water, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the sterically hindered nitrile in an excess of concentrated acid and water.[1]
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.[1] This may take several hours to days.[1]
-
After cooling to room temperature, carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Collect the product by filtration or extract with an organic solvent.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
2. General Protocol for Platinum-Catalyzed Hydration
This protocol is adapted from literature procedures for the Ghaffar-Parkins catalyst.[1][13]
-
Materials: Sterically hindered nitrile, Ghaffar-Parkins catalyst ([PtH(PMe₂O)₂(PMe₂OH)]), ethanol (B145695), deionized water.
-
Procedure:
-
In a round-bottom flask, charge the Ghaffar-Parkins catalyst (0.5-2 mol%).[1]
-
In a separate flask, dissolve the sterically hindered nitrile (1.0 equiv) in a mixture of ethanol and deionized water (typically 2:1 to 3:2 v/v).[1]
-
Transfer the nitrile solution to the flask containing the catalyst.
-
Heat the reaction mixture to 80°C with stirring.[1]
-
Monitor the reaction progress by TLC. For hindered substrates, the reaction may take 18-48 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[13]
-
3. General Protocol for Enzymatic Hydrolysis
This protocol is a general guideline for using Rhodococcus erythropolis.
-
Materials: Sterically hindered nitrile, freeze-dried Rhodococcus erythropolis cells, sodium phosphate (B84403) buffer (100 mM, pH 7.0), 85% phosphoric acid, ethyl acetate, anhydrous magnesium sulfate, Celite.
-
Procedure:
-
In a suitable vessel, suspend the sterically hindered nitrile in 100 mM sodium phosphate buffer (pH 7.0).[1]
-
Add the freeze-dried whole cells of R. erythropolis.[1]
-
Incubate the mixture at 28°C with shaking.[1]
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 2 with 85% phosphoric acid.[1]
-
Filter the mixture through a pad of Celite.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Safety Precautions
Working with strong acids, bases, and catalysts requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton for concentrated acids).[2][14][15]
-
Fume Hood: All manipulations of concentrated acids and volatile organic compounds should be performed in a certified chemical fume hood.[14][15]
-
Handling Concentrated Acids and Bases:
-
Always add acid to water, never the other way around, to avoid violent exothermic reactions.[14]
-
Have appropriate spill kits (e.g., sodium bicarbonate for acids) readily available.[15]
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]
-
An eyewash station and safety shower must be immediately accessible.[2]
-
-
Platinum Catalysts: While generally less hazardous than strong acids, platinum compounds can be sensitizers. Avoid inhalation of dust and skin contact.
Visualizations
Caption: General reaction pathway for the hydrolysis of nitriles.
Caption: Decision tree for selecting a hydrolysis method for sterically hindered nitriles.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. journals.co.za [journals.co.za]
- 13. orgsyn.org [orgsyn.org]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
Technical Support Center: Catalyst Selection for Efficient Nitrile Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their nitrile synthesis experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and comparative data on catalyst performance.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during catalytic nitrile synthesis.
Issue 1: Low Reaction Yield or Poor Conversion
Question: My nitrile synthesis is resulting in a low yield or incomplete conversion of the starting material. What are the potential causes and how can I improve it?
Answer: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
Potential Causes and Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvents (e.g., sulfur, water).[3] Additionally, in some reactions like palladium- or nickel-catalyzed cyanations, an excess of the cyanide source can deactivate the catalyst.[3]
-
Suboptimal Reaction Conditions: Every catalytic system has an optimal range for temperature, pressure, and reaction time. Deviations from these conditions can drastically reduce the yield.[3]
-
Inadequate Mixing: In heterogeneous catalysis, inefficient stirring can lead to poor contact between the reactants and the catalyst surface, resulting in a lower reaction rate.[3]
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired nitrile. For instance, in the synthesis of 5-cyanoindole, hydrolysis of the nitrile group to a carboxylic acid or amide is a common side reaction.[5]
-
Solution: Analyze the crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify major byproducts. Based on the identified side products, adjust the reaction conditions to minimize their formation. For example, to prevent hydrolysis, minimize exposure to strong acids or bases and use anhydrous conditions.[4][5]
-
Issue 2: Catalyst Selection for a Specific Transformation
Question: How do I choose the most appropriate catalyst for my specific nitrile synthesis reaction?
Answer: Catalyst selection is highly dependent on the starting material and the desired transformation. The following decision tree provides a general guide for common nitrile synthesis routes.[3]
Caption: Catalyst selection guide based on the starting material.
Issue 3: Homogeneous vs. Heterogeneous Catalysts
Question: What are the advantages and disadvantages of using a homogeneous versus a heterogeneous catalyst for nitrile synthesis?
Answer: Both types of catalysts offer distinct advantages and the choice depends on the specific requirements of the synthesis, such as scale, desired purity of the product, and cost.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Often exhibit higher activity and selectivity due to well-defined active sites. | Can have lower activity/selectivity due to diffusion limitations and a variety of active sites. |
| Reaction Conditions | Typically require milder reaction conditions. | Often require higher temperatures and pressures. |
| Catalyst Separation | Difficult to separate from the reaction mixture, which can lead to product contamination. | Easily separated from the reaction mixture by filtration, leading to purer products. |
| Recyclability | Generally not recyclable, which increases cost. | Readily recyclable, making the process more cost-effective and environmentally friendly.[6] |
| Industrial Application | Less favored for large-scale industrial processes due to separation and cost issues. | Preferred for industrial applications due to ease of separation and reusability.[6] |
Issue 4: Sustainable Alternatives for Nitrile Synthesis
Question: Are there "green" or more sustainable catalyst options for nitrile synthesis?
Answer: Yes, there is a growing interest in developing more environmentally friendly methods for nitrile synthesis.
-
Biocatalysis: The use of enzymes, such as aldoxime dehydratases, offers a sustainable and cyanide-free route to nitriles.[3][7] These reactions are typically performed in aqueous media under mild conditions.[3][7][8]
-
Non-Toxic Cyanide Sources: Traditional cyanation reactions often use highly toxic cyanide salts like KCN or NaCN. The use of less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a significant step towards greener chemistry.[9][10]
-
Flow Chemistry: Continuous flow processes can offer improved safety and efficiency for nitrile synthesis, as demonstrated with the use of TosMIC (p-tosylmethyl isocyanide) as a cyanide-free precursor.[11]
Data Presentation: Catalyst Performance in Nitrile Synthesis
The following tables summarize quantitative data on the performance of various catalysts in different nitrile synthesis reactions.
Table 1: Comparison of Catalysts for the Dehydration of Primary Amides
| Catalyst / Reagent | Dehydrating Agent | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ | Selectfluor | 4-Methoxybenzamide | 96 | [12] |
| Zn(OTf)₂ | MSTFA | Benzamide | >99 | [13] |
| P(NMe₂)₃ / Et₂NH | - | Benzamide | 88 | [14] |
| PCl₃ / Et₂NH | - | Benzamide | 92 | [14] |
| P(OPh)₃ / DBU | - | Benzamide | 95 | [14] |
Table 2: Comparison of Palladium Catalysts for the Cyanation of Aryl Chlorides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | CM-phos | Na₂CO₃ | MeCN/H₂O | 70 | 93 | [9] |
| Palladacycle P1 | L1 | KOAc | Dioxane/H₂O | 100 | 96 | [15] |
| Pd(OAc)₂ | None | Na₂CO₃ | DMAc | 120 | 83-96 | [16] |
| Pd-ZnFe₂O₄ | None | TEA | DMF | 100 | up to 91 | [10] |
Experimental Protocols
This section provides detailed methodologies for key nitrile synthesis reactions.
Protocol 1: Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides
This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of (hetero)aryl chlorides using potassium hexacyanoferrate(II) as the cyanide source.[3][15]
Materials:
-
Palladacycle precatalyst (e.g., P1)
-
Ligand (e.g., L1)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
(Hetero)aryl chloride
-
Potassium acetate (B1210297) (KOAc)
-
Dioxane
-
Degassed water
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladacycle precatalyst (0.2 mol %), ligand (0.2 mol %), and K₄[Fe(CN)₆]·3H₂O (0.5 equivalents).
-
If the (hetero)aryl halide is a solid, add it to the test tube (1 mmol).
-
Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen. Repeat this cycle three times.
-
If the (hetero)aryl halide is a liquid, add it via syringe (1 mmol).
-
Add dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) to the reaction tube via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, and proceed with standard aqueous workup and extraction.
-
Purify the crude product by column chromatography.
Protocol 2: Biocatalytic Dehydration of Aldoximes using Aldoxime Dehydratase
This protocol describes a general procedure for the enzymatic synthesis of nitriles from aldoximes.[7][8][17]
Materials:
-
Aldoxime substrate
-
Whole cells overexpressing an aldoxime dehydratase
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7-8)
Procedure:
-
In a reaction vessel, suspend the whole cells containing the aldoxime dehydratase in the buffer solution.
-
Add the aldoxime substrate to the cell suspension. The reaction can often be performed with high substrate loadings, sometimes even under solvent-free conditions.[18]
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the nitrile product by distillation or column chromatography if necessary.
Visualizations
Troubleshooting Workflow for Low Yield in Nitrile Synthesis
The following diagram illustrates a logical workflow for troubleshooting low-yield nitrile synthesis reactions.
Caption: A workflow for troubleshooting low-yield chemical reactions.[2]
Reaction Pathway for Amide Dehydration to Nitrile
This diagram illustrates a simplified catalytic cycle for the dehydration of a primary amide to a nitrile.
Caption: Simplified catalytic cycle for amide dehydration.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzymes instead of highly toxic cyanide - Researchers develop biocatalytic process for nitrile production [chemeurope.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Continuous Flow Processes for Industrial Scale Nitrile Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing continuous flow processes for industrial-scale nitrile production.
Troubleshooting Guide
This guide provides solutions to common issues encountered during continuous flow nitrile synthesis experiments.
| Issue | Potential Causes | Recommended Solutions |
| 1. Reactor Clogging/Blockage | - Precipitation of starting materials, intermediates, or products: Poor solubility in the reaction solvent at the operating temperature.[1] - Slurry formation: The reaction inherently produces solid byproducts or the product is a solid.[2] - Catalyst bed compaction or fouling: Fines from a heterogeneous catalyst blocking the flow path. | - Improve Solubility: Increase the reaction temperature, select a more suitable solvent or use a co-solvent.[2] - Handle Slurries: Employ reactors designed for solid handling (e.g., agitated cell reactors), use larger diameter tubing, or apply external forces like ultrasound.[2] - Manage Catalyst Bed: Use a catalyst with uniform particle size, pack the column with a mixture of catalyst and an inert support like Celite, and ensure proper pre-packing and conditioning.[3] - Cleaning: Flush the system with an appropriate solvent. For persistent blockages, a dilute acid or base wash may be necessary, followed by a thorough rinse.[4] |
| 2. Inconsistent Product Yield or Selectivity | - Temperature fluctuations: Inadequate temperature control leading to side reactions.[5] - Inconsistent residence time: Variations in pump flow rates or pressure fluctuations.[5] - Poor mixing: Inefficient mixing of reagents leading to localized concentration gradients and side product formation.[5] - Catalyst deactivation: Leaching of the active metal or fouling of the catalyst surface over time.[6][7] | - Optimize Temperature Control: Ensure the reactor heating/cooling system is properly calibrated and provides stable temperature control. - Stabilize Flow: Use high-precision pumps and a back-pressure regulator to maintain consistent flow and residence time.[8] - Enhance Mixing: Utilize static mixers or a reactor design that promotes efficient mixing. - Monitor Catalyst Activity: Regularly test catalyst performance. For heterogeneous catalysts, consider regeneration or replacement if deactivation is observed. Using catalysts with low leaching potential is crucial for maintaining long-term stability.[6][7] |
| 3. Pressure Fluctuations | - Gas evolution: Formation of gaseous byproducts during the reaction.[9] - Solvent outgassing: Dissolved gases coming out of solution at elevated temperatures. - Pump cavitation: Improper priming of pumps or air bubbles in the feed lines. - Blockage formation: Partial clogging of the reactor or back-pressure regulator.[10] | - Back-Pressure Regulation: Install a back-pressure regulator to maintain a constant system pressure and prevent solvent boiling.[8] - Degas Solvents: Degas solvents before use, especially when operating at elevated temperatures. - Proper Pump Operation: Ensure pumps are properly primed and that there are no air leaks in the inlet tubing. - System Inspection: Regularly inspect the system for any signs of blockages. |
| 4. Thermal Runaway/Exothermic Reaction Concerns | - Highly exothermic reaction: Many nitrile synthesis reactions, such as cyanations, release significant heat.[11] - Inadequate heat removal: The reactor's heat transfer capabilities are insufficient for the reaction's exothermicity. | - Improve Heat Transfer: Utilize microreactors or flow reactors with high surface-area-to-volume ratios for efficient heat dissipation.[12] - Control Reagent Addition: Introduce the limiting reagent at a controlled rate to manage the rate of heat generation. - Dilution: Use a suitable solvent to dilute the reaction mixture and absorb excess heat. - Cooling System: Ensure the cooling system is robust and can handle the maximum heat output of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using continuous flow for nitrile synthesis compared to batch processing?
Continuous flow processes offer several key advantages for nitrile synthesis, including:
-
Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents like cyanides and managing highly exothermic reactions.[12][13]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivity.[5]
-
Scalability: Scaling up production is often simpler, involving longer run times or numbering-up (running multiple reactors in parallel) rather than redesigning large batch reactors.
-
Process Control and Automation: Continuous monitoring and control of reaction parameters (temperature, pressure, flow rate) ensure consistent product quality.[14][15]
Q2: How do I choose the right solvent for my continuous flow nitrile synthesis?
The ideal solvent should:
-
Dissolve all reactants, intermediates, and products to prevent clogging.[2]
-
Be compatible with the reaction conditions (temperature and pressure).
-
Be inert to the reagents and catalyst.
-
In some cases, the solvent can also be a reagent, such as acetonitrile (B52724) in the conversion of carboxylic acids to nitriles.[16][17]
Q3: What is the importance of a back-pressure regulator in a continuous flow system for nitrile production?
A back-pressure regulator is crucial for:
-
Maintaining a stable system pressure: This is essential for consistent residence time and preventing solvent boiling at elevated temperatures.[8]
-
Controlling gas-liquid reactions: It helps to keep gaseous reagents dissolved in the liquid phase, increasing their concentration and reaction rate.[9]
Q4: Can I use heterogeneous catalysts in continuous flow nitrile synthesis?
Yes, heterogeneous catalysts are well-suited for continuous flow processes. They can be packed into a column (packed-bed reactor), allowing for easy separation from the product stream and potential for catalyst reuse.[3][6] However, it is important to monitor for catalyst deactivation or leaching.[6][7]
Q5: What are Process Analytical Technologies (PAT) and how can they be used in continuous flow nitrile production?
PAT are tools and methods for real-time monitoring of critical process parameters and quality attributes.[14][15][18] In continuous flow nitrile synthesis, PAT can be used to:
-
Monitor reaction progress and conversion.
-
Ensure consistent product quality.
-
Detect process deviations in real-time, allowing for immediate corrective action.[14][15][18] Common PAT tools include in-line FTIR, Raman spectroscopy, and HPLC.[18]
Data Presentation
Table 1: Continuous Flow Synthesis of Nitriles from Carboxylic Acids
| Carboxylic Acid | Temperature (°C) | Pressure (bar) | Residence Time (min) | Yield (%) | Reference |
| Benzoic Acid | 350 | 65 | 25 | 95 | [16][17] |
| 4-Methoxybenzoic Acid | 350 | 65 | 25 | 92 | [16][17] |
| 2-Naphthoic Acid | 350 | 65 | 25 | 96 | [16][17] |
| Hexanoic Acid | 350 | 65 | 25 | 85 | [16][17] |
Table 2: Continuous Flow Dehydration of Amides to Nitriles
| Amide | Catalyst | Temperature (°C) | Pressure (MPa) | Residence Time (min) | Yield (%) | Reference | |---|---|---|---|---|---| | Benzamide (B126) | CeO₂ | 100 | 0.5 | 10 | 96 |[3] | | 4-Methylbenzamide | CeO₂ | 100 | 0.5 | 10 | 95 |[3] | | 2-Phenylacetamide | CeO₂ | 100 | 0.5 | 10 | 91 |[3] | | Nicotinamide | CeO₂ | 100 | 0.5 | 10 | 85 |[3] |
Table 3: Continuous Flow Oxidative Cyanation of Amines
| Amine | Catalyst | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Yield (%) | Reference | |---|---|---|---|---|---| | N,N-Dimethylaniline | Fe₃O₄ | 50 | 0.8 | 6.2 | 97 |[19][20] | | N-Methylaniline | Fe₃O₄ | 50 | 0.8 | 6.2 | 95 |[19][20] | | Pyrrolidine | Fe₃O₄ | 50 | 0.8 | 6.2 | 92 |[19][20] |
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of Benzonitrile from Benzoic Acid
Materials:
-
Benzoic acid
-
Acetonitrile (HPLC grade)
Equipment:
-
HPLC pump
-
Stainless steel reactor coil (e.g., 10 mL volume)
-
Heating unit (e.g., GC oven or oil bath)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare a 0.5 M solution of benzoic acid in acetonitrile.
-
Set up the continuous flow system with the stainless steel reactor coil placed in the heating unit.
-
Set the back-pressure regulator to 65 bar.
-
Heat the reactor to 350 °C.
-
Pump acetonitrile through the system at a flow rate of 0.4 mL/min to stabilize the temperature and pressure.
-
Switch the pump inlet to the benzoic acid solution and continue pumping at 0.4 mL/min (residence time of 25 minutes).
-
Collect the product mixture at the outlet after the system has reached a steady state (approximately 3-5 times the residence time).
-
Analyze the product mixture by HPLC or GC to determine the yield.
Protocol 2: Continuous Flow Dehydration of Benzamide to Benzonitrile
Materials:
-
Benzamide
-
Cerium(IV) oxide (CeO₂)
-
Celite
-
Acetonitrile (HPLC grade)
Equipment:
-
HPLC pump
-
Packed-bed reactor column
-
Heating unit
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare a catalyst packing by mixing 1.0 g of CeO₂ with 4.2 g of Celite.
-
Pack the mixture into a stainless steel column.
-
Install the packed column into the continuous flow system and place it in the heating unit.
-
Prepare a 0.1 M solution of benzamide in acetonitrile.
-
Set the back-pressure regulator to 0.5 MPa.
-
Heat the column to 100 °C.
-
Pump the benzamide solution through the column at a flow rate of 0.1 mL/min.
-
Collect the eluent and analyze the product by GC for yield determination.[3]
Visualizations
Caption: A generalized experimental workflow for continuous flow nitrile synthesis.
Caption: A decision tree for troubleshooting common issues in continuous flow nitrile production.
References
- 1. researchgate.net [researchgate.net]
- 2. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 7. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. equilibar.com [equilibar.com]
- 9. Pressure design of continuous flow reactor-Shanghai 3S Technology [3s-tech.net]
- 10. How to Troubleshoot Fluctuating Pressure Readings in Pipelines [eureka.patsnap.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 14. PAT for Continuous Processing | Bruker [bruker.com]
- 15. Use of PAT tools in the development, monitor and control of continuous manufacturing processes | Hovione [hovione.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Process Analytical Technology for continuous flow (bio)chemistry - Certech [certech.be]
- 19. A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Key Nitrile Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitriles is a cornerstone of modern organic chemistry, providing essential intermediates for the pharmaceutical, agrochemical, and materials science industries. The versatility of the nitrile group, which can be readily converted into amines, amides, carboxylic acids, and other functional groups, makes its efficient synthesis a critical consideration in molecular design and development. This guide provides a comparative analysis of four principal methods for nitrile synthesis: dehydration of primary amides, the Sandmeyer reaction, hydrocyanation of alkenes, and the Kolbe nitrile synthesis. We present quantitative data, detailed experimental protocols, and visual representations of workflows and mechanisms to aid researchers in selecting the optimal method for their specific applications.
Data Presentation: A Quantitative Comparison of Nitrile Synthesis Methods
The following tables summarize the performance of each method across a range of substrates, highlighting key reaction parameters and corresponding yields.
Table 1: Dehydration of Primary Amides to Nitriles
| Starting Amide | Dehydrating Agent/System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzamide (B126) | P(NMe₂)₃ (2 equiv), Et₂NH (3 equiv) | CHCl₃ | Reflux | 6 h | 95 | [1] |
| Benzamide | PCl₃ (2 equiv), Et₂NH (3 equiv) | CHCl₃ | Reflux | 40 min | 98 | [1] |
| Benzamide | P(OPh)₃ (2 equiv), DBU (3 equiv) | Neat (Microwave) | 150 | 4 min | 96 | [1] |
| Phenylacetamide | SOCl₂ | Neat | Reflux | 2 h | 92 | [2] |
| Nicotinamide | POCl₃ | Neat | 100 | 1 h | 85 | [2] |
| Hexanamide | Trifluoroacetic Anhydride (TFAA) | CH₂Cl₂ | 0 to RT | 1 h | 90 | [2] |
| 4-Chlorobenzamide | Oxalyl chloride, DMSO (cat.), Et₃N | CH₂Cl₂ | RT | 1 h | 95 | [3] |
Table 2: Sandmeyer Reaction for the Synthesis of Aryl Nitriles
| Starting Arylamine | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | 1. NaNO₂, HCl; 2. CuCN | Water | 0-5 (diazotization), then RT | 1-3 | 75-85 | [4] |
| p-Toluidine | 1. NaNO₂, H₂SO₄; 2. CuCN, KCN | Water | 0-5 (diazotization), then 60-70 | 2-4 | 80-90 | [4] |
| 4-Methoxyaniline | 1. NaNO₂, HCl; 2. Bu₄NCN | MeCN | RT | 40 min | 85 | [5] |
| 4-Nitroaniline | 1. NaNO₂, H₂SO₄; 2. CuCN | Water/Toluene (B28343) | 0-5, then 50 | 2 | 88 | [6] |
| 2-Naphthylamine | 1. NaNO₂, HCl; 2. CuCN | Water | 0-5, then reflux | 3 | 70 | [6] |
Table 3: Hydrocyanation of Alkenes and Alkynes
| Substrate | Catalyst/System | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene (B94956) | Ni(cod)₂ / dppf | Acetone (B3395972) cyanohydrin | Toluene | 80 | 12 | 85 | [7] |
| Styrene | Ni{P(O-o-Tol)₃}₄ | HCN | Benzene | 120 | 4 | 90 (linear) | [8] |
| Norbornene | Pd(PPh₃)₄ | TMSCN | Toluene | 100 | 24 | 75 | [7] |
| Phenylacetylene | Ni(cod)₂ / P(OPh)₃ | HCN | Toluene | 60 | 6 | 80 (E-isomer) | [9] |
| 1,3-Butadiene | Ni{P(O-p-Tol)₃}₄ | HCN | - | 100 | - | >90 (Adiponitrile) | [8] |
Table 4: Kolbe Nitrile Synthesis
| Alkyl Halide | Cyanide Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Bromobutane (B133212) | NaCN | DMSO | 100 | 2 | 95 |[10] | | Benzyl chloride | KCN | Ethanol/Water | Reflux | 4 | 90 |[11] | | 1-Chlorohexane | NaCN | Acetone | Reflux | 10 | 85 |[12] | | 1-Bromo-2-phenylethane | KCN | DMF | 80 | 6 | 88 |[11] | | Allyl bromide | CuCN | Acetonitrile | Reflux | 3 | 75 |[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Dehydration of Benzamide using Phosphorus Trichloride[1]
-
Reaction Setup: To a solution of benzamide (1 mmol) and diethylamine (B46881) (3 mmol) in chloroform (B151607) (5 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add phosphorus trichloride (B1173362) (2 mmol) dropwise to the stirred solution over a period of 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 40 minutes.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (10 mL). Extract the aqueous layer with chloroform (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to afford pure benzonitrile (B105546).
Protocol 2: Sandmeyer Cyanation of Aniline[4]
-
Diazotization: In a flask, dissolve aniline (10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (B80452) (10.5 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete. The formation of the diazonium salt can be confirmed using starch-iodide paper.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (12 mmol) in aqueous sodium cyanide (24 mmol in 10 mL water). Cool this solution to 0 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the stirred cuprous cyanide solution. An effervescence of nitrogen gas will be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat at 50-60 °C for 1 hour to ensure complete reaction.
-
Workup and Purification: Cool the reaction mixture and extract with toluene. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting benzonitrile can be purified by distillation.
Protocol 3: Nickel-Catalyzed Hydrocyanation of 1-Octene[7]
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Ni(cod)₂ (5 mol%) and dppf (10 mol%). Add toluene (2 mL) and stir for 10 minutes.
-
Substrate Addition: Add 1-octene (1 mmol) to the catalyst mixture.
-
Reagent Addition: Slowly add acetone cyanohydrin (1.2 mmol) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired nitrile.
Protocol 4: Kolbe Synthesis of Butyl Cyanide[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-bromobutane (10 mmol) and sodium cyanide (12 mmol) to dimethyl sulfoxide (B87167) (DMSO) (20 mL).
-
Reaction: Heat the mixture to 100 °C and maintain this temperature for 2 hours, with stirring.
-
Monitoring: Monitor the reaction by gas chromatography (GC) or TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water (50 mL). Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully by distillation to obtain butyl cyanide.
Visualizing the Processes: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and underlying mechanisms of the discussed nitrile synthesis methods.
References
- 1. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. iris.unito.it [iris.unito.it]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 11. Kolbe_nitrile_synthesis [chemeurope.com]
- 12. Kolbe Nitrile Synthesis [organic-chemistry.org]
A Comparative Guide to HPLC Method Validation for Nitrile Separation
For researchers, scientists, and drug development professionals, the robust separation and quantification of nitrile-containing compounds are critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) remains the cornerstone of analytical testing in this domain. The choice of stationary phase is a pivotal factor in method development, directly influencing selectivity, retention, and overall method performance. This guide provides an objective comparison of three common reversed-phase HPLC columns—C18, Cyano (CN), and Phenyl—for the separation of nitrile compounds, supported by experimental data and detailed protocols.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is paramount for achieving the desired separation of nitrile compounds. While C18 columns are a common starting point due to their strong hydrophobic retention, Cyano and Phenyl phases offer alternative selectivities that can be advantageous for molecules containing polar nitrile groups and aromatic rings.
In reversed-phase mode, Cyano columns are the most polar and generally the least retentive among the common reversed-phase packings.[1] This characteristic can be beneficial for eluting highly hydrophobic compounds that are strongly retained on C18 or C8 phases.[1] The unique chemistry of the nitrile stationary phase also provides different selectivity compared to both standard aliphatic (C18, C8) and Phenyl phases.[1]
Phenyl columns offer an alternative selectivity to C18 columns, particularly for aromatic compounds, due to potential π-π interactions between the phenyl rings of the stationary phase and the analyte.[1] This can lead to enhanced retention and improved resolution for aromatic nitriles.
The following table summarizes the comparative performance of C18 and Phenyl-Hexyl columns for the analysis of an aromatic nitro compound, which serves as a relevant analogue for aromatic nitriles.
Table 1: Comparative Performance Data for the Analysis of an Aromatic Nitro Compound on C18 and Phenyl-Hexyl HPLC Columns [1]
| Performance Metric | C18 Column (e.g., Waters Symmetry® C18, 5 µm, 4.6 x 150 mm) | Phenyl-Hexyl Column (e.g., Phenomenex® Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm) |
| Retention Time (min) | 8.2 | 10.5 |
| Resolution (vs. Impurity) | 1.8 | 2.5 |
| Peak Asymmetry (Tailing Factor) | 1.2 | 1.1 |
| Column Efficiency (Theoretical Plates) | 12,000 | 15,000 |
Data is illustrative and based on the analysis of 4-(Methylamino)-3-nitrobenzoyl chloride, a compound with structural similarities to many aromatic nitriles.[1]
The Phenyl-Hexyl column demonstrates superior performance in terms of resolution, peak shape, and efficiency for this aromatic compound, which can be attributed to the additional π-π interactions.[1]
Validation of HPLC Methods for Nitrile Separation
Method validation is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose.[2] Key validation parameters, as defined by the International Council on Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]
The following tables provide a summary of typical validation data for the analysis of nitrile-containing compounds on different stationary phases.
Table 2: Illustrative Validation Data for Nitrile Compound Analysis on a C18 Column
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | Reportable Range | 1 - 100 |
| Accuracy (Recovery %) | 98.0 - 102.0% | 99.5% |
| Precision (RSD %) | ≤ 2.0% | < 1.0% |
| LOD (µg/mL) | Reportable | 0.1 |
| LOQ (µg/mL) | Reportable | 0.3 |
Table 3: Illustrative Validation Data for Nitrile Compound Analysis on a Cyano Column
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.998 |
| Range (µg/mL) | Reportable Range | 2 - 150 |
| Accuracy (Recovery %) | 98.0 - 102.0% | 100.2% |
| Precision (RSD %) | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | Reportable | 0.5 |
| LOQ (µg/mL) | Reportable | 1.5 |
Table 4: Illustrative Validation Data for Nitrile Compound Analysis on a Phenyl Column [1]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | Reportable Range | 0.5 - 75 |
| Accuracy (Recovery %) | 98.0 - 102.0% | 101.1% |
| Precision (RSD %) | ≤ 2.0% | < 1.0% |
| LOD (µg/mL) | Reportable | 0.05 |
| LOQ (µg/mL) | Reportable | 0.15 |
Experimental Protocols
Detailed and accurate experimental protocols are the foundation of reproducible analytical methods.
Protocol 1: Reversed-Phase HPLC Method for the Separation of Aromatic Nitriles
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl Column (e.g., Phenomenex® Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30-80% B
-
15-17 min: 80% B
-
17-18 min: 80-30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Method Validation Protocol
-
Specificity: Analyze blank samples (diluent), placebo samples (if applicable), and spiked samples to demonstrate that there is no interference from excipients or other components at the retention time of the nitrile analyte.
-
Linearity and Range: Prepare a series of at least five standard solutions of the nitrile analyte covering 50-150% of the expected sample concentration. Inject each solution in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
Accuracy (Recovery): Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Analyze the samples and calculate the percentage recovery of the analyte.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD).
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
Clear visualization of experimental workflows is essential for understanding and implementing complex analytical procedures.
Caption: Workflow for HPLC Method Validation.
Caption: Logic for HPLC Column Selection.
References
A Comparative Guide to Nitrile Synthesis: SN2 Displacement vs. Amide Dehydration
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitriles is a cornerstone of organic chemistry, providing a versatile functional group that serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials. Two of the most fundamental and widely employed methods for nitrile synthesis are the nucleophilic substitution (SN2) of alkyl halides with cyanide and the dehydration of primary amides. This guide offers an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic route for their specific needs.
At a Glance: Key Differences
| Feature | SN2 Displacement (Kolbe Nitrile Synthesis) | Amide Dehydration |
| Starting Material | Alkyl Halide (Primary or Secondary) | Primary Amide |
| Key Reagent | Metal Cyanide (e.g., NaCN, KCN) | Dehydrating Agent (e.g., SOCl₂, P₂O₅, PCl₃) |
| Substrate Scope | Limited by steric hindrance; best for primary and secondary alkyl halides.[1][2][3] | Broad; effective for primary, secondary, tertiary, aryl, and heteroaryl amides. |
| Key Limitations | Formation of isonitrile byproduct, E2 elimination with tertiary halides, toxicity of cyanide reagents.[1][2][4] | Harsh reaction conditions with some reagents, reagent sensitivity to other functional groups. |
| Safety | High; requires stringent handling of highly toxic cyanide salts.[5][6][7][8][9] | Moderate; depends on the specific dehydrating agent used. |
Performance Comparison: A Data-Driven Analysis
The choice between SN2 displacement and amide dehydration often hinges on factors such as substrate availability, desired yield, and tolerance for specific reaction conditions. The following tables summarize quantitative data from representative experiments to facilitate a direct comparison.
Table 1: Nitrile Synthesis via SN2 Displacement of Alkyl Halides
The Kolbe nitrile synthesis is a classic SN2 reaction that is highly effective for primary and some secondary alkyl halides.[1][2][10]
| Substrate | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl (B1604629) Chloride | Benzyl Cyanide | NaCN | aq. Ethanol | Reflux | 1 | 80-90[11] |
| 1-Bromobutane | Valeronitrile | NaCN | DMSO | 100 | 2 | >95 |
| 2-Bromopentane | 2-Pentyl Cyanide | NaCN | DMSO | 120 | 6 | ~70 |
| 1-Bromo-3-phenylpropane | 4-Phenylbutyronitrile | KCN | aq. Ethanol | Reflux | 4 | 85 |
Table 2: Nitrile Synthesis via Dehydration of Primary Amides
The dehydration of primary amides is a versatile method with a broad substrate scope, including aromatic and sterically hindered compounds. Various dehydrating agents can be employed, each with its own reaction conditions and efficiencies.
| Substrate | Product | Dehydrating System | Solvent | Temp. (°C) | Time | Yield (%) |
| Benzamide (B126) | Benzonitrile | PCl₃ / Et₂NH | CHCl₃ | Reflux | 40 min | 96 |
| 4-Methoxybenzamide | 4-Methoxybenzonitrile | PCl₃ / Et₂NH | CHCl₃ | Reflux | 40 min | 98 |
| 2-Phenylacetamide | Benzyl Cyanide | P(NMe₂)₃ / Et₂NH | CHCl₃ | Reflux | 6 h | 92 |
| Nicotinamide | 3-Cyanopyridine | P(OPh)₃ / DBU | Neat (MW) | 150 | 4 min | 94 |
| Cyclohexanecarboxamide | Cyclohexanecarbonitrile | SOCl₂ | Toluene | Reflux | 2 h | 90 |
Reaction Mechanisms and Logical Workflow
The underlying mechanisms of these two reactions dictate their substrate scope and potential side reactions.
SN2 Displacement: A Concerted Pathway
The synthesis of nitriles from alkyl halides via SN2 displacement is a single, concerted step where the cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Amide Dehydration: An Elimination Pathway
The dehydration of a primary amide to a nitrile typically involves the activation of the amide oxygen by a dehydrating agent, followed by an elimination reaction. The exact mechanism can vary depending on the reagent used.
Experimental Protocols
Protocol 1: Synthesis of Benzyl Cyanide via SN2 Displacement (Kolbe Nitrile Synthesis)
This protocol is adapted from a standard laboratory procedure for the synthesis of benzyl cyanide.[11]
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
95% Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve powdered sodium cyanide (1.25 equivalents) in water.
-
Warm the mixture on a water bath to facilitate the dissolution of the sodium cyanide.
-
In the dropping funnel, prepare a mixture of benzyl chloride (1 equivalent) and 95% ethanol.
-
Add the benzyl chloride-ethanol mixture to the sodium cyanide solution over a period of 30-45 minutes while maintaining a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture under reflux for an additional hour.
-
After cooling, distill off the ethanol. The remaining mixture will separate into two layers.
-
Separate the organic layer containing the crude benzyl cyanide.
-
Purify the crude product by vacuum distillation to obtain pure benzyl cyanide.
Safety Note: Sodium cyanide is highly toxic.[5][6][7][8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[5][6] Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[5]
Protocol 2: Synthesis of Benzonitrile via Amide Dehydration with Phosphorus Trichloride (B1173362)
This protocol is based on a highly efficient method for the dehydration of primary amides.
Materials:
-
Benzamide
-
Phosphorus trichloride (PCl₃)
-
Diethylamine (B46881) (Et₂NH)
-
Chloroform (CHCl₃)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a mixture of benzamide (1 equivalent) and diethylamine (3 equivalents) in chloroform, cooled to 0 °C, add phosphorus trichloride (2 equivalents) dropwise with stirring over 15 minutes.
-
After the addition is complete, stir the reaction mixture at reflux for 40 minutes.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of ammonium chloride, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude benzonitrile.
-
If necessary, the product can be further purified by distillation or chromatography.
Conclusion: Making the Right Choice
Both SN2 displacement and amide dehydration are powerful and reliable methods for the synthesis of nitriles. The optimal choice depends on the specific requirements of the synthetic target and the practical constraints of the laboratory.
-
SN2 displacement is the preferred method for the synthesis of nitriles from readily available primary and secondary alkyl halides, offering high yields and straightforward reaction conditions. However, the inherent toxicity of cyanide reagents necessitates stringent safety protocols.
-
Amide dehydration provides a more versatile approach with a broader substrate scope, including sterically hindered and aromatic systems where SN2 reactions are not feasible. The availability of a wide range of dehydrating agents allows for the optimization of reaction conditions to accommodate various functional groups.
By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate method for their nitrile synthesis, paving the way for successful and efficient drug discovery and development.
References
- 1. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 2. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. taekwang.co.kr [taekwang.co.kr]
- 7. westliberty.edu [westliberty.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
- 10. Kolbe_nitrile_synthesis [chemeurope.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Dehydrating Agents for Amide to Nitrile Conversion
The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and agrochemical industries. This guide provides an objective comparison of the efficacy of various dehydrating agents, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
A variety of reagents have been developed for this dehydration reaction, ranging from classical strong dehydrating agents to milder, more selective modern alternatives. The choice of reagent often depends on the substrate's sensitivity to reaction conditions, functional group tolerance, and desired yield.
Performance Comparison of Dehydrating Agents
The following table summarizes the performance of several common dehydrating agents for the conversion of amides to nitriles, highlighting key reaction parameters and yields.
| Dehydrating Agent/System | Substrate Example | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phosphorus-Based Reagents | ||||||
| P(NMe₂)₃ / Et₂NH | Benzamide | CHCl₃ | Reflux | 6 h | 88 | [1][2] |
| PCl₃ / Et₂NH | Benzamide | CHCl₃ | Reflux | 40 min | 92 | [1][2] |
| P(OPh)₃ / DBU | Benzamide | Neat (Microwave) | 150 | 4 min | 95 | [1][2] |
| POCl₃ | Benzamide | - | Heating | - | High | [3][4] |
| P₂O₅ | Primary Amides | - | - | - | High | [5][6] |
| Sulfur-Based Reagents | ||||||
| SOCl₂ | Primary Amides | - | Heating | - | High | [3][5][7] |
| Burgess Reagent | Primary Amides | - | Mild | - | High | [8][9][10] |
| Anhydrides | ||||||
| Trifluoroacetic Anhydride (TFAA) / Pyridine | Fluoro-amide | THF | -15 to 0 | - | >75 | [11] |
| Triflic Anhydride (Tf₂O) / Et₃N | Carboxylic Acid (one-pot to nitrile) | CH₂Cl₂ | -10 to RT | - | High | [12] |
| Other Reagents | ||||||
| ZnCl₂ (Microwave) | Primary Amides | aq. MeCN | - | 1 min | Good | [13] |
Experimental Protocols
Detailed methodologies for key dehydrating agents are provided below.
Method A: Dehydration using P(NMe₂)₃ / Et₂NH[1][2]
A mixture of the primary amide (1 mmol), tris(dimethylamino)phosphine (2 mmol), and diethylamine (B46881) (3 mmol) in chloroform (B151607) (5 mL) is stirred at reflux for 6–12 hours. After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of ammonium (B1175870) chloride (5 mL) and then with water (2 x 5 mL). The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography.
Method B: Dehydration using PCl₃ / Et₂NH[1][2]
To a solution of the primary amide (1 mmol) and diethylamine (3 mmol) in chloroform (5 mL) at 0 °C, phosphorus trichloride (B1173362) (2 mmol) is added dropwise with stirring over 15 minutes. The reaction mixture is then stirred at reflux for 40 minutes to 2 hours. After completion, the mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate (5 mL) and then with water (2 x 5 mL). The organic phase is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography.
Method C: Dehydration using P(OPh)₃ / DBU under Microwave Irradiation[1][2]
The primary amide (1 mmol), triphenylphosphite (2 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 mmol) are placed in a 10 mL microwave reaction tube. The tube is sealed and irradiated in a microwave reactor at 150 °C for 4–10 minutes. After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) (10 mL) and washed with water (2 x 5 mL). The organic layer is dried, concentrated, and the crude product is purified via column chromatography.
**Dehydration using Thionyl Chloride (SOCl₂) **[5][7][14]
A primary amide can be converted to a nitrile by heating with thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic attack of the amide oxygen on the sulfur atom of thionyl chloride. Subsequent elimination steps lead to the formation of the nitrile, sulfur dioxide, and hydrochloric acid. Due to the formation of HCl, this method is not suitable for acid-sensitive substrates.[3]
Dehydration using the Burgess Reagent[8][9]
The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and selective dehydrating agent.[14] It is particularly useful for substrates with sensitive functional groups and can be used under neutral conditions. The reaction is typically carried out in a non-polar organic solvent. The reagent has been successfully used for the dehydration of primary amides to nitriles in high yields.[10]
Reaction Mechanisms and Logical Workflow
The general mechanism for the dehydration of amides to nitriles involves the activation of the amide oxygen by the dehydrating agent, making it a good leaving group. Subsequent elimination of water, often base-assisted, leads to the formation of the nitrile.
Below is a generalized workflow for a typical amide to nitrile conversion experiment.
The following diagram illustrates a simplified signaling pathway for the dehydration of a primary amide using a phosphorus-based reagent, where the amide oxygen acts as a nucleophile attacking the electrophilic phosphorus center.
References
- 1. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Preparation of Nitriles [jove.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. journal.iisc.ac.in [journal.iisc.ac.in]
- 11. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Burgess reagent - Wikipedia [en.wikipedia.org]
A Comparative Guide to DFT Analysis of Transition States in Nitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Density Functional Theory (DFT) methods for elucidating the transition states of common nitrile reactions. By presenting quantitative data from computational studies alongside detailed experimental protocols, this document aims to assist researchers in selecting appropriate theoretical methods and bridging the gap between computational predictions and experimental outcomes.
[3+2] Cycloaddition of Nitrile Oxides
The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a cornerstone of heterocyclic chemistry, yielding valuable isoxazoline (B3343090) and isoxazole (B147169) scaffolds. DFT calculations have been instrumental in understanding the regioselectivity and reaction mechanism of this pericyclic reaction.
DFT Performance Comparison
The choice of DFT functional can significantly impact the accuracy of calculated activation barriers. Below is a comparison of various functionals for the 1,3-dipolar cycloaddition of fulminic acid (HCNO) with ethylene. The benchmark for comparison is the high-accuracy CCSD(T)/CBS level of theory.
| Functional | Basis Set | Activation Energy (kcal/mol) | Deviation from CCSD(T)/CBS (kcal/mol) |
| CCSD(T) | CBS | 16.3 | - |
| M06-2X | def2-TZVP | 17.1 | +0.8 |
| B2K-PLYP | def2-TZVP | 17.7 | +1.4 |
| mPW2K-PLYP | def2-TZVP | 17.8 | +1.5 |
| PBE0 | def2-TZVP | 19.3 | +3.0 |
| B3LYP | def2-TZVP | 20.4 | +4.1 |
| BP86 | def2-TZVP | 10.5 | -5.8 |
Data adapted from a benchmark study on pericyclic reactions.[1][2][3]
Key Insights:
-
The meta-hybrid M06-2X functional provides the best overall performance with a mean absolute error of just 1.1 kcal/mol across a range of pericyclic reactions.[1]
-
Double-hybrid functionals like B2K-PLYP and mPW2K-PLYP also show excellent agreement with the benchmark data.[1]
-
The widely used B3LYP functional tends to overestimate the activation barrier, while the GGA functional BP86 significantly underestimates it.[1]
Experimental Protocols
In situ Generation of Benzonitrile (B105546) Oxide and Cycloaddition with Styrene (B11656)
This protocol describes the in situ generation of benzonitrile oxide from benzaldoxime (B1666162) and its subsequent [3+2] cycloaddition with styrene.
Materials:
-
Benzaldoxime
-
Styrene
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (B128534) (TEA)
-
Chloroform (B151607) (CHCl₃)
Procedure:
-
Dissolve benzaldoxime (1.0 eq) and styrene (1.2 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (1.1 eq) in portions to the stirred solution.
-
After the addition of NCS is complete, add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3,5-diphenyl-4,5-dihydroisoxazole.
Reaction Pathway and Workflow
References
Benchmarking sustainable synthesis routes for nitriles
The synthesis of nitriles, a cornerstone of the chemical industry, is undergoing a paradigm shift towards sustainability. Driven by the principles of green chemistry, researchers are actively developing innovative methods that minimize environmental impact, reduce reliance on hazardous reagents, and utilize renewable resources. This guide provides a comparative analysis of prominent sustainable nitrile synthesis routes, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate method for their specific needs.
Traditionally, nitrile synthesis has been dominated by methods that employ highly toxic cyanide reagents, such as the Sandmeyer and Rosenmund-von Braun reactions. While effective, these routes pose significant safety and environmental hazards. The quest for greener alternatives has led to the emergence of several promising strategies, including biocatalysis, electrochemistry, catalytic ammoxidation of alcohols, and the dehydration of amides and aldoximes under mild conditions. This guide will delve into these modern approaches, presenting key performance data, detailed experimental protocols, and visual representations of the underlying chemical transformations.
Comparative Performance of Sustainable Nitrile Synthesis Routes
The following table summarizes the quantitative performance of various sustainable nitrile synthesis methods, providing a clear comparison of their efficiency and reaction conditions.
| Synthesis Route | Starting Material | Catalyst/Reagent | Reaction Conditions | Yield (%) | Key Advantages |
| Biocatalytic Dehydration | Aldoximes | Aldoxime Dehydratase (whole cells) | Aqueous buffer, Room Temperature | >90 | Cyanide-free, mild conditions, high enantioselectivity.[1] |
| Biocatalytic Oxidation/Dehydration | Alcohols | Galactose Oxidase & Aldoxime Dehydratase | Aqueous buffer, 30°C, atmospheric pressure | Moderate | One-pot from alcohols, cyanide-free, uses air as oxidant.[2] |
| Electrochemical Ammoxidation | Primary Alcohols | Nickel-based catalyst | Aqueous electrolyte, Room Temperature | up to 62.9 (Faradaic Efficiency) | Halogen-free, avoids stoichiometric reagents, uses electricity from renewable sources.[3][4] |
| Electrochemical Dehydration | Aldoximes | Graphite/Lead electrodes | Undivided cell, constant current, ambient conditions | up to 81 | Halogen-free, inexpensive electrodes.[5] |
| Catalytic Ammoxidation | Alcohols | Co-[Bmim]Br/C-700 | Toluene, 120°C, O2 atmosphere | up to 100 | High yields, applicable to a wide range of substrates.[6] |
| Catalytic Ammoxidation (Solvent-Free) | Biomass-derived Alcohols | FeNC-700 | Solvent-free, 120°C, NH3/O2 | High | Green and sustainable route from renewable feedstocks.[7] |
| Dehydration of Aldoximes in DES | Aldehydes | Choline (B1196258) chloride:urea (B33335) (1:2) DES | Solvent-free, 100-115°C (conventional or microwave) | Good to Excellent | Eco-friendly catalyst and solvent, avoids toxic reagents.[8][9] |
| Dehydration of Amides with PCl3 | Primary Amides | PCl3, Et2NH | Refluxing CHCl3, 40 min | High | Rapid and efficient dehydration under mild conditions.[10] |
| Synthesis from Biomass Aldehydes | Biomass-derived Aldehydes | Ionic Liquid ([BMIm][Cl]) | 70°C, metal-/sulfur-/cyano-free | 66-99 | Utilizes renewable feedstocks, simple and efficient.[11][12][13] |
Visualizing the Pathways: From Starting Material to Nitrile
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in several of the benchmarked sustainable nitrile synthesis routes.
Caption: Biocatalytic routes to nitriles from alcohols or aldehydes.
Caption: Electrochemical synthesis of nitriles via ammoxidation or dehydration.
Caption: Chemo-catalytic routes to nitriles via ammoxidation and dehydration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to reproduce and adapt these sustainable synthesis routes.
Biocatalytic Dehydration of Aldoximes using Aldoxime Dehydratase
Objective: To synthesize a nitrile from its corresponding aldoxime using a whole-cell biocatalyst expressing aldoxime dehydratase.
Materials:
-
Aldoxime substrate (e.g., benzaldoxime)
-
Recombinant E. coli whole cells overexpressing aldoxime dehydratase
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (e.g., shaker incubator, centrifuge, rotary evaporator)
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in the potassium phosphate buffer. The cell concentration should be optimized for the specific enzyme activity.
-
Add the aldoxime substrate to the cell suspension. The final substrate concentration typically ranges from 10 to 100 mM.
-
Incubate the reaction mixture in a shaker incubator at room temperature (or the optimal temperature for the specific enzyme) for a predetermined time (e.g., 24 hours).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC or GC).
-
Once the reaction is complete, terminate it by centrifuging the mixture to separate the cells.
-
Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude nitrile product.
-
Purify the product if necessary using column chromatography.[1][14]
Electrochemical Synthesis of Nitriles from Primary Alcohols
Objective: To directly synthesize a nitrile from a primary alcohol and ammonia (B1221849) via an electrochemical process.
Materials:
-
Primary alcohol substrate (e.g., benzyl (B1604629) alcohol)
-
Ammonia source (e.g., aqueous ammonia)
-
Supporting electrolyte (e.g., 1.0 M KOH in water)
-
Working electrode (e.g., nickel foam)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Electrochemical cell (undivided or H-type)
Procedure:
-
Set up the electrochemical cell with the working, counter, and reference electrodes.
-
Prepare the electrolyte solution containing the primary alcohol and ammonia source at the desired concentrations.
-
Purge the electrolyte with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Perform the electrolysis at a constant potential or current density at room temperature.
-
Monitor the reaction progress by analyzing aliquots of the electrolyte at different time points using a suitable analytical technique (e.g., HPLC or GC-MS) to determine the concentration of the nitrile product and remaining starting material.
-
After the electrolysis is complete, extract the product from the electrolyte using an appropriate organic solvent.
-
Dry the organic extract and evaporate the solvent to isolate the crude nitrile.
One-Pot Synthesis of Nitriles from Aldehydes in a Deep Eutectic Solvent
Objective: To synthesize a nitrile from an aldehyde and hydroxylamine hydrochloride in a one-pot reaction using a deep eutectic solvent (DES) as both catalyst and medium.
Materials:
-
Aldehyde substrate (e.g., benzaldehyde)
-
Hydroxylamine hydrochloride
-
Choline chloride
-
Urea
-
Standard laboratory glassware and heating apparatus (e.g., oil bath or microwave reactor)
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating the mixture at 80-100°C with stirring until a homogeneous, clear liquid is formed.
-
Add the aldehyde and hydroxylamine hydrochloride to the DES.
-
Heat the reaction mixture at 110-115°C (for conventional heating) or irradiate in a microwave reactor at a specified power and temperature for a shorter duration.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude nitrile.
-
Purify the product by column chromatography if required.[8][9]
References
- 1. Biocatalytic Synthesis of Nitrile Compounds - ChemistryViews [chemistryviews.org]
- 2. Promiscuous enzyme enables efficient and benign synthesis of nitriles - HIMS - University of Amsterdam [hims.uva.nl]
- 3. Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Electroorganic synthesis of nitriles via a halogen-free domino oxidation–reduction sequence - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06437F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 9. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
- 10. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Green Synthesis of Nitriles from Biomass-Derived Aldehydes by Evoking Intrinsic Cooperative Effects of Ionic Liquids - ACS Sustainable Chemistry & Engineering - Figshare [figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Molecular Architecture on Reactivity: A Comparative Analysis of Steric Hindrance in Branched Nitrile Reactions
For researchers, scientists, and professionals in drug development and organic synthesis, a nuanced understanding of how a molecule's three-dimensional structure dictates its reactivity is paramount. This guide offers an objective comparison of the reaction rates of branched nitriles, supported by experimental data, to elucidate the critical role of steric hindrance in key chemical transformations.
The reactivity of the nitrile functional group (C≡N), a cornerstone in the synthesis of pharmaceuticals and other complex organic molecules, is profoundly influenced by the steric bulk of neighboring substituents. Branching in the alkyl chain attached to the nitrile group can physically obstruct the approach of reagents, thereby significantly altering reaction rates. This phenomenon, known as steric hindrance, is a key determinant in the hydrolysis and reduction of nitriles.
Comparative Analysis of Reaction Rates
To quantify the impact of steric hindrance, we can examine the reaction rates of a homologous series of aliphatic nitriles with increasing α-substitution. The Taft equation, a fundamental tool in physical organic chemistry, provides a framework for dissecting the contributions of polar and steric effects to reaction kinetics. The equation is expressed as:
log(k/k₀) = ρσ + δEₛ
where:
-
k is the rate constant of the substituted reactant.
-
k₀ is the rate constant of the reference reactant (typically the methyl-substituted analog).
-
ρ* is the reaction constant for polar effects.
-
σ* is the polar substituent constant.
-
δ is the reaction constant for steric effects.
-
Eₛ is the steric substituent constant, a quantitative measure of the bulkiness of a substituent.
A more negative Eₛ value indicates greater steric bulk. Consequently, for a reaction that is sensitive to steric hindrance (a positive δ value), an increase in the steric bulk of the substituent will lead to a decrease in the reaction rate.[1]
Hydrolysis of Branched Nitriles
The acid-catalyzed hydrolysis of nitriles to carboxylic acids is a classic example where steric hindrance plays a significant role. The approach of a water molecule to the electrophilic carbon of the protonated nitrile is impeded by bulky alkyl groups at the α-position.
| Nitrile | Substituent (R in R-CN) | Taft Steric Parameter (Eₛ) | Relative Rate of Hydrolysis (k/k₀) |
| Acetonitrile (B52724) | CH₃ | 0.00 | 1.00 |
| Propionitrile | CH₃CH₂ | -0.07 | Data not found |
| Isobutyronitrile | (CH₃)₂CH | -0.47 | Data not found |
| Pivalonitrile | (CH₃)₃C | -1.74 | Significantly slower |
Note: While the general trend of decreasing reaction rates with increasing steric hindrance is well-established, specific quantitative data for the relative hydrolysis rates of this complete series under identical conditions was not found in the available literature. The trend is inferred from established principles of physical organic chemistry.
The qualitative observation is that as the number of methyl groups on the α-carbon increases from acetonitrile (no branching) to pivalonitrile (a tertiary butyl group), the rate of hydrolysis decreases dramatically. This is a direct consequence of the increasing steric bulk hindering the nucleophilic attack of water.
Reduction of Branched Nitriles
Similarly, the reduction of nitriles to primary amines using hydride reagents like lithium aluminum hydride (LiAlH₄) is also sensitive to steric effects.[2][3][4][5][6] The hydride ion must approach the electrophilic carbon of the nitrile, a process that is sterically hindered by bulky substituents.
| Nitrile | Substituent (R in R-CN) | Taft Steric Parameter (Eₛ) | Qualitative Rate of Reduction with LiAlH₄ |
| Acetonitrile | CH₃ | 0.00 | Fast |
| Propionitrile | CH₃CH₂ | -0.07 | Fast |
| Isobutyronitrile | (CH₃)₂CH | -0.47 | Slower |
| Pivalonitrile | (CH₃)₃C | -1.74 | Very Slow |
Note: Quantitative, directly comparable kinetic data for the reduction of this specific series of nitriles was not available in the searched literature. The indicated rates are based on established chemical principles and qualitative descriptions found in the literature.
The trend observed in the reduction of branched nitriles mirrors that of hydrolysis. The increasing steric bulk around the reaction center slows down the rate of hydride attack, with pivalonitrile exhibiting significantly lower reactivity compared to its less branched counterparts.
Experimental Protocols
The following are generalized methodologies for conducting kinetic studies on the hydrolysis and reduction of nitriles.
Experimental Protocol: Kinetic Analysis of Acid-Catalyzed Nitrile Hydrolysis
Objective: To determine the rate constant for the acid-catalyzed hydrolysis of a branched nitrile.
Materials:
-
Branched nitrile (e.g., isobutyronitrile, pivalonitrile)
-
Standardized hydrochloric acid (e.g., 1 M HCl)
-
High-purity water
-
Thermostatted reaction vessel (e.g., a three-necked flask with a condenser)
-
Magnetic stirrer and stir bar
-
Quenching solution (e.g., a known concentration of a strong base like NaOH)
-
Analytical instrumentation for monitoring the reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)
-
Internal standard for quantitative analysis
Procedure:
-
Reaction Setup: A known volume of the standardized HCl solution is placed in the thermostatted reaction vessel and allowed to reach the desired temperature (e.g., 50 °C).
-
Initiation: A known amount of the nitrile and the internal standard are added to the pre-heated acid solution with vigorous stirring to initiate the reaction. Time zero (t=0) is recorded at the moment of addition.
-
Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: Each aliquot is immediately added to a vial containing the quenching solution to stop the reaction.
-
Analysis: The quenched samples are analyzed using the chosen analytical method (GC, HPLC, or NMR) to determine the concentration of the remaining nitrile and/or the formed carboxylic acid.
-
Data Analysis: The concentration of the nitrile is plotted against time. The rate constant (k) is determined by fitting the data to the appropriate integrated rate law (typically pseudo-first-order under these conditions).
Experimental Protocol: Kinetic Analysis of Nitrile Reduction with LiAlH₄
Objective: To determine the relative rate of reduction for a series of branched nitriles with LiAlH₄.
Materials:
-
Series of branched nitriles (e.g., acetonitrile, propionitrile, isobutyronitrile, pivalonitrile)
-
Lithium aluminum hydride (LiAlH₄) solution in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
Anhydrous reaction solvent (diethyl ether or THF)
-
Quenching solution (e.g., water, followed by a dilute acid workup)
-
Internal standard
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Dry glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a known concentration of the LiAlH₄ solution in the anhydrous solvent is placed in a dry, three-necked flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Initiation: A solution of the nitrile and an internal standard in the anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ solution. The time of the start of the addition is recorded.
-
Sampling and Quenching: At specific time points, aliquots are carefully withdrawn from the reaction mixture and quenched by adding them to a separate flask containing a quenching solution (e.g., a mixture of water and diethyl ether). This is a hazardous step and must be performed with extreme caution.
-
Workup: After quenching, a dilute acid solution is added to the quenched aliquot to complete the workup and protonate the resulting amine.
-
Extraction and Analysis: The organic layer is separated, dried, and analyzed by GC-MS to determine the concentration of the unreacted nitrile and the amine product.
-
Data Analysis: The relative rates of reduction are determined by comparing the consumption of the different nitriles over the same time period.
Visualizing the Impact of Steric Hindrance
The following diagrams illustrate the concepts discussed.
Conclusion
The correlation between steric hindrance and reaction rates in branched nitriles is a clear and demonstrable principle in organic chemistry. Increasing the steric bulk at the α-position of the nitrile significantly decreases the rates of both hydrolysis and reduction. This understanding is crucial for predicting the reactivity of nitrile-containing compounds and for designing synthetic routes in drug development and other chemical industries. While the qualitative trends are well-established, further research providing comprehensive quantitative kinetic data for a wider range of branched nitriles under standardized conditions would be highly valuable for building more precise predictive models.
References
- 1. Taft equation - Wikipedia [en.wikipedia.org]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of the Biological Activities of 2,3-Dimethylbutanenitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 2,3-Dimethylbutanenitrile and its key derivatives, the 2-amino and 2-hydroxy analogs. While extensive direct comparative studies on the biological activities of these specific compounds are limited in publicly available literature, this document synthesizes general knowledge of nitrile-containing compounds and provides a framework for future research. The focus is on two primary areas of biological activity commonly associated with nitrile compounds: antimicrobial and cytotoxic effects.
Data Presentation
| Compound | Structure | Biological Activity | Test Organism/Cell Line | Metric (Hypothetical) |
| This compound | CC(C)C(C)C#N | Antimicrobial | Staphylococcus aureus | MIC > 500 µg/mL |
| Cytotoxicity | HeLa | IC50 > 100 µM | ||
| 2-Amino-2,3-dimethylbutanenitrile | CC(C)C(C)(N)C#N | Antimicrobial | Staphylococcus aureus | MIC = 125 µg/mL |
| Cytotoxicity | HeLa | IC50 = 50 µM | ||
| 2-Hydroxy-2,3-dimethylbutanenitrile | CC(C)C(C)(O)C#N | Antimicrobial | Staphylococcus aureus | MIC = 250 µg/mL |
| Cytotoxicity | HeLa | IC50 = 75 µM |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Further experimental validation is required.
Experimental Protocols
To facilitate research in this area, detailed protocols for assessing the antimicrobial and cytotoxic activities of these compounds are provided below.
1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Materials:
-
Test compounds (this compound and its derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Preparation of Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
2. Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Test compounds
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for another 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflows described.
References
Safety Operating Guide
Proper Disposal of 2,3-Dimethylbutanenitrile: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2,3-Dimethylbutanenitrile (CAS No. 20654-44-8), a crucial component in various research and development applications. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Hazard Information
This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation. Therefore, strict adherence to safety protocols is mandatory during its handling and disposal.
Hazard Classification
A summary of the GHS hazard classifications for this compound is provided in the table below.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following minimum PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in compliance with all applicable local, state, and federal regulations. The primary recommended method of disposal is through a licensed chemical waste disposal facility.
Step 1: Waste Segregation and Collection
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Use Designated Containers: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable, irritant).
Step 2: Storage of Waste
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.
-
Prevent Ignition Sources: Keep the storage area free of ignition sources such as open flames, sparks, and hot surfaces.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Vendor: The waste must be transported and disposed of by a licensed and qualified hazardous waste management company.[1]
-
Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.
Step 4: Decontamination of Empty Containers
-
Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect Rinsate: The rinsate from the cleaning process is also considered hazardous waste and must be collected and disposed of following the same procedures as the original chemical.[2]
-
Container Disposal: Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled, in accordance with your institution's policies. Puncture the container to prevent reuse.[2]
Spill and Leak Procedures
In the event of a spill or leak of this compound, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like sawdust.
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,3-Dimethylbutanenitrile
Immediate Safety and Logistical Information
2,3-Dimethylbutanenitrile is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[1] Extreme caution should be exercised at all times.
| Hazard Class | GHS Classification |
| Flammable Liquids | Category 4 (Combustible liquid)[1] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin)[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[1] |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled)[1] |
| Property | Value | Source |
| Molecular Formula | C6H11N | PubChem[1] |
| Molecular Weight | 97.16 g/mol | PubChem[1] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1][2] |
| Complexity | 85.6 | PubChem[1][2] |
Operational Plan: Step-by-Step Handling Procedures
This plan outlines the necessary steps for the safe handling of this compound from receipt to disposal.
-
Pre-Handling Preparation:
-
Ensure a calibrated chemical fume hood is available and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary Personal Protective Equipment (PPE) as detailed below.
-
Prepare a spill kit with appropriate absorbent materials for nitriles.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves. Given the lack of specific compatibility data for this compound, nitrile gloves are a reasonable starting point for splash protection, but should be changed immediately upon contact.[3][4] For extended contact, heavier-duty gloves may be necessary. Always consult with your institution's EHS for specific glove recommendations.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For tasks with a higher risk of splashes, consider a chemically resistant apron or suit.
-
Respiratory Protection: All handling of this compound should be performed in a chemical fume hood to avoid inhalation.
-
-
Handling Protocol:
-
All work with this compound must be conducted within a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with the liquid and its vapors.
-
Ensure all containers are clearly labeled.
-
Keep the container tightly closed when not in use.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, use an inert absorbent material. For large spills, contact your institution's EHS department immediately.
-
Disposal Plan
The disposal of this compound must be handled as hazardous waste.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.
-
-
Waste Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Logical workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
